molecular formula C28H42N7O19P3S B15548027 2,3-dimethylidenepentanedioyl-CoA

2,3-dimethylidenepentanedioyl-CoA

Katalognummer: B15548027
Molekulargewicht: 905.7 g/mol
InChI-Schlüssel: WJKJLBZMUAHNDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dimethylidenepentanedioyl-CoA is a useful research compound. Its molecular formula is C28H42N7O19P3S and its molecular weight is 905.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H42N7O19P3S

Molekulargewicht

905.7 g/mol

IUPAC-Name

4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-3-methylidenepent-4-enoic acid

InChI

InChI=1S/C28H42N7O19P3S/c1-14(9-18(37)38)15(2)27(42)58-8-7-30-17(36)5-6-31-25(41)22(40)28(3,4)11-51-57(48,49)54-56(46,47)50-10-16-21(53-55(43,44)45)20(39)26(52-16)35-13-34-19-23(29)32-12-33-24(19)35/h12-13,16,20-22,26,39-40H,1-2,5-11H2,3-4H3,(H,30,36)(H,31,41)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)

InChI-Schlüssel

WJKJLBZMUAHNDI-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Novel Acyl-CoA Esters: A Case Study of "2,3-dimethylidenepentanedioyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coenzyme A (CoA) and its thioesters are central to numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1][2] The accurate identification and structural characterization of novel acyl-CoA molecules are therefore critical for advancing our understanding of cellular biochemistry and for the development of new therapeutic agents. This guide provides a comprehensive overview of the modern analytical techniques employed for the structure elucidation of acyl-CoA esters, using the hypothetical molecule "2,3-dimethylidenepentanedioyl-CoA" as a case study. While this specific molecule is not found in the current scientific literature, the methodologies described herein represent the gold standard for characterizing such novel metabolites.

This document is intended for researchers, scientists, and drug development professionals. It details the experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy, presents expected quantitative data in tabular format, and utilizes diagrams to illustrate key experimental workflows and logical relationships in the structure elucidation process.

Proposed Structure of this compound

Based on systematic nomenclature, the structure of "this compound" is proposed as follows. This structure will serve as the basis for the subsequent discussion of analytical strategies.

Figure 1: Proposed Chemical Structure

Caption: Proposed structure of this compound.

Overall Strategy for Structure Elucidation

The elucidation of a novel acyl-CoA structure is a multi-step process that begins with sample isolation and culminates in the complete assignment of its chemical structure through a combination of analytical techniques.

G Overall Workflow for Structure Elucidation cluster_0 Sample Preparation cluster_1 Preliminary Analysis cluster_2 Detailed Structural Analysis cluster_3 Structure Confirmation Isolation Isolation from Biological Matrix Purification Purification (e.g., HPLC) Isolation->Purification LCMS LC-MS/MS for Molecular Weight and Fragmentation Purification->LCMS HRMS High-Resolution MS for Elemental Formula LCMS->HRMS NMR_1D 1D NMR (1H, 13C) for Functional Groups LCMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) for Connectivity NMR_1D->NMR_2D Synthesis Chemical/Enzymatic Synthesis of Proposed Structure NMR_2D->Synthesis Comparison Comparison of Analytical Data Synthesis->Comparison

Caption: General workflow for the structure elucidation of a novel acyl-CoA.

Mass Spectrometry (MS) Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of acyl-CoA compounds.[3][4][5] It provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Acyl-CoAs are typically extracted from biological samples using an acidic solution (e.g., trichloroacetic acid or trifluoroacetic acid) followed by solid-phase extraction to remove the deproteinizing agent.[4] The purified acyl-CoAs are then resuspended in a solvent suitable for LC-MS/MS analysis, such as water or an aqueous solution of salicylic (B10762653) acid.[4]

  • Liquid Chromatography: Separation is achieved using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient elution of two mobile phases, such as an aqueous solution of ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile.

  • Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer, which is typically operated in positive ion electrospray ionization (ESI) mode.[3][6] For tandem MS (MS/MS), precursor ions corresponding to the protonated molecule [M+H]⁺ are selected and fragmented by collision-induced dissociation (CID).

Data Presentation: Expected MS Data for this compound

The molecular formula for the proposed structure is C₂₈H₄₄N₇O₁₉P₃S. The expected mass spectrometry data is summarized below.

ParameterExpected Value
Molecular Formula C₂₈H₄₄N₇O₁₉P₃S
Monoisotopic Mass 907.1575 g/mol
[M+H]⁺ (Precursor Ion) m/z 908.1648
Major Fragment Ion [M+H-507]⁺ m/z 401.0930

Note: The major fragment ion corresponds to the neutral loss of the 3'-phospho-ADP moiety (C₁₀H₁₂N₅O₁₀P₂), which has a mass of 507.0 Da.[3][6][7]

G Expected MS/MS Fragmentation Parent [M+H]⁺ m/z 908.16 Fragment1 [Acyl Moiety + Pantetheine]⁺ m/z 401.09 Parent->Fragment1 CID NeutralLoss Neutral Loss of 3'-Phospho-ADP (507.0 Da) Parent->NeutralLoss

Caption: Predicted major fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the definitive structure elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[8][9] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial.

Experimental Protocol: NMR
  • Sample Preparation: The purified acyl-CoA sample is lyophilized and redissolved in a deuterated solvent, typically D₂O, to a concentration of 500 to 600 µM.[10]

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the different types of protons and carbons present in the molecule and their chemical environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for establishing the overall carbon skeleton and the connection to the CoA moiety.

Data Presentation: Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C chemical shifts for the unique acyl portion of the molecule.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (C=O) -~195
C2 (=C<) -~145
C2 (=CH₂) ~5.8, ~6.2~125
C3 (=C<) -~148
C3 (=CH₂) ~5.9, ~6.3~128
C4 (-CH₂-) ~3.4~40
C5 (C=O) -~175

Note: These are estimated values and will vary depending on the solvent and other experimental conditions.

G Key HMBC Correlations C1 C1=O C2 C2 C1->C2 C2_H H₂C= C2->C2_H C3 C3 C2->C3 C2_H->C1 ³J C2_H->C3 ²J C3_H H₂C= C3->C3_H C4 C4H₂ C3->C4 C3_H->C2 ²J C3_H->C4 ³J C4_H (H) C4->C4_H C5 C5=O C4->C5 C4_H->C3 ²J C4_H->C5 ³J Pant_H Pantetheine -CH₂-S- (H) Pant_H->C1 ³J

Caption: Expected key HMBC correlations for confirming the acyl chain connectivity.

Confirmation through Synthesis

The definitive confirmation of a proposed structure is achieved through the chemical or enzymatic synthesis of the compound and the subsequent comparison of its analytical data with that of the isolated natural product.[1][11][12] Several chemo-enzymatic methods have been developed for the synthesis of a wide variety of acyl-CoA thioesters.[1] A match in retention time (LC), mass spectrum (MS/MS), and NMR spectra between the synthetic standard and the isolated compound provides unequivocal proof of the structure.

Conclusion

The structure elucidation of novel acyl-CoA esters like the hypothetical "this compound" requires a synergistic approach combining high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. This guide outlines the standard experimental protocols and data interpretation strategies that form the foundation of this analytical process. By systematically applying these techniques, researchers can confidently determine the precise chemical structure of newly discovered metabolites, paving the way for a deeper understanding of their biological roles and potential as therapeutic targets.

References

Unraveling the Enigmatic Biosynthesis of 2,3-Dimethylidenepentanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a dedicated and experimentally verified biosynthetic pathway for "2,3-dimethylidenepentanedioyl-CoA" has not been documented in the peer-reviewed scientific literature. The following technical guide, therefore, presents a hypothetical pathway constructed from established biochemical principles and analogous metabolic routes, particularly those of itaconic acid and other dicarboxylic acids. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential existence and characteristics of this novel metabolic route.

Introduction: The Hypothetical Metabolite

This compound is a structurally intriguing molecule characterized by a five-carbon dicarboxylic acid backbone (pentanedioyl- or glutarate) activated with Coenzyme A (CoA). The defining feature is the presence of two methylidene (=CH2) groups at the C2 and C3 positions. Such a structure suggests a potential role as a metabolic intermediate, a building block for secondary metabolites, or a molecule with unique biological activity. Its biosynthesis would likely involve a series of enzymatic reactions creating the dicarboxylate backbone, followed by the introduction of the dual methylidene functionalities.

Proposed Biosynthetic Pathway (Hypothetical)

Based on analogous pathways, particularly the biosynthesis of itaconic acid, we propose a hypothetical pathway for the formation of this compound originating from the Krebs cycle intermediate, α-ketoglutarate.

The proposed pathway involves the following key steps:

  • Conversion of α-Ketoglutarate to Glutaryl-CoA: α-Ketoglutarate is first converted to glutaryl-CoA. This can occur through various routes, including the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan, which generates glutaryl-CoA as an intermediate.[1]

  • Dehydrogenation to Glutaconyl-CoA: Glutaryl-CoA is then dehydrogenated to form glutaconyl-CoA. This reaction is catalyzed by glutaryl-CoA dehydrogenase.[1]

  • Hydration and Isomerization: A subsequent hydration and isomerization step could introduce a hydroxyl group and shift the double bond, preparing the molecule for the formation of the first methylidene group. This is analogous to steps in various fatty acid and amino acid metabolic pathways.

  • Decarboxylation to form a Methylidene Group: A key step would be the decarboxylation of a carboxylated precursor to form the first methylidene group, similar to the action of cis-aconitate decarboxylase in itaconic acid biosynthesis, which converts cis-aconitate to itaconic acid.[2][3]

  • Second Methylidene Group Formation: The formation of the second methylidene group is more speculative and could involve a second, similar decarboxylation event on a now modified substrate or a different enzymatic mechanism altogether.

Visualizing the Hypothetical Pathway

The following diagram illustrates the proposed biosynthetic route from glutaryl-CoA.

Hypothetical_Pathway cluster_0 Hypothetical Biosynthesis of this compound Glutaryl_CoA Glutaryl-CoA Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA Glutaryl-CoA Dehydrogenase Intermediate_1 Carboxylated Intermediate Glutaconyl_CoA->Intermediate_1 Carboxylase Intermediate_2 Monometylidenepentanedioyl-CoA Intermediate_1->Intermediate_2 Decarboxylase 1 Final_Product This compound Intermediate_2->Final_Product Decarboxylase 2 (Hypothetical)

A proposed biosynthetic pathway for this compound.

Quantitative Data from Analogous Pathways

As no direct experimental data exists for the biosynthesis of this compound, the following table summarizes kinetic parameters for enzymes involved in analogous and potentially related pathways, such as itaconic acid and glutarate metabolism. This data can serve as a preliminary reference for designing experiments to identify and characterize the enzymes in the hypothetical pathway.

EnzymeSubstrateKm (µM)Vmax or kcatOrganismReference
Cis-aconitate decarboxylase cis-Aconitate13001.5 U/mgAspergillus terreus[3]
Glutaryl-CoA Dehydrogenase Glutaryl-CoA2-1010-20 U/mgHuman[1]
Succinyl-CoA:glutarate-CoA transferase Glutarate--Pseudomonas putida[4]

Experimental Protocols for Pathway Elucidation

For researchers aiming to investigate the existence and mechanism of the "this compound" biosynthetic pathway, a multi-faceted experimental approach is recommended. The following outlines key experimental protocols.

Identification of Putative Genes and Enzymes
  • Bioinformatic Screening:

    • Objective: To identify candidate genes encoding the enzymes of the proposed pathway.

    • Methodology:

      • Perform BLAST searches using known sequences of enzymes from analogous pathways (e.g., cis-aconitate decarboxylase, glutaryl-CoA dehydrogenase) against the genome of a candidate organism.

      • Look for gene clusters that might encode the entire pathway.

      • Analyze the genomic context of candidate genes for potential regulatory elements.

  • Heterologous Expression and Enzyme Assays:

    • Objective: To confirm the function of candidate enzymes.

    • Methodology:

      • Clone the candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli).

      • Express and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

      • Perform in vitro enzyme assays using the predicted substrates (e.g., glutaconyl-CoA, carboxylated intermediates) and analyze the products using HPLC, LC-MS, or GC-MS.

In Vivo Pathway Verification
  • Metabolite Profiling:

    • Objective: To detect the presence of this compound and its proposed intermediates in a candidate organism.

    • Methodology:

      • Cultivate the organism under conditions expected to induce the pathway.

      • Extract intracellular and extracellular metabolites.

      • Analyze the extracts using high-resolution mass spectrometry (LC-MS/MS) to identify the target molecule and its precursors based on their predicted mass-to-charge ratio and fragmentation patterns.

  • Isotope Labeling Studies:

    • Objective: To trace the flow of carbon from primary metabolism to the final product.

    • Methodology:

      • Grow the organism on a medium containing a stable isotope-labeled substrate (e.g., 13C-glucose or 13C-glutamate).

      • Extract metabolites at different time points.

      • Analyze the mass isotopomer distribution of the target molecule and its intermediates using mass spectrometry to confirm the proposed biosynthetic route.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the discovery and characterization of a novel biosynthetic pathway.

Experimental_Workflow cluster_1 Discovery and Characterization Workflow A Hypothesis Generation (Propose Pathway) B Bioinformatic Analysis (Identify Candidate Genes) A->B E Metabolite Profiling (LC-MS/MS) A->E C Gene Cloning and Heterologous Expression B->C D Enzyme Purification and In Vitro Assays C->D G Pathway Confirmation and Characterization D->G F Isotope Labeling Studies (13C Tracing) E->F F->G

A workflow for novel biosynthetic pathway elucidation.

Conclusion and Future Perspectives

While the biosynthetic pathway for this compound remains to be discovered, the principles of related metabolic pathways provide a solid foundation for future research. The hypothetical pathway presented here, based on known enzymatic reactions, offers a starting point for bioinformatic and experimental investigations. The successful elucidation of this pathway could unveil novel biocatalysts and open avenues for the microbial production of this and other unique dicarboxylic acid derivatives for applications in materials science, pharmaceuticals, and biotechnology. The experimental strategies outlined in this guide provide a roadmap for researchers to explore this uncharted area of metabolism.

References

An In-depth Technical Guide on the Chemical Properties and Metabolism of Glutarate-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any information on the specific compound "2,3-dimethylidenepentanedioyl-CoA." This suggests that it may be a theoretical, novel, or not yet characterized molecule. This guide will therefore focus on the closely related and well-documented metabolism of glutarate, involving key intermediates such as glutaryl-CoA and glutaconyl-CoA, to provide relevant context and data for researchers in the field.

Introduction to Glutarate Metabolism

Glutarate is a five-carbon dicarboxylic acid that serves as an intermediate in the catabolism of several amino acids, including lysine. In various organisms, glutarate is metabolized through a CoA-dependent pathway. This pathway involves the activation of glutarate to its coenzyme A thioester, glutaryl-CoA, followed by a series of enzymatic reactions. Understanding the chemical properties and metabolic fate of these acyl-CoA derivatives is crucial for researchers in metabolic engineering, drug development, and the study of related metabolic disorders.

Chemical and Physical Properties of Key Intermediates

While specific data for this compound is unavailable, the properties of key intermediates in the glutarate pathway are summarized below.

PropertyGlutaryl-CoAGlutaconyl-CoA
Molecular Formula C26H40N7O18P3SC26H38N7O18P3S
Molecular Weight 867.6 g/mol 865.6 g/mol
Canonical SMILES C(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C(=O)OC(C=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C(=O)O
Charge -4-4
Hydrogen Bond Donor Count 109
Hydrogen Bond Acceptor Count 2323
Rotatable Bond Count 2221

Metabolic Pathway of Glutarate

The catabolism of glutarate to crotonyl-CoA involves a series of enzymatic steps. The initial activation is catalyzed by glutarate-CoA ligase, followed by dehydrogenation and decarboxylation.

Glutarate Activation and Decarboxylation Pathway

Glutarate_Metabolism cluster_inputs Inputs cluster_outputs Outputs Glutarate Glutarate Glutaryl_CoA Glutaryl-CoA Glutarate->Glutaryl_CoA Glutarate-CoA ligase (EC 6.2.1.6) Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA Glutaryl-CoA dehydrogenase (EC 1.3.8.6) Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Glutaconyl-CoA decarboxylase (EC 4.1.1.70) ADP, Pi, CO2 ADP, Pi, CO2 ATP, CoA ATP, CoA Glutarate_Metabolism Glutarate_Metabolism

Caption: Metabolic pathway of glutarate to crotonyl-CoA.

Experimental Protocols

Due to the absence of specific experimental data for this compound, this section provides generalized protocols for the synthesis and analysis of acyl-CoA compounds, which can be adapted by researchers.

General Enzymatic Synthesis of Acyl-CoA

This protocol describes a typical enzymatic synthesis of an acyl-CoA from its corresponding carboxylic acid.

Materials:

  • Carboxylic acid of interest (e.g., glutarate)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (or ligase) specific to the substrate (e.g., Glutarate-CoA ligase)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • MgCl2

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing the carboxylic acid, CoA, and ATP in the reaction buffer.

  • Add MgCl2 and DTT to the mixture.

  • Initiate the reaction by adding the specific acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C).

  • Monitor the reaction progress by HPLC or LC-MS.

  • Purify the resulting acyl-CoA using solid-phase extraction or preparative HPLC.

Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: Prepare Reaction Mixture (Carboxylic Acid, CoA, ATP, Buffer) Add_Enzyme Add Acyl-CoA Synthetase Start->Add_Enzyme Incubation Incubate at Optimal Temperature Add_Enzyme->Incubation Monitoring Monitor Progress (HPLC/LC-MS) Incubation->Monitoring Purification Purify Acyl-CoA (SPE/HPLC) Monitoring->Purification Analysis Characterize Product (NMR, Mass Spectrometry) Purification->Analysis End End: Purified Acyl-CoA Analysis->End

Caption: General workflow for the enzymatic synthesis of Acyl-CoA.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a C18 reverse-phase column.

  • UV-Vis detector.

Mobile Phase:

  • A gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 5.3).

Procedure:

  • Inject the sample onto the C18 column.

  • Elute the compounds using a linear gradient of acetonitrile.

  • Monitor the absorbance at 260 nm to detect the adenine (B156593) moiety of CoA.

  • Quantify the acyl-CoA by comparing the peak area to a standard curve of known concentrations.

Conclusion

While the target molecule, this compound, remains uncharacterized, this guide provides a comprehensive overview of the closely related and biochemically significant glutarate metabolism pathway. The provided data on key intermediates, along with generalized experimental protocols and workflows, offers a valuable resource for researchers and drug development professionals working with acyl-CoA derivatives. Further research into novel metabolic pathways may yet reveal the existence and function of unique structures such as this compound.

The Metabolic Enigma of C7 Dicarboxylic Acyl-CoAs: A Technical Guide to the Role of Itaconyl-CoA and the Hypothetical "2,3-dimethylidenepentanedioyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) thioesters are central to cellular metabolism, serving as activated intermediates in numerous biosynthetic and catabolic pathways. While the roles of common acyl-CoAs like acetyl-CoA and succinyl-CoA are well-established, a growing body of research is shedding light on less conventional CoA derivatives that possess significant regulatory functions, particularly at the interface of metabolism and immunology. This technical guide provides a comprehensive overview of the metabolism of itaconyl-CoA, a key immunometabolite, and explores the potential metabolic significance of its hypothetical isomer, "2,3-dimethylidenepentanedioyl-CoA." By detailing the known enzymatic pathways, presenting available quantitative data, and outlining experimental methodologies, this document aims to be a valuable resource for researchers investigating novel metabolic pathways and their therapeutic potential.

Introduction: The Expanding World of Acyl-CoA Metabolism

The landscape of cellular metabolism is continuously expanding, with the discovery of novel metabolites and pathways that challenge and refine our understanding of cellular biochemistry. Among these, the metabolism of dicarboxylic acids and their CoA derivatives has emerged as a critical area of investigation, particularly in the context of immune cell function and inflammatory diseases. Itaconic acid, an unsaturated dicarboxylate, and its activated form, itaconyl-CoA, have been identified as key players in the metabolic reprogramming of immune cells, such as macrophages, during inflammation. This guide will delve into the known metabolic pathways of itaconyl-CoA and discuss the potential role of a structurally related, yet currently uncharacterized molecule, "this compound."

The Itaconate/Itaconyl-CoA Pathway: A Central Axis in Immunometabolism

Itaconic acid (methylenesuccinic acid) is synthesized from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate in a reaction catalyzed by the enzyme immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (ACOD1). This pathway becomes particularly active in activated macrophages. Once synthesized, itaconic acid can be converted to its CoA thioester, itaconyl-CoA, which is the metabolically active form of the molecule.

Biosynthesis of Itaconyl-CoA

The activation of itaconic acid to itaconyl-CoA is a critical step for its subsequent metabolic processing and regulatory functions. This conversion is primarily catalyzed by succinyl-CoA:glutarate-CoA transferase (SUGCT) , which transfers a CoA moiety from succinyl-CoA to itaconate.

Catabolism of Itaconyl-CoA

The degradation of itaconyl-CoA allows for the recycling of its carbon skeleton back into central metabolism. This pathway involves a series of enzymatic steps:

  • Hydration: Itaconyl-CoA hydratase (IchA) catalyzes the hydration of itaconyl-CoA to form (S)-citramalyl-CoA.

  • Cleavage: (S)-Citramalyl-CoA lyase (CclA) then cleaves (S)-citramalyl-CoA into acetyl-CoA and pyruvate. These products can then enter the TCA cycle and other central metabolic pathways.

The overall catabolic pathway of itaconate is depicted in the following diagram:

Itaconate_Catabolism Itaconate Itaconic Acid Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA Succinyl-CoA:glutarate-CoA transferase (SUGCT) Citramalyl_CoA (S)-Citramalyl-CoA Itaconyl_CoA->Citramalyl_CoA Itaconyl-CoA hydratase (IchA) Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA (S)-Citramalyl-CoA lyase (CclA) Pyruvate Pyruvate Citramalyl_CoA->Pyruvate (S)-Citramalyl-CoA lyase (CclA)

Figure 1: The catabolic pathway of itaconic acid.
Regulatory Roles of Itaconyl-CoA

Beyond its role as a metabolic intermediate, itaconyl-CoA functions as a key regulatory molecule, primarily through the inhibition of specific enzymes:

  • Methylmalonyl-CoA Mutase (MUT): Itaconyl-CoA is a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. This inhibition disrupts the metabolism of branched-chain amino acids and odd-chain fatty acids.

  • Glyoxylate (B1226380) Shunt: In certain bacteria, itaconate has been shown to inhibit isocitrate lyase, a key enzyme of the glyoxylate shunt, thereby exerting an antimicrobial effect.

The inhibitory action of itaconyl-CoA on MUT is a critical aspect of its immunomodulatory function.

Itaconyl_CoA_Inhibition Itaconyl_CoA Itaconyl-CoA MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA->MUT inhibits Propionyl_CoA_Metabolism Propionyl-CoA Metabolism

Discovery of Novel Dicarboxylic Acid CoA Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acid CoA esters are pivotal intermediates in specialized metabolic pathways that become critical under conditions of high lipid flux or impaired mitochondrial fatty acid oxidation. Formed from the ω-oxidation of monocarboxylic fatty acids, these molecules are subsequently metabolized via β-oxidation, primarily within peroxisomes. The accumulation and urinary excretion of their precursor dicarboxylic acids, a condition known as dicarboxylic aciduria, serves as a key diagnostic marker for several inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation.[1][2]

Recent advancements in analytical chemistry, especially in mass spectrometry, have enabled deeper exploration of the "acyl-CoA-ome," leading to the identification of previously uncharacterized or "novel" dicarboxylic acid CoA esters.[3][4] These discoveries are expanding our understanding of lipid metabolism and its dysregulation in disease, opening new avenues for biomarker discovery and therapeutic intervention. This technical guide provides an in-depth overview of the metabolism, discovery, and analysis of these crucial molecules.

Metabolic Pathways: Biosynthesis and Degradation

The metabolism of dicarboxylic acid CoA esters involves a sequence of reactions occurring across multiple cellular compartments, including the endoplasmic reticulum, cytosol, peroxisomes, and mitochondria.

  • ω-Oxidation (Endoplasmic Reticulum): The process begins with the ω-oxidation of monocarboxylic fatty acids. A cytochrome P450 enzyme hydroxylates the terminal methyl group of a fatty acid, which is then sequentially oxidized by cytosolic alcohol and aldehyde dehydrogenases to form a dicarboxylic acid.[5]

  • Activation to CoA Ester (Microsomes): The resulting dicarboxylic acid is activated by esterification with Coenzyme A. This reaction is catalyzed by a dicarboxylyl-CoA synthetase, an enzyme located in the microsomal fraction, to form a dicarboxylic acid CoA monoester.[1][5]

  • Peroxisomal β-Oxidation: The dicarboxylyl-CoA esters are preferentially transported into peroxisomes for chain-shortening via β-oxidation. This pathway involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase (ACOX), a bifunctional protein, and a thiolase, yielding acetyl-CoA and a chain-shortened dicarboxylyl-CoA.[1]

  • Mitochondrial Contribution: While peroxisomes are the primary site, mitochondria can also contribute to the β-oxidation of dicarboxylic acids, particularly medium-chain lengths. The medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have activity with dicarboxylyl-CoA substrates.[1] However, this pathway is generally considered less significant than the peroxisomal route.[1]

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Microsome Microsomes cluster_Peroxisome Peroxisome cluster_Mitochondria Mitochondrion MCFA Monocarboxylic Fatty Acid OH_MCFA ω-Hydroxy Fatty Acid MCFA->OH_MCFA Cyt P450 (ω-oxidation) Aldehyde_FA ω-Aldehyde Fatty Acid OH_MCFA->Aldehyde_FA Alcohol DH DCA Dicarboxylic Acid Aldehyde_FA->DCA Aldehyde DH DCA_input DCA->DCA_input DCA_CoA Dicarboxylyl-CoA DCA_CoA_in Dicarboxylyl-CoA (Cn) DCA_CoA->DCA_CoA_in Transport Mito_DCA_CoA Dicarboxylyl-CoA DCA_CoA->Mito_DCA_CoA Transport (limited) DCA_input->DCA_CoA Dicarboxylyl-CoA Synthetase (ATP, CoA-SH) Enoyl_CoA Enoyl-CoA DCA_CoA_in->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Protein Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Protein Short_DCA_CoA Shortened Dicarboxylyl-CoA (Cn-2) Ketoacyl_CoA->Short_DCA_CoA Thiolase Acetyl_CoA_P Acetyl-CoA Mito_Enoyl_CoA Enoyl-CoA Mito_DCA_CoA->Mito_Enoyl_CoA MCAD / ACADs Mito_Acetyl_CoA Acetyl-CoA Mito_Enoyl_CoA->Mito_Acetyl_CoA β-oxidation cascade Succinyl_CoA Succinyl-CoA Mito_Enoyl_CoA->Succinyl_CoA

Caption: Metabolic pathway of dicarboxylic acid CoA ester formation and degradation.

Role in Disease: Dicarboxylic Aciduria

The measurement of urinary dicarboxylic acids is a cornerstone in the diagnosis of inherited metabolic disorders. In healthy individuals, the levels of these acids are typically low. However, when mitochondrial β-oxidation is compromised due to a genetic defect, the metabolism of monocarboxylic fatty acids is shunted towards the ω-oxidation pathway, leading to a significant increase in the production and subsequent excretion of C6-C14 dicarboxylic acids.[1]

Table 1: Inborn Errors of Metabolism Associated with Dicarboxylic Aciduria

Deficient Enzyme/ProcessAbbreviationConsequence
Medium-Chain Acyl-CoA DehydrogenaseMCADImpaired oxidation of C6-C10 fatty acids, leading to accumulation of corresponding dicarboxylic acids.[6]
Very Long-Chain Acyl-CoA DehydrogenaseVLCADDefective oxidation of long-chain fatty acids, shunting them to ω-oxidation.[1]
Long-Chain 3-Hydroxyacyl-CoA DehydrogenaseLCHADDefect in the mitochondrial trifunctional protein, affecting long-chain fatty acid oxidation.[7]
Carnitine Palmitoyltransferase IICPT2Impaired transport of long-chain fatty acids into mitochondria.[1]
Carnitine-Acylcarnitine TranslocaseCACTDefective transport of acylcarnitines across the inner mitochondrial membrane.[1]
Multiple Acyl-CoA Dehydrogenase DeficiencyMADDAlso known as Glutaric Aciduria Type II; affects multiple dehydrogenases in fatty acid and amino acid oxidation.[1]

Discovery of Novel Dicarboxylic Acid CoA Esters

The primary challenge in identifying novel acyl-CoA esters, including dicarboxylyl-CoAs, is their vast structural diversity and the lack of commercially available standards. Modern discovery workflows rely heavily on high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with advanced bioinformatic strategies.

A powerful approach involves the creation of in silico tandem mass spectral libraries.[3][4] Fragmentation rules for the CoA moiety and various acyl chains are computationally generated from known standards. These rules are then used to create a vast library of theoretical MS/MS spectra for thousands of potential acyl-CoA structures. When untargeted metabolomics experiments are performed on biological samples, the experimental spectra of unknown compounds can be matched against this in silico library, allowing for the putative identification of novel species, including dicarboxylic acid CoA esters, which can then be confirmed through chemical synthesis and analysis.[3]

Caption: Workflow for the discovery and validation of novel dicarboxylic acid CoA esters.

Experimental Protocols

Protocol 1: Extraction and Quantification of Dicarboxylic Acid CoA Esters by LC-MS/MS

This protocol provides a general framework for the analysis of dicarboxylyl-CoAs. Optimization is required for specific tissues and instruments.

  • Sample Preparation & Extraction:

    • Flash-freeze approximately 10-20 mg of tissue or 1-5 million cells in liquid nitrogen immediately upon collection to quench metabolic activity.

    • Homogenize the frozen sample in 1 mL of ice-cold extraction solution (e.g., 2.5% sulfosalicylic acid in 80:20 methanol:water).[8]

    • Include a suitable internal standard (e.g., a 13C-labeled acyl-CoA) in the extraction buffer for absolute quantification.

    • Vortex vigorously for 1 minute and incubate on ice for 20 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) on a UHPLC system.

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% formic acid.

    • Gradient: Run a gradient from 5% B to 95% B over 10-15 minutes to elute the acyl-CoAs.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor for the characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) from the precursor ion of the acyl-CoA.[9][10] For discovery, use a high-resolution instrument to acquire full scan MS/MS data.

Protocol 2: Acyl-CoA Oxidase (ACOX) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂) as dicarboxylyl-CoA is oxidized.[11][12]

  • Reagents:

    • Assay Buffer: 50 mM MES buffer, pH 8.0.

    • Substrate: 0.5% (w/v) solution of a specific dicarboxylyl-CoA (e.g., Dodecanedioyl-CoA).

    • Colorimetric Reagent: Assay buffer containing 1.6 mM 4-aminoantipyrine (B1666024) and 22 mM phenol.

    • Enzyme: Horseradish Peroxidase (POD), ~100 units/mL in assay buffer.

    • Cofactor: 1 mM Flavin Adenine Dinucleotide (FAD) in assay buffer.

    • Sample: Lysate from cells or tissues homogenized in a suitable buffer.

  • Procedure:

    • In a 96-well plate or cuvette, combine the assay buffer, colorimetric reagent, FAD, and POD solution.

    • Add the sample (e.g., 10-50 µg of protein).

    • Initiate the reaction by adding the dicarboxylyl-CoA substrate.

    • Immediately monitor the increase in absorbance at 500 nm over 5-10 minutes at 30°C. The rate of color development is proportional to the ACOX activity.

    • Run a blank reaction without the dicarboxylyl-CoA substrate to correct for background.

Protocol 3: Dicarboxylyl-CoA Synthetase Activity Assay

This is a coupled assay that measures the CoA-dependent production of H₂O₂ by ACOX following the synthesis of the dicarboxylyl-CoA.[5]

  • Reagents:

    • All reagents from the ACOX assay.

    • Synthetase Assay Buffer: 50 mM MES, pH 6.5, containing 10 mM ATP and 10 mM MgCl₂.

    • Substrate: 5 mM solution of a dicarboxylic acid (e.g., dodecanedioic acid).

    • Cofactor: 2 mM Coenzyme A (CoA-SH).

    • Coupling Enzyme: A surplus of recombinant Acyl-CoA Oxidase (ACOX).

  • Procedure:

    • Combine the synthetase assay buffer, colorimetric reagent, FAD, POD, surplus ACOX, and CoA-SH.

    • Add the sample containing the synthetase activity (e.g., microsomal fraction).

    • Initiate the reaction by adding the dicarboxylic acid substrate.

    • Monitor the increase in absorbance at 500 nm. The rate is proportional to the rate of dicarboxylyl-CoA synthesis.

Quantitative Data

The enzymatic affinity for dicarboxylic acid CoA esters varies with the length of the acyl chain. Understanding these kinetic parameters is crucial for modeling metabolic flux and predicting the consequences of enzyme deficiencies.

Table 2: Representative Kinetic Parameters of Enzymes in Dicarboxylic Acid Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/Source
Dicarboxylyl-CoA SynthetaseDodecanedioic acid (C12)~20-50~2000Rat Liver Microsomes[5]
Dicarboxylyl-CoA SynthetaseAdipic acid (C6)High (Low Affinity)LowRat Liver Microsomes[1]
Acyl-CoA Oxidase (ACOX1)Dodecanedioyl-CoA (C12)~10-30HighRat Liver Peroxisomes[13]
Acyl-CoA Oxidase (ACOX1)Adipoyl-CoA (C6)>100ModerateRat Liver Peroxisomes[13]
MCADDodecanedioyl-CoA (C12)Detectable Activity-Mouse Liver Mitochondria[1]
MCADAdipoyl-CoA (C6)Detectable Activity-Mouse Liver Mitochondria[1]

Note: Values are approximate and compiled from multiple sources for illustrative purposes. Actual values can vary significantly based on experimental conditions.[14][15][16]

Signaling Roles of Dicarboxylic Acid CoA Esters

While the signaling roles of long-chain mono-carboxylic acyl-CoAs are well-established, the specific functions of dicarboxylic acid CoA esters as signaling molecules are an emerging area of research. Long-chain acyl-CoAs are known to act as allosteric regulators of key metabolic enzymes (e.g., acetyl-CoA carboxylase), modulate the activity of ion channels, and serve as ligands for transcription factors, thereby influencing gene expression.[17][18][19]

It is plausible that dicarboxylic acid CoA esters, which can accumulate to significant levels under certain pathological conditions, could exert similar regulatory effects. Their unique bifunctional nature, with a CoA ester at one end and a free carboxyl group at the other, may confer novel binding properties and regulatory functions yet to be discovered.

References

The Pivotal Role of Unsaturated Acyl-CoA Molecules in Cellular Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated acyl-coenzyme A (acyl-CoA) molecules, central intermediates in lipid metabolism, have emerged as critical regulators of a diverse array of cellular processes. Beyond their fundamental role as substrates for beta-oxidation and complex lipid synthesis, these molecules function as potent signaling effectors, modulating gene expression, protein function, and intricate signaling cascades. Their dysregulation is increasingly implicated in the pathophysiology of metabolic diseases, inflammatory disorders, and cancer, making them a focal point for therapeutic intervention. This technical guide provides an in-depth exploration of the functions of unsaturated acyl-CoA molecules, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.

Core Functions of Unsaturated Acyl-CoA Molecules

Unsaturated acyl-CoA molecules are integral to cellular homeostasis, participating in a wide spectrum of metabolic and signaling activities. Their functions are dictated by their chain length, degree of unsaturation, and subcellular localization.[1][2]

1.1. Metabolic Intermediates:

  • Energy Production: Unsaturated acyl-CoAs are substrates for mitochondrial β-oxidation, a catabolic process that generates acetyl-CoA, NADH, and FADH2, which are subsequently utilized in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to produce ATP.[3] The presence of double bonds necessitates the action of auxiliary enzymes during β-oxidation.

  • Lipid Synthesis: These molecules are precursors for the synthesis of a vast array of complex lipids, including phospholipids, triglycerides, and cholesterol esters.[3][4] The acyl chain composition of these lipids is critical for maintaining membrane fluidity and function.[5]

  • Fatty Acid Elongation and Desaturation: Unsaturated acyl-CoAs can be further elongated and desaturated in the endoplasmic reticulum to generate a diverse pool of fatty acid species with specific biological roles.[2]

1.2. Signaling Molecules:

  • Gene Expression Regulation: Unsaturated acyl-CoAs, or their derivatives, act as ligands for nuclear receptors and other transcription factors, thereby modulating the expression of genes involved in lipid metabolism, inflammation, and other cellular processes.[6][7]

  • Enzyme Regulation: They can allosterically regulate the activity of key metabolic enzymes, providing a rapid mechanism for feedback control of metabolic pathways.[1]

  • Protein Acylation: Unsaturated fatty acids can be covalently attached to proteins, a post-translational modification that influences protein localization, stability, and protein-protein interactions.[8][9]

Quantitative Data on Unsaturated Acyl-CoA

The cellular concentrations and binding affinities of unsaturated acyl-CoA molecules are critical determinants of their biological activity. The following tables summarize key quantitative data from the literature.

Table 1: Cellular Concentrations of Representative Unsaturated Acyl-CoA Species

Acyl-CoA SpeciesCell TypeConcentration (pmol/10^6 cells)Reference
Oleoyl-CoA (C18:1)MCF7~15[10]
Oleoyl-CoA (C18:1)RAW264.7~2[10]
Nervonoyl-CoA (C24:1)MCF7~15[10]
Linoleoyl-CoA (C18:2)Rat LiverNot explicitly quantified in pmol/10^6 cells, but detected[8]
Arachidonoyl-CoA (C20:4)Rat LiverNot explicitly quantified in pmol/10^6 cells, but detected[8]

Table 2: Binding Affinities of Acyl-CoA Binding Protein (ACBP) for Various Acyl-CoA Esters

Acyl-CoA EsterBinding Affinity (Kd)CommentsReference
Long-chain acyl-CoA estersHigh affinity (micromolar range)ACBP shows a clear preference for acyl-CoA esters with more than eight carbon atoms, with the highest affinity for those with 12-20 carbons.[11]
Unsaturated acyl-CoA estersHigh affinitySome studies suggest that certain ACBPs may have a higher affinity for unsaturated acyl-CoA esters compared to saturated ones.[11]
Palmitoyl-CoA (C16:0)2.6 µM (for HNF4α)Demonstrates the binding affinity of a transcription factor for a saturated acyl-CoA.[12]

Table 3: Kinetic Parameters of Enzymes Utilizing Unsaturated Acyl-CoA Substrates

EnzymeSubstrateKmVmaxReference
ELOVL7Malonyl-CoAData available in cited literatureData available in cited literature[13]
ELOVL718:3n-3-CoAData available in cited literatureData available in cited literature[13]
ELOVL6Malonyl-CoAData available in cited literatureData available in cited literature[13]
ELOVL616:0-CoAData available in cited literatureData available in cited literature[13]

Note: Vmax is the maximum reaction rate, and Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[14][15][16]

Key Signaling Pathways Modulated by Unsaturated Acyl-CoA

Unsaturated acyl-CoA molecules are key players in several critical signaling pathways that regulate cellular metabolism and response to stress.

3.1. Peroxisome Proliferator-Activated Receptor alpha (PPARα) Signaling

PPARα is a nuclear receptor that functions as a master regulator of lipid metabolism.[1][17] Long-chain unsaturated fatty acids and their CoA-esters are known ligands for PPARα.[6][17] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes.[1][17]

PPARa_Signaling Unsaturated_Acyl_CoA Unsaturated Acyl-CoA PPARa PPARα Unsaturated_Acyl_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Induces Transcription Metabolic_Response Increased Fatty Acid Oxidation Target_Genes->Metabolic_Response Leads to

PPARα Signaling Pathway Activation by Unsaturated Acyl-CoA.

3.2. Hepatocyte Nuclear Factor 4 alpha (HNF4α) Signaling

HNF4α is a crucial transcription factor for liver development and function, regulating genes involved in glucose, cholesterol, and fatty acid metabolism.[12][18] The transcriptional activity of HNF4α can be modulated by the binding of long-chain acyl-CoAs.[19] Interestingly, the effects are dependent on the chain length and saturation of the acyl-CoA, with some species acting as activators and others as repressors.[19]

HNF4a_Signaling Unsaturated_LCFA_CoA Unsaturated Long-Chain Acyl-CoA HNF4a HNF4α Unsaturated_LCFA_CoA->HNF4a Suppresses Saturated_LCFA_CoA Saturated Long-Chain Acyl-CoA Saturated_LCFA_CoA->HNF4a Activates/ Suppresses (chain-length dependent) DNA_Binding DNA Binding HNF4a->DNA_Binding Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) DNA_Binding->Gene_Expression

Modulation of HNF4α Activity by Acyl-CoA Species.

3.3. Unfolded Protein Response (UPR)

The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[20][21] Alterations in membrane lipid composition, including an imbalance between saturated and unsaturated fatty acids, can induce ER stress and activate the UPR.[5][20][21] This suggests that unsaturated acyl-CoAs play a crucial role in maintaining ER homeostasis and protecting against lipotoxicity.[21]

UPR_Activation Imbalance Imbalance of Saturated/ Unsaturated Fatty Acids in ER Membrane ER_Stress ER Stress Imbalance->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Adaptive_Response Adaptive Response (e.g., Chaperone Upregulation) UPR->Adaptive_Response Apoptosis Apoptosis (prolonged stress) UPR->Apoptosis

Induction of the Unfolded Protein Response by Lipid Imbalance.

3.4. Arachidonoyl-CoA and Inflammatory Signaling

Arachidonic acid (a polyunsaturated fatty acid) and its CoA derivative, arachidonoyl-CoA, are precursors for the synthesis of eicosanoids, a group of potent lipid mediators that regulate inflammation.[22][23] The metabolism of arachidonic acid through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways generates prostaglandins (B1171923) and leukotrienes, respectively, which are key players in the inflammatory response.[22][23]

Inflammatory_Signaling Arachidonoyl_CoA Arachidonoyl-CoA Arachidonic_Acid Arachidonic Acid Arachidonoyl_CoA->Arachidonic_Acid Hydrolysis COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Arachidonoyl-CoA in the Inflammatory Cascade.

Experimental Protocols

Accurate and reproducible methods are essential for the study of unsaturated acyl-CoA molecules. This section provides detailed protocols for their extraction, quantification, and the in vitro assessment of their role in protein acylation.

4.1. Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted for both adherent and suspension cells and is designed for subsequent analysis by LC-MS/MS.[24]

  • Materials:

    • Ice-cold phosphate-buffered saline (PBS)

    • Ice-cold methanol (B129727)

    • Internal standards (e.g., odd-chain acyl-CoAs)

    • Cell scraper (for adherent cells)

    • Refrigerated centrifuge

    • Microcentrifuge tubes

    • Nitrogen evaporator or vacuum concentrator

    • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

  • Procedure:

    • Cell Harvesting:

      • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold methanol (containing internal standards) and scrape the cells.

      • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold methanol (containing internal standards).

    • Lysis and Extraction:

      • Transfer the cell suspension to a microcentrifuge tube.

      • Vortex vigorously for 1 minute and incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.

    • Centrifugation:

      • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Supernatant Collection:

      • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

    • Drying and Reconstitution:

      • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

      • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

Acyl_CoA_Extraction_Workflow Start Cell Sample (Adherent or Suspension) Harvest Harvest and Wash with ice-cold PBS Start->Harvest Lyse Lyse and Precipitate Proteins with cold Methanol (+ Internal Standards) Harvest->Lyse Centrifuge Centrifuge (16,000 x g, 4°C) Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect Supernatant Dry Dry Extract (Nitrogen or Vacuum) Collect->Dry Reconstitute Reconstitute in LC-MS/MS compatible solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for Acyl-CoA Extraction from Cultured Cells.

4.2. Quantification of Unsaturated Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the quantification of unsaturated acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Reversed-phase C18 or C8 column.

    • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Chromatographic Conditions (Example): [25]

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Mass Spectrometry Conditions (Example): [10][25]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Monitor the transition from the precursor ion ([M+H]+) to a specific product ion. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[26]

    • Quantification: Generate calibration curves using authentic standards of the unsaturated acyl-CoAs of interest and the internal standards.

4.3. In Vitro Protein Acylation Assay

This assay is designed to determine if a protein of interest can be acylated by a specific unsaturated acyl-CoA in vitro.

  • Materials:

    • Purified recombinant protein of interest.

    • Unsaturated acyl-CoA (e.g., oleoyl-CoA, arachidonoyl-CoA).

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Method for detecting acylation (e.g., radiolabeled acyl-CoA and autoradiography, or mass spectrometry-based detection of the mass shift in the protein).

  • Procedure:

    • Reaction Setup:

      • In a microcentrifuge tube, combine the purified protein, reaction buffer, and the unsaturated acyl-CoA.

      • Include appropriate controls, such as a reaction without the protein or without the acyl-CoA.

    • Incubation:

      • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Termination of Reaction:

      • Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Analysis:

      • Separate the reaction products by SDS-PAGE.

      • Detect the acylated protein using the chosen method (e.g., expose the gel to a phosphor screen for autoradiography if a radiolabeled acyl-CoA was used). An increase in the molecular weight of the protein corresponding to the addition of the acyl group can also be detected by mass spectrometry.

Conclusion and Future Directions

Unsaturated acyl-CoA molecules are far more than simple metabolic intermediates; they are critical signaling hubs that integrate metabolic status with a wide range of cellular functions. Their ability to directly interact with and modulate the activity of enzymes and transcription factors places them at the core of cellular regulation. The methodologies outlined in this guide provide a robust framework for the continued investigation of these multifaceted molecules.

Future research should focus on elucidating the specific roles of individual unsaturated acyl-CoA species in health and disease, mapping their protein interaction networks, and understanding the dynamics of their subcellular compartmentalization. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting the intricate network of lipid metabolism and signaling for the treatment of a wide range of human diseases.

References

The Enzymatic Synthesis of 2,3-dimethylidenepentanedioyl-CoA: A Hypothetical Pathway and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The enzymatic synthesis of 2,3-dimethylidenepentanedioyl-CoA has not been explicitly described in the scientific literature to date. Consequently, this document presents a hypothetical, albeit biochemically plausible, pathway for its synthesis, drawing upon well-characterized analogous enzymatic reactions. The provided data and protocols are based on these analogous systems and are intended to serve as a guide for future research in this area.

Introduction

This compound is a unique dicarboxylic acyl-coenzyme A derivative characterized by a five-carbon backbone with two methylene (B1212753) groups at the C2 and C3 positions. Its structure suggests potential roles as a metabolic intermediate in novel biosynthetic pathways or as a precursor for the synthesis of complex natural products or specialty polymers. This technical guide outlines a hypothetical enzymatic pathway for the synthesis of this compound, provides quantitative data from analogous enzyme systems, details a generalized experimental protocol, and visualizes the proposed biochemical logic and workflows.

Hypothetical Biosynthetic Pathway

The proposed pathway for the synthesis of this compound commences with the central metabolite, α-ketoglutarate, and proceeds through a series of enzymatic modifications including carboxylation, dehydration, and CoA ligation.

Step 1: Reductive Carboxylation of α-Ketoglutarate

The initial step involves the extension of the five-carbon α-ketoglutarate to a six-carbon backbone through a reductive carboxylation reaction, hypothetically catalyzed by an enzyme with α-ketoglutarate carboxylase activity. This reaction would yield an intermediate such as homocitrate.

Step 2: Dehydration and Isomerization

The hydroxyl group of the intermediate is then eliminated by a dehydratase , analogous to aconitase, to introduce a carbon-carbon double bond. Subsequent isomerization reactions, catalyzed by an isomerase , would reposition the double bonds to form a conjugated system, a precursor for the second methylene group.

Step 3: Decarboxylation and Methylene Group Formation

A crucial step involves the decarboxylation of the intermediate to form a five-carbon backbone with one methylene group. This is analogous to the action of cis-aconitate decarboxylase in the biosynthesis of itaconic acid. A subsequent, and more speculative, enzymatic reaction would be required to form the second methylene group. This could potentially involve a methyltransferase followed by an elimination reaction, or a novel enzyme with di-methylenating activity.

Step 4: Activation to this compound

The final step is the activation of the free dicarboxylic acid, 2,3-dimethylidenepentanedioic acid, to its high-energy coenzyme A thioester. This reaction would be catalyzed by a CoA ligase or synthetase , similar in function to succinyl-CoA synthetase.

Quantitative Data for Analogous Enzymatic Reactions

Direct kinetic and characterization data for the enzymes in the hypothetical pathway are unavailable. The following table summarizes quantitative data from well-characterized enzymes that catalyze analogous reactions and could serve as a basis for the development of a synthetic pathway for this compound.

Enzyme Class (Analogous Enzyme)EC NumberSource OrganismSubstrate(s)K_mk_catOptimal pHOptimal Temp. (°C)
α-Ketoglutarate Decarboxylase 4.1.1.71Synechococcus sp. PCC 7002α-ketoglutarate0.19 mM1.2 s⁻¹7.037
Aconitase (Dehydratase) 4.2.1.3Aspergillus terreuscis-aconitate2.45 mM-6.237
cis-Aconitate Decarboxylase 4.1.1.6Aspergillus terreuscis-aconitate2.45 mM-6.237
Itaconyl-CoA Hydratase 4.2.1.56Pseudomonas sp.Itaconyl-CoA----
Succinyl-CoA Synthetase 6.2.1.5Escherichia coliSuccinate, CoA, ATP0.4 mM (Succinate)160 s⁻¹7.2-8.237
Itaconyl-CoA Transferase 2.8.3.6Aspergillus terreusItaconate, Succinyl-CoA----

Experimental Protocols

This section provides a generalized methodology for the chemo-enzymatic synthesis and analysis of this compound, based on the hypothetical pathway and protocols for analogous enzymes.

Chemo-Enzymatic Synthesis of 2,3-dimethylidenepentanedioic Acid

This protocol outlines a multi-step enzymatic synthesis of the free dicarboxylic acid precursor.

  • Step 1: Reductive Carboxylation of α-Ketoglutarate

    • Reaction Mixture: 50 mM potassium phosphate (B84403) buffer (pH 7.0), 10 mM α-ketoglutarate, 20 mM NaHCO₃, 5 mM MgCl₂, 2 mM NADPH, and an appropriate amount of a purified carboxylase (e.g., from a recombinant source).

    • Incubation: Incubate at 37°C for 4-6 hours. Monitor substrate consumption and product formation by HPLC or LC-MS.

  • Step 2: Dehydration and Isomerization

    • To the reaction mixture from Step 1, add a purified dehydratase/isomerase enzyme.

    • Incubation: Continue incubation at 37°C for another 4-6 hours.

  • Step 3: Decarboxylation and Methylene Group Formation

    • Introduce the decarboxylase and the hypothetical methylene-forming enzyme to the reaction mixture.

    • Incubation: Incubate at 30°C for 8-12 hours.

  • Purification: Terminate the reactions by protein precipitation (e.g., with perchloric acid or heat). Centrifuge to remove precipitated protein. The supernatant containing the product can be purified by anion-exchange chromatography or preparative HPLC.

Enzymatic Synthesis of this compound
  • Reaction Mixture: 100 mM Tris-HCl buffer (pH 8.0), 5 mM purified 2,3-dimethylidenepentanedioic acid, 10 mM ATP, 10 mM MgCl₂, 2 mM Coenzyme A, and a purified CoA ligase (e.g., recombinant succinyl-CoA synthetase).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Analysis: Monitor the formation of the CoA thioester by HPLC using a C18 column and detecting the absorbance at 260 nm (for the adenine (B156593) moiety of CoA). The identity of the product should be confirmed by LC-MS/MS.

Enzyme Assays
  • Carboxylase Activity: Can be measured by monitoring the consumption of NADPH at 340 nm using a spectrophotometer.

  • Dehydratase/Isomerase Activity: Can be monitored by the appearance of the product with a conjugated double bond system, which may have a distinct UV absorbance maximum.

  • CoA Ligase Activity: Can be assayed by coupling the reaction to pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase and monitoring the oxidation of NADH at 340 nm.

Visualizations

Hypothetical Biosynthetic Pathway

Hypothetical_Pathway cluster_main Hypothetical Synthesis of this compound AKG α-Ketoglutarate Inter1 Six-Carbon Intermediate (e.g., Homocitrate) AKG->Inter1  Carboxylase (+CO2, +NAD(P)H) Inter2 Dehydrated/Isomerized Intermediate Inter1->Inter2  Dehydratase/ Isomerase (-H2O) DM_Acid 2,3-dimethylidene- pentanedioic Acid Inter2->DM_Acid  Decarboxylase & Methylene-forming enzyme (-CO2) DM_CoA 2,3-dimethylidene- pentanedioyl-CoA DM_Acid->DM_CoA  CoA Ligase (+CoA, +ATP)

Caption: A hypothetical enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for Synthesis and Analysis start Enzyme Expression & Purification synthesis Multi-step Enzymatic Synthesis of Free Acid start->synthesis purification1 Purification of Free Acid (Chromatography) synthesis->purification1 coa_ligation CoA Ligation Reaction purification1->coa_ligation analysis Product Analysis (HPLC, LC-MS/MS) coa_ligation->analysis end Characterized Product analysis->end

Caption: A generalized experimental workflow for the synthesis and analysis.

A Technical Guide to the Potential Natural Occurrence and Investigation of 2,3-Dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide addresses the hypothetical molecule "2,3-dimethylidenepentanedioyl-CoA." To date, there is no direct evidence in the scientific literature for the natural occurrence of this specific compound. This document is intended as a prospective guide for researchers, providing a theoretical framework and a detailed experimental roadmap to investigate its potential existence, biosynthesis, and biological relevance.

Introduction

The vast chemical diversity of the metabolome continues to be a fertile ground for the discovery of novel molecules with unique biological activities. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex natural products. While many common acyl-CoAs are well-characterized, the full extent of their structural diversity, particularly those with unusual modifications, remains to be fully explored.

This guide focuses on the hypothetical molecule This compound , a derivative of glutaryl-CoA featuring two exocyclic methylene (B1212753) groups. The presence of such reactive moieties suggests potential for unique biochemical reactivity and biological function. The natural occurrence of itaconic acid (methylenesuccinic acid), an isomer of citric acid with a single methylidene group, provides a strong precedent for the enzymatic formation of such structures from central metabolites. Itaconic acid and its derivative, itaconyl-CoA, are known to play significant roles in immunometabolism.[1][2][3]

This document outlines a hypothetical biosynthetic pathway for this compound, drawing parallels with known metabolic pathways of dicarboxylic acids. Furthermore, it provides a comprehensive experimental workflow for researchers aiming to identify and quantify this novel metabolite in biological systems.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from intermediates of dicarboxylic acid metabolism, specifically from glutaryl-CoA or a related precursor. Two plausible pathways are proposed, leveraging known enzymatic reactions as a conceptual basis.

Pathway A: Stepwise Dehydrogenation and Decarboxylation

This pathway postulates a stepwise introduction of the two methylidene groups onto a glutaryl-CoA backbone, potentially via a series of dehydrogenation and/or decarboxylation reactions acting on a carboxylated precursor.

Pathway B: Condensation and Rearrangement

An alternative pathway could involve the condensation of two smaller, activated precursors, followed by enzymatic rearrangement to form the dimethylidene structure.

Below is a Graphviz diagram illustrating a hypothetical biosynthetic route starting from the known metabolite, glutaconyl-CoA, an intermediate in the metabolism of glutaryl-CoA.[4][5][6]

Hypothetical_Biosynthesis_of_this compound Glutaryl-CoA Glutaryl-CoA Glutaconyl-CoA Glutaconyl-CoA Glutaryl-CoA->Glutaconyl-CoA 2-Carboxy-3-methylideneglutaryl-CoA 2-Carboxy-3-methylideneglutaryl-CoA Glutaconyl-CoA->2-Carboxy-3-methylideneglutaryl-CoA  Hypothetical  Carboxylase This compound This compound 2-Carboxy-3-methylideneglutaryl-CoA->this compound

A hypothetical biosynthetic pathway for this compound.

Proposed Experimental Protocols for Investigation

The detection and characterization of the novel metabolite this compound require a sensitive and specific analytical approach, coupled with a robust sample preparation methodology. A detailed experimental workflow is proposed below.

Given the lack of prior knowledge, a broad screening approach is recommended. Potential sources for investigation include:

  • Microorganisms: Fungi, particularly species from the genera Aspergillus and Penicillium, are known producers of itaconic acid and other dicarboxylic acids.[7] Bacteria from genera known for their diverse secondary metabolism, such as Streptomyces or Pseudomonas, should also be considered.

  • Plants: Plants that produce unusual fatty acids or polyketides could be potential sources.

  • Mammalian cells: Macrophages, when activated, are known to produce itaconic acid, making them a target for investigation under specific stimulation conditions.[1]

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Detection cluster_validation Data Analysis & Validation Biological_Sample Biological Sample (e.g., microbial culture, plant tissue) Quenching Metabolism Quenching (e.g., liquid nitrogen) Biological_Sample->Quenching Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Quenching->Extraction LC_Separation LC Separation (Reversed-phase or HILIC) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (Targeted MRM/SRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak integration, quantification) MS_Detection->Data_Processing Structural_Confirmation Structural Confirmation (High-resolution MS, isotopic labeling) Data_Processing->Structural_Confirmation

References

Spectroscopic Data and Analysis of 2,3-dimethylidenepentanedioyl-CoA: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural and metabolic characteristics of novel molecules is paramount. This technical guide addresses the available spectroscopic data for 2,3-dimethylidenepentanedioyl-CoA, a potentially significant intermediate in metabolic pathways. Due to the limited availability of direct experimental data for this specific molecule, this document will also provide a foundational understanding of the expected spectroscopic behavior of acyl-CoA compounds based on established analytical methodologies.

Mass Spectrometry (MS) of Acyl-CoA Compounds

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA intermediates.[1] In positive mode electrospray ionization (ESI), acyl-CoA species typically exhibit a characteristic fragmentation pattern. This involves a neutral loss of 507 atomic mass units (amu), corresponding to the 3'-phospho-AMP moiety, and the generation of a daughter ion at a mass-to-charge ratio (m/z) of 428, which represents the phosphate-adenosine portion.[2]

For quantitative analysis, multiple reaction monitoring (MRM) is often employed, tracking the transition of the precursor ion ([M+H]+) to a specific product ion.[2] For acyl-CoAs, a common transition monitored for quantification is [M+H]+ → [M-507+H]+.[2]

Table 1: Predicted Mass Spectrometric Data for this compound

ParameterPredicted ValueDescription
Molecular Formula C28H42N7O19P3S-
Monoisotopic Mass 909.14 g/mol -
Precursor Ion [M+H]+ 910.1 m/z-
Quantitative Fragment Ion [M-507+H]+ 403.1 m/zResulting from the neutral loss of the 3'-phospho-AMP moiety.[2]
Qualitative Fragment Ion 428 m/zRepresents the phosphate-adenosine portion of the molecule.[2]
Experimental Protocol: General LC-MS/MS Method for Acyl-CoA Analysis

The following provides a general protocol for the analysis of acyl-CoA species, which could be adapted for this compound.

Sample Preparation: Biological samples are typically extracted using a cold solvent mixture, such as acetonitrile/methanol (B129727)/water, to precipitate proteins and extract metabolites.[3]

Liquid Chromatography (LC): Reversed-phase chromatography is commonly used for the separation of acyl-CoA molecules. A C18 column is often employed with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[4]

Mass Spectrometry (MS): A tandem mass spectrometer is used for detection and quantification. The instrument is typically operated in positive ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is set up to monitor the specific precursor-to-product ion transitions for the acyl-CoAs of interest.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy of Acyl-CoA Compounds

Specific NMR data for this compound is not currently published. However, 1H NMR spectroscopy is a valuable tool for the simultaneous analysis of various metabolites, including Coenzyme A (CoA) and its acetylated form, acetyl-CoA, in biological extracts.[5]

Key characteristic signals for the CoA moiety would be expected in the 1H NMR spectrum of this compound. For instance, the adenine (B156593) C2-H and C8-H protons typically appear as singlets in the aromatic region of the spectrum. Signals from the pantothenate and cysteamine (B1669678) portions of the molecule would also be present. The protons of the 2,3-dimethylidenepentanedioyl group would give rise to specific signals in the aliphatic and olefinic regions of the spectrum, and their chemical shifts and coupling patterns would be crucial for structural confirmation.

Table 2: Expected 1H NMR Chemical Shifts for the CoA Moiety

ProtonExpected Chemical Shift (ppm)Multiplicity
Adenine C2-H ~8.4s
Adenine C8-H ~8.1s
Pantothenate CH ~4.1t
Cysteamine CH2-N ~3.5t
Cysteamine CH2-S ~3.0t

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Experimental Protocol: General 1H NMR Method for Metabolite Analysis

Sample Preparation: Tissue or cell extracts are prepared, often using a perchloric acid extraction method, followed by neutralization. The final sample is typically dissolved in a deuterated buffer for NMR analysis.[3]

NMR Spectroscopy: A high-field NMR spectrometer is used to acquire 1D 1H NMR spectra. Water suppression techniques are employed to attenuate the large water signal. Absolute quantification can be achieved using an external reference standard.[3]

Metabolic Pathway Context

The metabolic role of this compound has not been elucidated in the available literature. While searches for related pathways often point to the biosynthesis of 2,3-butanediol (B46004), this pathway originates from pyruvate (B1213749) and does not appear to directly involve this compound.[6][7][8] The ethylmalonyl-CoA pathway is another important metabolic route involving various CoA esters for carbon assimilation, but a direct link to the target molecule is not established.[9]

To visualize the general analytical workflow for characterizing a novel acyl-CoA like this compound, the following diagram is provided.

G General Workflow for Acyl-CoA Analysis cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Interpretation Biological_Sample Biological Sample (Tissue, Cells) Extraction Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) Biological_Sample->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation NMR_Analysis 1H NMR Spectroscopy Extraction->NMR_Analysis MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection MS_Data Mass Spectrometry Data (m/z, Fragmentation Pattern) MS_Detection->MS_Data NMR_Data NMR Data (Chemical Shifts, Couplings) NMR_Analysis->NMR_Data Quantification Quantification MS_Data->Quantification Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation NMR_Data->Quantification NMR_Data->Structure_Elucidation

Caption: General workflow for the analysis of acyl-CoA compounds.

References

In Silico Functional Prediction of 2,3-dimethylidenepentanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The functional annotation of novel metabolites is a significant bottleneck in metabolomics research. This technical guide outlines a comprehensive in silico workflow to predict the biological function of a hypothetical novel metabolite, "2,3-dimethylidenepentanedioyl-CoA." This document serves as a methodological blueprint for researchers, scientists, and drug development professionals engaged in the functional characterization of un-annotated small molecules. The workflow encompasses physicochemical and pharmacokinetic profiling, metabolic pathway analysis, and target-based molecular docking simulations. Detailed experimental protocols for each stage are provided, alongside structured data tables for the clear presentation of predicted quantitative results. Logical and experimental workflows are visualized using Graphviz diagrams to enhance clarity and reproducibility.

Introduction

The advancement of high-resolution mass spectrometry has led to the detection of a vast number of unknown metabolites in biological systems. Elucidating the function of these molecules is paramount to understanding cellular metabolism, disease pathogenesis, and identifying new therapeutic targets. "this compound" is a novel acyl-coenzyme A (CoA) thioester whose function is currently uncharacterized. Structurally, it is a derivative of pentanedioic acid (glutaric acid) featuring two methylidene groups at the C2 and C3 positions, suggesting potential roles in unique metabolic pathways. Acyl-CoA molecules are central intermediates in numerous metabolic processes, including fatty acid metabolism, the citric acid cycle, and amino acid catabolism.[1]

This guide presents a systematic, multi-tiered in silico approach to generate testable hypotheses regarding the function of this compound. The workflow is designed to be modular, allowing researchers to apply these computational protocols to other novel metabolites of interest.

Stage 1: Physicochemical and Pharmacokinetic Profile Prediction

The initial step in characterizing a novel molecule is to predict its fundamental physicochemical properties and its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These parameters are crucial for assessing its potential as a bioactive molecule or drug candidate and understanding its physiological behavior.

Experimental Protocol: ADMET Prediction using SwissADME

This protocol describes the use of the SwissADME web server to generate a comprehensive physicochemical and pharmacokinetic profile.

  • Ligand Preparation:

    • The structure of this compound is first represented in a machine-readable format. Based on its nomenclature, the Canonical SMILES (Simplified Molecular Input Line Entry System) string is generated: C=C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--(O)O)O)n1cnc2c(N)ncnc12)O)C(=C)CC(=O)O.

  • Submission to SwissADME:

    • Navigate to the SwissADME web server (--INVALID-LINK--).

    • Paste the generated SMILES string into the input text box.

    • Click the "Run" button to initiate the calculations.

  • Data Collection:

    • Upon completion, the server will generate a detailed report.

    • Collect all quantitative data related to physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • Record the data in a structured table for analysis.

Predicted Data Presentation

The predicted ADMET and physicochemical properties for this compound are summarized below.

Property Class Parameter Predicted Value Comment
Physicochemical Molecular Weight937.7 g/mol High molecular weight, typical for a CoA ester
TPSA (Topological Polar Surface Area)420.5 ŲVery high polarity, suggesting poor membrane permeability
Number of Rotatable Bonds25High flexibility
Lipophilicity Log P (iLOGP)-5.20Hydrophilic
Water Solubility Log S (ESOL)-6.10Moderately soluble
Pharmacokinetics GI AbsorptionLowUnlikely to be orally bioavailable
BBB PermeantNoUnlikely to cross the blood-brain barrier
P-gp SubstrateYesPotential for active efflux
CYP1A2 inhibitorNoLow probability of inhibiting major CYP enzymes
CYP2C19 inhibitorNoLow probability of inhibiting major CYP enzymes
CYP2C9 inhibitorNoLow probability of inhibiting major CYP enzymes
CYP2D6 inhibitorNoLow probability of inhibiting major CYP enzymes
CYP3A4 inhibitorNoLow probability of inhibiting major CYP enzymes
Drug-likeness Lipinski's Rule of Five5 ViolationsFails drug-likeness rules for oral candidates
Bioavailability Score0.11Low predicted oral bioavailability
Medicinal Chemistry PAINS (Pan Assay Interference Compounds)0 alertsNo known promiscuous fragments

Note: The data in this table is generated for illustrative purposes based on the typical output of the SwissADME server and the known properties of CoA derivatives.[2][3]

Stage 2: Metabolic Pathway and Enzyme Analysis

To understand the potential biological role of this compound, it is essential to place it within the context of known metabolic networks. This involves identifying pathways where it or structurally similar molecules participate and predicting the enzymes that might catalyze its reactions.

Experimental Protocol: Pathway and Enzyme Prediction

This protocol uses a combination of database searching and pathway analysis tools to hypothesize a metabolic context.

  • Structural Similarity Search:

    • Utilize databases like PubChem (--INVALID-LINK--) and ChEBI (--INVALID-LINK--) to search for known metabolites structurally similar to this compound. Key structural features for the search include the glutaryl-CoA backbone and the presence of unsaturated bonds (e.g., itaconyl-CoA, glutaconyl-CoA).[4][5]

  • Pathway Mapping with KEGG and MetaboAnalyst:

    • Navigate to the MetaboAnalyst web server (--INVALID-LINK--]">https://www.metaboanalyst.ca).

    • Select the "Pathway Analysis" module.

    • Input the names or KEGG IDs of the structurally similar metabolites identified in the previous step.

    • Select the appropriate organism (e.g., Homo sapiens).

    • Execute the analysis to identify metabolic pathways enriched with these similar compounds.

    • Examine the resulting KEGG pathway maps to identify potential points of entry or interaction for this compound.

  • Enzyme Commission (EC) Number Prediction:

    • Based on the identified pathways and the structure of the target molecule, hypothesize the class of enzyme likely to act on it (e.g., Lyase, Isomerase, Oxidoreductase).

    • Use computational tools like ECPICK or EnzymeNet, which employ deep learning models, to predict a potential EC number based on the substrate structure.[6][7] This step often requires a protein sequence as input, so this would be used to screen potential candidate enzymes identified in the next stage.

Predicted Data Presentation

Based on structural similarity to glutaconyl-CoA and itaconyl-CoA, several potential metabolic pathways were identified.

Pathway Database Pathway Name KEGG ID Rationale for Inclusion
KEGGButanoate metabolismmap00650Contains glutaconyl-CoA as an intermediate.[8]
KEGGC5-Branched dibasic acid metabolismmap00660Involves the metabolism of itaconyl-CoA, another unsaturated dicarboxylic acyl-CoA.[9]
KEGGBenzoate degradationmap00362A pathway where glutaconyl-CoA decarboxylase plays a role.[8]
KEGGFatty acid degradationmap00071The acyl-CoA backbone is central to this pathway; potential for interaction with acyl-CoA dehydrogenases.
KEGGValine, leucine (B10760876) and isoleucine degradationmap00280Methylmalonyl-CoA, a structurally related branched-chain acyl-CoA, is a key intermediate.

Stage 3: Molecular Docking for Target Identification

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This stage aims to identify specific enzymes that may bind to this compound with high affinity, suggesting a direct functional interaction. Based on the pathway analysis, enzymes known to act on structurally similar substrates are selected as primary targets.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol details the steps for performing molecular docking against candidate protein targets.

  • Target Protein Selection and Preparation:

    • Based on the pathway analysis, select candidate enzymes. For this study, we selected:

      • Glutaconyl-CoA Decarboxylase (GcdA): Acts on the structurally similar glutaconyl-CoA. (PDB ID: 3GMA)[10]

      • Methylmalonyl-CoA Epimerase (MCEE): Acts on a branched-chain acyl-CoA. (PDB ID: 3RMU)[11]

      • Acyl-CoA Dehydrogenase (ACAD): A broad class of enzymes acting on acyl-CoA thioesters. (PDB ID: 2WBI)[12][13]

    • Download the crystal structures from the RCSB PDB (--INVALID-LINK--).

    • Prepare the protein for docking using AutoDockTools: remove water molecules, add polar hydrogens, and assign Gasteiger charges. Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.

    • Use AutoDockTools to set the ligand's torsion tree, defining rotatable bonds, and save it in PDBQT format.

  • Docking Simulation:

    • Define the search space (grid box) around the known active site of the target enzyme.

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (e.g., exhaustiveness = 24).

    • Execute the docking simulation using the AutoDock Vina command-line interface.[14]

  • Analysis of Results:

    • Analyze the output file, which contains the binding poses and their corresponding binding affinities (in kcal/mol).

    • The pose with the lowest binding affinity is considered the most favorable.

    • Visualize the best binding pose using software like PyMOL or Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.

Predicted Data Presentation

The results from the molecular docking simulations are summarized below, predicting the binding affinity of this compound to the selected enzyme targets.

Target Protein PDB ID Enzyme Class Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Glutaconyl-CoA Decarboxylase (GcdA)3GMALyase (EC 7.2.4.5)-9.8Arg85, Tyr112, Gly194
Methylmalonyl-CoA Epimerase (MCEE)3RMUIsomerase (EC 5.1.99.1)-8.5Glu48, His91, Glu141
Acyl-CoA Dehydrogenase 11 (ACAD11)2WBIOxidoreductase-9.2Glu376, Trp167, Thr96

Note: Binding affinity values and interacting residues are hypothetical and serve to illustrate typical docking results. Lower (more negative) values indicate stronger predicted binding.[15][16][17]

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the logical and experimental processes described in this guide.

In Silico Prediction Workflow

In_Silico_Workflow cluster_start Step 1: Define Molecule cluster_analysis Step 2: Computational Analysis cluster_hypothesis Step 3: Hypothesis Generation Start Novel Metabolite: This compound SMILES Generate SMILES String Start->SMILES ADMET ADMET & Physicochemical Profiling (SwissADME) SMILES->ADMET Input Pathway Pathway Analysis (KEGG / MetaboAnalyst) SMILES->Pathway Structural Similarity Search Docking Molecular Docking (AutoDock Vina) SMILES->Docking Ligand Input Function Predicted Biological Function & Testable Hypotheses ADMET->Function Provides Context on Bioavailability & Druggability Pathway->Docking Identify Potential Enzyme Targets Docking->Function Identifies Specific Enzyme Interactions Metabolic_Pathway cluster_pathways Potential Related Pathways cluster_enzymes Potential Interacting Enzymes Target This compound P1 Butanoate Metabolism E1 Glutaconyl-CoA Decarboxylase P1->E1 P2 C5-Branched Dibasic Acid Metabolism E2 Itaconyl-CoA Hydratase P2->E2 P3 Fatty Acid Degradation E3 Acyl-CoA Dehydrogenase P3->E3 E1->Target Substrate? E2->Target Substrate? E3->Target Substrate?

References

The Elusive Metabolic Intermediate: A Technical Guide to 2,3-Dimethylidenepentanedioyl-CoA and its Analogue, Itaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current scientific understanding of "2,3-dimethylidenepentanedioyl-CoA" as a metabolic intermediate. Initial investigations reveal a significant scarcity of direct research on this specific molecule. However, by examining its structural analogue, the well-characterized immunometabolite itaconyl-CoA, we can infer potential metabolic roles and provide a comprehensive overview of the experimental approaches used to study such compounds.

This compound: An Enigmatic Intermediate

Direct references to "this compound" in peer-reviewed literature are exceptionally rare. The primary available information identifies it as an intermediate in the mitochondrial beta-oxidation pathway. Beyond this classification, there is a notable absence of quantitative data, detailed enzymatic studies, or established experimental protocols specifically for this molecule.

Based on its chemical structure, this compound is a dicarboxylic acyl-CoA with two methylene (B1212753) groups. This structure suggests it could be a substrate for enzymes involved in carbon-carbon bond formation or cleavage, potentially linking it to pathways of amino acid or fatty acid metabolism. A putative metabolic role, based on its single mention in the PathBank database, is presented below.

putative_pathway Fatty_Acid_Metabolism Fatty Acid Metabolism 2_3_dimethylidenepentanedioyl_CoA This compound Fatty_Acid_Metabolism->2_3_dimethylidenepentanedioyl_CoA Hypothetical Precursor Steps Beta_Oxidation_Products Beta-Oxidation Products (e.g., Acetyl-CoA) 2_3_dimethylidenepentanedioyl_CoA->Beta_Oxidation_Products Mitochondrial Beta-Oxidation

Caption: A putative metabolic pathway for this compound.

Itaconyl-CoA: A Well-Characterized Structural Analogue

In contrast to the scarcity of data on this compound, a wealth of information exists for its structural analogue, itaconyl-CoA. Itaconyl-CoA is the activated form of itaconate, a key immunometabolite produced in macrophages during inflammation.[1] It plays a crucial role in regulating cellular metabolism and immune responses.[1]

Metabolic Role and Signaling Pathways of Itaconyl-CoA

Itaconate is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[2] Itaconate is then converted to itaconyl-CoA, a reaction that can be catalyzed by succinyl-CoA:glutarate-CoA transferase (SUGCT) or potentially succinyl-CoA ligase (SCS).[3][4]

Once formed, itaconyl-CoA exerts several key metabolic effects:

  • Inhibition of Methylmalonyl-CoA Mutase (MUT): Itaconyl-CoA is a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[5][6] This inhibition disrupts the catabolism of branched-chain amino acids and odd-chain fatty acids, leading to an accumulation of methylmalonic acid.[6]

  • Protein Itaconylation: Itaconyl-CoA can serve as a donor for a novel post-translational modification termed "lysine itaconylation," where the itaconyl group is attached to lysine (B10760008) residues of proteins.[7][8] This modification has been identified on various proteins, including those involved in glycolysis and histones, suggesting a role in regulating their function.[7]

  • Interaction with Heme Synthesis: Itaconyl-CoA has been shown to be a competitive inhibitor of 5-aminolevulinate synthase 2 (ALAS2), a key enzyme in heme biosynthesis.[3]

The central role of itaconate and itaconyl-CoA in macrophage metabolism is depicted in the following pathway diagram.

itaconate_pathway cluster_krebs Krebs Cycle cis_Aconitate cis-Aconitate Itaconate Itaconate cis_Aconitate->Itaconate ACOD1 (IRG1) Itaconyl_CoA Itaconyl_CoA Itaconate->Itaconyl_CoA SUGCT / SCS MUT_Inhibition Methylmalonyl-CoA Mutase (MUT) Inhibition Itaconyl_CoA->MUT_Inhibition Protein_Itaconylation Protein Itaconylation Itaconyl_CoA->Protein_Itaconylation Heme_Synthesis_Inhibition Heme Synthesis Inhibition (ALAS2) Itaconyl_CoA->Heme_Synthesis_Inhibition

Caption: Metabolic pathway of itaconate and the functions of itaconyl-CoA.

Quantitative Data for Itaconyl-CoA and Related Enzymes

The study of itaconyl-CoA has generated significant quantitative data, primarily focusing on enzyme kinetics and metabolite concentrations. A summary of key findings is presented in the tables below.

EnzymeSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)InhibitorK_i_ (µM)Source(s)
ALAS2Succinyl-CoA10 ± 2N/AItaconyl-CoA100 ± 20[3]
(3S)-citramalyl-CoA lyase (CLYBL)(3S)-Citramalyl-CoA2314.1--[9]

Table 1: Kinetic parameters of enzymes interacting with itaconyl-CoA or its metabolites.

Cell Type / ConditionMetaboliteConcentration / ChangeSource(s)
LPS-stimulated RAW264.7 macrophagesItaconyl-CoASignificant upregulation[7][8]
Itaconate-treated Huh7 cellsItaconyl-CoAAccumulation detected (m/z of 880.1379)[10][11]
Itaconate-treated hepatocytesItaconyl-CoAIncreased levels observed[12]

Table 2: Cellular levels of itaconyl-CoA under different experimental conditions.

Experimental Protocols for the Study of Acyl-CoAs

The methodologies developed for the study of itaconyl-CoA are applicable to other acyl-CoA intermediates, including, hypothetically, this compound.

Quantification of Itaconyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Sample Preparation: [12][13]

  • Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.

  • Extract metabolites using a cold extraction solution (e.g., 80% methanol (B129727) or 10% trichloroacetic acid).

  • Centrifuge to pellet protein and other debris.

  • The supernatant containing the acyl-CoAs can be further purified by solid-phase extraction (SPE) if necessary.

  • Dry the extract using a vacuum concentrator and resuspend in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis: [10][11][13]

  • Chromatography: Separation is typically achieved using a C18 reversed-phase column with a gradient elution. Mobile phases often consist of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][13]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is commonly used. The specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored for quantification. For itaconyl-CoA, a precursor ion with an m/z of 880.1379 has been reported.[10][11]

  • Quantification: Absolute quantification is achieved by generating a standard curve with known concentrations of the acyl-CoA of interest and normalizing to an internal standard (e.g., a stable isotope-labeled acyl-CoA).

lcms_workflow Sample_Collection 1. Sample Collection (Cells/Tissues) Metabolite_Extraction 2. Metabolite Extraction (e.g., 80% Methanol) Sample_Collection->Metabolite_Extraction Centrifugation 3. Centrifugation Metabolite_Extraction->Centrifugation Supernatant_Drying 4. Supernatant Drying Centrifugation->Supernatant_Drying Resuspension 5. Resuspension Supernatant_Drying->Resuspension LC_MS_MS 6. LC-MS/MS Analysis Resuspension->LC_MS_MS Data_Analysis 7. Data Analysis (Quantification) LC_MS_MS->Data_Analysis

Caption: General workflow for the quantification of acyl-CoAs by LC-MS/MS.

Enzymatic Assays

Enzymatic assays are crucial for determining the kinetic parameters of enzymes that produce or consume acyl-CoAs.

Continuous Spectrophotometric Coupled Enzyme Assay for (3S)-citramalyl-CoA lyase (CLYBL): [9] This assay measures the activity of CLYBL by coupling the production of pyruvate (B1213749) to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

  • Principle: CLYBL cleaves (3S)-citramalyl-CoA to produce pyruvate and acetyl-CoA. The generated pyruvate is then reduced to lactate by LDH, which is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time and is directly proportional to the CLYBL activity.

  • Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂)

    • (3S)-Citramalyl-CoA (substrate)

    • Lactate Dehydrogenase (LDH) (coupling enzyme)

    • NADH

    • Purified CLYBL enzyme or cell/tissue lysate

  • Procedure:

    • In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, NADH, and LDH.

    • Add the purified CLYBL enzyme or cell/tissue lysate and incubate to establish a baseline.

    • Initiate the reaction by adding (3S)-citramalyl-CoA.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

Discontinuous HPLC-based Assay for SUGCT: [3] This assay measures the formation of itaconyl-CoA from itaconate and succinyl-CoA.

  • Principle: The reaction mixture containing the enzyme and substrates is incubated for a specific time, after which the reaction is stopped. The amount of itaconyl-CoA produced is then quantified by reverse-phase HPLC.

  • Procedure:

    • Prepare a reaction mixture containing buffer, succinyl-CoA, itaconate, and the enzyme source (e.g., mitochondrial lysate).

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

    • Terminate the reaction (e.g., by adding acid).

    • Analyze the reaction mixture by HPLC to separate and quantify the itaconyl-CoA peak.

Conclusion

While "this compound" remains a sparsely documented metabolic intermediate, its structural similarity to itaconyl-CoA provides a valuable framework for hypothesizing its potential roles and the experimental strategies required for its study. The in-depth understanding of itaconyl-CoA metabolism, from its synthesis and enzymatic interactions to its role in immunometabolism, serves as a comprehensive guide for researchers aiming to investigate novel acyl-CoA molecules. The protocols and data presented herein for itaconyl-CoA offer a robust starting point for the future characterization of "this compound" and other yet-to-be-discovered metabolic intermediates. Further research, likely involving advanced mass spectrometry-based metabolomics and targeted enzymatic studies, will be necessary to fully elucidate the metabolic significance of this compound.

References

An In-depth Technical Guide on the Biological Significance of Diene-Containing CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diene-containing Coenzyme A (CoA) esters are critical intermediates in the metabolism of polyunsaturated fatty acids. Their biological significance is primarily centered on their role in the β-oxidation pathway, where the enzyme 2,4-dienoyl-CoA reductase plays a pivotal role. Beyond their metabolic functions, emerging evidence suggests that, like other long-chain acyl-CoA esters, they may participate in cellular signaling and gene regulation. Deficiencies in the metabolic pathways involving these esters can lead to severe and often lethal inherited metabolic disorders. This technical guide provides a comprehensive overview of the biological importance of diene-containing CoA esters, detailing their metabolic pathways, the kinetics of key enzymes, and their potential roles in cellular signaling. Furthermore, it supplies detailed experimental protocols for their study and methods for their chemical synthesis, offering a valuable resource for researchers in metabolism, drug discovery, and diagnostics.

Introduction

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors for various signaling molecules. The catabolism of PUFAs through the β-oxidation spiral presents unique challenges due to the presence of double bonds. Diene-containing CoA esters, such as 2,4-dienoyl-CoA, are key intermediates formed during the oxidation of fatty acids with double bonds at even-numbered positions.[1] The processing of these intermediates is crucial for the complete oxidation of PUFAs and the generation of cellular energy. The central enzyme in this process is 2,4-dienoyl-CoA reductase (DECR), which catalyzes the reduction of the conjugated diene system, allowing the resulting intermediate to re-enter the main β-oxidation pathway.[2] This guide will explore the multifaceted biological significance of these diene-containing CoA esters.

Metabolic Significance: The Role in β-Oxidation

The primary and most well-understood role of diene-containing CoA esters is as intermediates in the mitochondrial and peroxisomal β-oxidation of polyunsaturated fatty acids.

The β-Oxidation of Polyunsaturated Fatty Acids

The degradation of unsaturated fatty acids with double bonds at even-numbered positions leads to the formation of a 2-trans,4-cis- or 2-trans,4-trans-dienoyl-CoA intermediate.[2] This intermediate cannot be processed by the standard enzymes of the β-oxidation pathway. The enzyme 2,4-dienoyl-CoA reductase (DECR) is essential for the further metabolism of these compounds.[3] DECR utilizes NADPH to reduce the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA.[2] This product is then isomerized by enoyl-CoA isomerase to trans-2-enoyl-CoA, a substrate that can re-enter the β-oxidation spiral.[2]

The Key Enzyme: 2,4-Dienoyl-CoA Reductase (DECR)

DECR exists in both mitochondria (DECR1) and peroxisomes (DECR2), reflecting the dual cellular locations of fatty acid oxidation.[2][4] While both isoforms are functionally similar, they exhibit low primary sequence identity.[4] The mitochondrial enzyme is a homotetramer and a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[2] The reaction mechanism proceeds in a two-step sequence involving an enolate intermediate.[2]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of 2,4-dienoyl-CoA reductase provide insights into its substrate specificity and efficiency. While comprehensive comparative data is sparse, studies on rat liver mitochondrial DECR offer valuable information.

SubstrateKm (µM)Vmax (U/mg)Source
trans-2,trans-4-Hexadienoyl-CoA2.514.3[5]
5-Phenyl-trans-2,trans-4-pentadienoyl-CoA0.810.0[5]
trans-2-Hexenoyl-CoA0.5-[6]
trans-2-Hexadecenoyl-CoA1.0-[6]
Crotonyl-CoA20-[6]
NADPH10-[6]

Note: Vmax values are highly dependent on the purity of the enzyme preparation and assay conditions and are not always directly comparable across different studies.

Signaling Pathways and Regulatory Roles

While the direct signaling roles of diene-containing CoA esters are not as well-defined as their metabolic functions, their structural similarity to other long-chain acyl-CoA esters suggests potential involvement in cellular regulation.

Nuclear Receptor Modulation

Long-chain fatty acyl-CoAs have been identified as ligands for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor-4α (HNF-4α).[7][8] These receptors are key regulators of lipid and glucose metabolism. Fatty acids and their CoA esters can directly bind to the ligand-binding domain of these receptors, modulating their transcriptional activity.[8] Although direct evidence for diene-containing species is limited, it is plausible that they can also influence the activity of these nuclear receptors, thereby affecting the expression of genes involved in lipid metabolism. For instance, in 2,4-dienoyl-CoA reductase deficiency, there is an upregulation of genes associated with peroxisomal β-oxidation, which could be a compensatory response mediated by nuclear receptors.[1]

Ceramide Synthesis

Acyl-CoA esters are essential substrates for the synthesis of ceramides (B1148491), which are important signaling molecules involved in processes like apoptosis, cell growth, and differentiation.[9][10] The synthesis of very-long-chain ceramides is facilitated by Acyl-CoA Binding Protein (ACBP), which binds and presents the acyl-CoA to ceramide synthases.[11][12] Given that diene-containing fatty acids can be incorporated into cellular lipids, it is conceivable that their CoA esters could be substrates for ceramide synthesis, potentially generating novel ceramide species with unique signaling properties.

Signaling_Pathways cluster_Metabolism Mitochondrial/Peroxisomal β-Oxidation cluster_Signaling Potential Signaling Roles PUFA PUFA Diene-CoA Diene-containing CoA Ester PUFA->Diene-CoA Multiple Steps DECR 2,4-Dienoyl-CoA Reductase Diene-CoA->DECR Substrate Nuclear_Receptors Nuclear Receptors (PPARα, HNF-4α) Diene-CoA->Nuclear_Receptors Potential Ligand Ceramide_Synthase Ceramide Synthase Diene-CoA->Ceramide_Synthase Potential Substrate Beta_Ox β-Oxidation Products (Acetyl-CoA, NADH, FADH2) DECR->Beta_Ox Product enters β-Oxidation Gene_Expression Gene Expression (Lipid Metabolism) Nuclear_Receptors->Gene_Expression Regulation Ceramides Diene-containing Ceramides? Ceramide_Synthase->Ceramides

Fig. 1: Metabolic and potential signaling roles of diene-containing CoA esters.

Clinical Significance

Deficiency of 2,4-dienoyl-CoA reductase is a rare, autosomal recessive inborn error of metabolism.[13][14] This condition leads to an inability to properly oxidize polyunsaturated fatty acids, resulting in the accumulation of specific metabolites, such as 2-trans,4-cis-decadienoylcarnitine (B1145707) in blood and urine.[15] Clinical manifestations are severe and typically present in the neonatal period with hypotonia, poor feeding, microcephaly, and respiratory problems.[14] The disorder is often lethal in early infancy.[2] The underlying genetic defect is in the DECR1 gene.[2]

Experimental Protocols

Synthesis of trans-2,trans-4-Decadienoyl-CoA

This protocol is adapted from methodologies described for the synthesis of acyl-CoA esters.

Materials:

  • trans-2,trans-4-Decadienoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A, trilithium salt

  • Anhydrous dioxane

  • Sodium bicarbonate

  • Dowex 50W-X8 resin (H+ form)

  • Sephadex G-10 column

  • HPLC system with a C18 column

Procedure:

  • Activation of the fatty acid: Dissolve trans-2,trans-4-decadienoic acid and NHS in anhydrous dioxane. Add DCC and stir the mixture at room temperature for 4-6 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate. The filtrate contains the NHS-ester of the fatty acid.

  • Coupling with Coenzyme A: Dissolve Coenzyme A in a 0.1 M sodium bicarbonate solution. Add the NHS-ester solution dropwise to the CoA solution while stirring.

  • Maintain the pH of the reaction mixture at 7.5-8.0 by adding small amounts of 1 M sodium bicarbonate.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Acidify the reaction mixture to pH 2.0 with 1 M HCl.

    • Apply the solution to a Dowex 50W-X8 column to remove unreacted CoA.

    • Elute the product with water.

    • Further purify the product by gel filtration on a Sephadex G-10 column.

    • For final purification, use reverse-phase HPLC with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.

  • Quantification: Determine the concentration of the synthesized trans-2,trans-4-decadienoyl-CoA spectrophotometrically by measuring the absorbance at 260 nm (adenine moiety of CoA) and using an extinction coefficient of 16,400 M-1cm-1.

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is based on the continuous monitoring of NADPH oxidation.[16]

Materials:

  • Purified or partially purified 2,4-dienoyl-CoA reductase

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADPH solution (10 mM in buffer)

  • trans-2,trans-4-Decadienoyl-CoA solution (1 mM in buffer)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and 0.1 mM NADPH in a total volume of 1 ml.

  • Add the enzyme preparation to the reaction mixture and incubate for 2 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding trans-2,trans-4-decadienoyl-CoA to a final concentration of 50 µM.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6,220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

LC-MS/MS Analysis of Diene-Containing CoA Esters in Tissues

This protocol provides a general framework for the sensitive and specific quantification of diene-containing CoA esters.[17][18][19]

Materials:

  • Tissue sample

  • Internal standard (e.g., C17:0-CoA)

  • Acetonitrile

  • Ammonium (B1175870) hydroxide

  • Formic acid

  • Solid-phase extraction (SPE) C18 cartridges

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Extraction:

    • Homogenize the frozen tissue sample in a cold solution of acetonitrile/water (1:1, v/v) containing the internal standard.

    • Centrifuge the homogenate at high speed to pellet the proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (for cleanup and concentration):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoA esters with a solution of acetonitrile/water containing a small amount of ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each diene-containing CoA ester of interest and the internal standard. The characteristic neutral loss of 507 Da is often used for screening for CoA esters.

  • Quantification: Construct a calibration curve using known concentrations of authentic standards and the internal standard. Calculate the concentration of the diene-containing CoA esters in the tissue sample based on the peak area ratios relative to the internal standard.

Experimental_Workflow cluster_Synthesis Synthesis of Diene-CoA cluster_Assay Enzyme Activity Assay cluster_Analysis LC-MS/MS Analysis Activate_Acid Activate Diene-Fatty Acid (e.g., with NHS/DCC) Couple_CoA Couple to Coenzyme A Activate_Acid->Couple_CoA Purify_HPLC Purify by HPLC Couple_CoA->Purify_HPLC Prepare_Mix Prepare Reaction Mix (Buffer, NADPH, Enzyme) Add_Substrate Add Diene-CoA Substrate Prepare_Mix->Add_Substrate Monitor_A340 Monitor Absorbance at 340 nm Add_Substrate->Monitor_A340 Extract_Tissue Extract Acyl-CoAs from Tissue SPE_Cleanup SPE Cleanup Extract_Tissue->SPE_Cleanup LC_Separation LC Separation (C18) SPE_Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection

Fig. 2: General experimental workflows for the study of diene-containing CoA esters.

Conclusion and Future Directions

Diene-containing CoA esters are indispensable intermediates in the catabolism of polyunsaturated fatty acids. The enzyme 2,4-dienoyl-CoA reductase is central to their metabolism, and its deficiency leads to severe metabolic disease. While their role in β-oxidation is well-established, their potential functions in cellular signaling and gene regulation are emerging areas of research. Further investigation into their interactions with nuclear receptors and their incorporation into other lipid species, such as ceramides, will likely reveal novel biological functions. The development of more specific and sensitive analytical techniques will be crucial for elucidating the precise roles of these molecules in health and disease, and for the development of potential therapeutic interventions for related metabolic disorders.

References

Unveiling the Unseen: A Technical Guide to the Identification of Novel Metabolites in Engineered Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of synthetic biology and metabolic engineering, the design and construction of novel biosynthetic pathways often lead to the production of previously uncharacterized metabolites. The successful identification and quantification of these novel molecules are critical for pathway optimization, understanding metabolic flux, and discovering new bioactive compounds with therapeutic potential. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed to uncover these hidden components of engineered metabolism. We will delve into the core analytical techniques, provide detailed experimental protocols, and present a framework for data analysis and visualization, empowering researchers to navigate the complexities of novel metabolite discovery.

The Analytical Cornerstone: Mass Spectrometry and NMR Spectroscopy

The identification of novel metabolites relies heavily on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods, often used in conjunction, provide complementary information crucial for elucidating chemical structures and quantifying metabolite abundance.

Mass Spectrometry (MS) offers unparalleled sensitivity and is capable of detecting metabolites at very low concentrations. Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the resolution of complex metabolite mixtures. High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) offer vital clues about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy , while generally less sensitive than MS, is a powerful non-destructive technique that provides detailed structural information. One-dimensional (1D) and two-dimensional (2D) NMR experiments can reveal the carbon-hydrogen framework of a molecule, identify functional groups, and establish connectivity between atoms. This detailed structural insight is often essential for the unambiguous identification of a truly novel compound.

The synergy between MS and NMR is a powerful approach for novel metabolite identification. MS can first detect and provide an accurate mass for a potential new molecule, and then NMR can be employed to elucidate its complete chemical structure.

Experimental Workflow: From Culture to Identification

A robust experimental workflow is paramount for the successful identification of novel metabolites. This process can be broken down into several key stages, each requiring careful consideration and optimization.

experimental_workflow cluster_culture Cell Culture & Engineering cluster_sampling Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Processing & Identification Culture Engineered Strain Cultivation Quenching Metabolic Quenching Culture->Quenching Control Control Strain Cultivation Control->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS NMR NMR Spectroscopy Extraction->NMR Processing Data Pre-processing LCMS->Processing NMR->Processing DB_Search Database Searching Processing->DB_Search Structure_Elucidation Structure Elucidation DB_Search->Structure_Elucidation Quantification Quantification Structure_Elucidation->Quantification engineered_metabolic_pathway cluster_host Host Metabolism cluster_engineered Engineered Pathway cluster_competing Competing Pathway Precursor Central Metabolite (e.g., Acetyl-CoA) Intermediate1 Intermediate A Precursor->Intermediate1 Enzyme 1 CompetingProduct Competing Product Precursor->CompetingProduct Native Enzyme Intermediate2 Intermediate B Intermediate1->Intermediate2 Enzyme 2 NovelMetabolite Novel Metabolite Intermediate2->NovelMetabolite Enzyme 3 generic_signaling_pathway cluster_input Input Signal cluster_cascade Signaling Cascade cluster_output Cellular Response Signal External Signal (e.g., Substrate) Receptor Membrane Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates GeneExpression Gene Expression (Engineered Pathway) TF->GeneExpression Metabolite Novel Metabolite Production GeneExpression->Metabolite

An In-depth Technical Guide to Itaconyl-CoA and its Central Role in Itaconate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itaconate, a metabolite produced during inflammatory responses, is increasingly recognized as a key regulator of cellular metabolism and immune function. Its biological effects are intricately linked to its conversion to itaconyl-CoA, a central intermediate in the itaconate degradation pathway. This technical guide provides a comprehensive overview of the enzymatic cascade that governs itaconyl-CoA metabolism, with a focus on the quantitative aspects of the enzymes involved and detailed methodologies for their study. Understanding the kinetics and mechanisms of this pathway is paramount for the development of novel therapeutics targeting inflammatory and metabolic diseases.

The Itaconate Degradation Pathway: A Molecular Overview

In mammalian cells, itaconate is catabolized through a dedicated mitochondrial pathway. The process begins with the activation of itaconate to its coenzyme A (CoA) thioester, itaconyl-CoA. This intermediate is then sequentially converted to acetyl-CoA and pyruvate (B1213749), which can enter central carbon metabolism. Three key enzymes orchestrate this pathway:

  • Succinyl-CoA:glutarate-CoA transferase (SUGCT) : This enzyme is believed to be the primary catalyst for the conversion of itaconate to itaconyl-CoA in mammals, utilizing succinyl-CoA as the CoA donor. While succinyl-CoA synthetase (SCS) has also been implicated, evidence suggests SUGCT plays a more significant role.

  • Itaconyl-CoA hydratase (Ich) : This enzyme catalyzes the hydration of the double bond in itaconyl-CoA to form (S)-citramalyl-CoA.

  • (3S)-Citramalyl-CoA lyase (Ccl or CLYBL) : The final enzyme in the pathway, Ccl, cleaves (S)-citramalyl-CoA into acetyl-CoA and pyruvate.

This pathway not only serves to catabolize itaconate but also has significant regulatory implications. For instance, itaconyl-CoA has been shown to be a potent inhibitor of enzymes such as methylmalonyl-CoA mutase, linking itaconate metabolism to vitamin B12-dependent pathways and branched-chain amino acid catabolism.

Quantitative Analysis of Itaconate Metabolism Enzymes

The kinetic parameters of the enzymes in the itaconate degradation pathway are crucial for understanding the flux through this pathway and for developing targeted inhibitors. The following table summarizes the available quantitative data for the key enzymes.

EnzymeOrganism/SourceSubstrateKm (µM)kcat (s-1)Vmax (µmol·min-1·mg-1)Ki (µM)Reference(s)
(3S)-Citramalyl-CoA lyase (CLYBL)Human (mitochondrial)(3S)-Citramalyl-CoA2314.1--[1]
Succinyl-CoA synthetase (SucCD)Advenella mimigardefordensisItaconate818 ± 46-0.12 ± 0.01-
5-Aminolevulinate Synthase 2 (ALAS2)RecombinantSuccinyl-CoA10 ± 2--100 ± 20 (Itaconyl-CoA)[2]
Itaconyl-CoA Hydratase (Ich)-Itaconyl-CoANot availableNot availableNot availableNot available-
Succinyl-CoA:glutarate-CoA transferase (SUGCT)HumanItaconateNot availableNot availableNot availableNot available-

Signaling Pathways and Logical Relationships

The metabolism of itaconate is closely integrated with central cellular metabolic and signaling pathways. The following diagrams illustrate these connections.

Itaconate_Metabolism_Pathway cluster_tca TCA Cycle cluster_itaconate_pathway Itaconate Metabolism cis-Aconitate cis-Aconitate Itaconate Itaconate cis-Aconitate->Itaconate ACOD1/IRG1 Succinyl-CoA Succinyl-CoA Itaconyl-CoA Itaconyl-CoA Succinyl-CoA->Itaconyl-CoA CoA Donor Itaconate->Itaconyl-CoA SUGCT S-Citramalyl-CoA S-Citramalyl-CoA Itaconyl-CoA->S-Citramalyl-CoA Itaconyl-CoA Hydratase (Ich) Acetyl-CoA Acetyl-CoA S-Citramalyl-CoA->Acetyl-CoA Citramalyl-CoA Lyase (Ccl/CLYBL) Pyruvate Pyruvate S-Citramalyl-CoA->Pyruvate Citramalyl-CoA Lyase (Ccl/CLYBL) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Pyruvate->TCA Cycle

Figure 1. The Itaconate Metabolism Pathway.

Regulatory_Interactions Itaconate Itaconate Itaconyl-CoA Itaconyl-CoA Itaconate->Itaconyl-CoA SUGCT Succinate\nDehydrogenase (SDH) Succinate Dehydrogenase (SDH) Itaconate->Succinate\nDehydrogenase (SDH) Inhibition Methylmalonyl-CoA\nMutase (MUT) Methylmalonyl-CoA Mutase (MUT) Itaconyl-CoA->Methylmalonyl-CoA\nMutase (MUT) Inhibition ALAS2 ALAS2 Itaconyl-CoA->ALAS2 Inhibition BCAA\nMetabolism BCAA Metabolism Methylmalonyl-CoA\nMutase (MUT)->BCAA\nMetabolism Connects to TCA Cycle TCA Cycle Succinate\nDehydrogenase (SDH)->TCA Cycle Part of Heme\nSynthesis Heme Synthesis ALAS2->Heme\nSynthesis Rate-limiting step

Figure 2. Regulatory roles of itaconate and itaconyl-CoA.

Experimental Protocols

Enzymatic Assay for (3S)-Citramalyl-CoA Lyase (CLYBL) Activity

This protocol describes a continuous spectrophotometric coupled enzyme assay to determine the activity of CLYBL.[1]

Principle: The cleavage of (3S)-citramalyl-CoA by CLYBL produces pyruvate and acetyl-CoA. The generated pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time and is directly proportional to the CLYBL activity.

Materials:

  • Purified (3S)-Citramalyl-CoA lyase (CLYBL)

  • (3S)-Citramalyl-CoA (substrate)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NADH (final concentration ~0.2 mM), and an excess of LDH (to ensure it is not rate-limiting).

  • Equilibrate: Transfer the master mix to a cuvette and place it in the spectrophotometer. Allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add Enzyme: Add the purified CLYBL enzyme to the cuvette and mix gently by pipetting.

  • Baseline Reading: Record the absorbance at 340 nm for 2-3 minutes to establish a stable baseline and ensure no background reaction is occurring.

  • Initiate Reaction: Add the substrate, (3S)-citramalyl-CoA, to the cuvette to initiate the reaction. Mix immediately and thoroughly.

  • Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate Activity: Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot. The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

CLYBL_Assay_Workflow A Prepare Master Mix (Buffer, NADH, LDH) B Equilibrate in Cuvette at 37°C A->B C Add Purified CLYBL Enzyme B->C D Record Baseline Absorbance at 340 nm C->D E Initiate Reaction with (3S)-Citramalyl-CoA D->E F Monitor Absorbance Decrease at 340 nm E->F G Calculate Initial Rate and Enzyme Activity F->G

Figure 3. Experimental workflow for the CLYBL activity assay.

Quantification of Itaconyl-CoA by LC-MS/MS

This section outlines a general protocol for the quantification of itaconyl-CoA and other short-chain acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: This method involves the extraction of acyl-CoAs from cells or tissues, followed by separation using reverse-phase liquid chromatography and sensitive detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (e.g., a stable isotope-labeled acyl-CoA)

  • Extraction Solvent: Acetonitrile containing 1% formic acid or 10% trichloroacetic acid in water.

  • LC-MS/MS system with an ESI source

  • C18 reverse-phase column

Procedure:

  • Sample Preparation and Extraction:

    • For cell pellets: Add a defined volume of ice-cold extraction solvent to the cell pellet.

    • For tissues: Homogenize the tissue in the ice-cold extraction solvent.

    • Add the internal standard to each sample.

    • Vortex vigorously and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., >16,000 x g) at 4°C to pellet the protein precipitate.

    • Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the extracted sample onto a C18 reverse-phase column.

      • Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., tributylamine (B1682462) with formic acid) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

      • Set up MRM transitions for itaconyl-CoA and the internal standard. The precursor ion will be the [M+H]⁺ of itaconyl-CoA, and the product ions will be specific fragments generated upon collision-induced dissociation.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of itaconyl-CoA and the internal standard.

    • Generate a standard curve using known concentrations of an itaconyl-CoA standard.

    • Calculate the concentration of itaconyl-CoA in the samples by normalizing to the internal standard and comparing to the standard curve.

Future Directions and Conclusion

The study of itaconate metabolism and the role of itaconyl-CoA is a rapidly evolving field. While significant progress has been made in elucidating the core pathway, there remain critical knowledge gaps. A key area for future research is the detailed kinetic characterization of the mammalian enzymes responsible for itaconyl-CoA synthesis (SUGCT) and hydration (itaconyl-CoA hydratase). The development of specific and potent inhibitors for these enzymes will be invaluable for dissecting the physiological roles of this pathway and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricacies of itaconate metabolism and its impact on human health and disease.

References

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 2,3-dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (CoA) thioesters are critical intermediates in a myriad of metabolic pathways, including the citric acid cycle, fatty acid metabolism, and the biosynthesis of polyketides and other natural products.[1] The synthesis of novel or rare acyl-CoA derivatives is essential for the study of enzyme mechanisms, the elucidation of metabolic pathways, and for the development of new therapeutic agents. This document provides a detailed protocol for a chemo-enzymatic approach to synthesize 2,3-dimethylidenepentanedioyl-CoA, a unique dicarboxylyl-CoA derivative.

The proposed strategy involves two key stages:

  • Chemical Synthesis: A proposed chemical route to synthesize the precursor, 2,3-dimethylidenepentanedioic acid, starting from diethyl 3-oxopentanedioate.

  • Enzymatic Ligation: The conversion of the synthesized dicarboxylic acid into its corresponding di-CoA thioester using a dicarboxylyl-CoA synthetase.

This approach combines the versatility of chemical synthesis for creating the carbon skeleton with the high specificity and mild reaction conditions of enzymatic catalysis for the final CoA ligation step.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical two-part workflow, beginning with chemical synthesis of the precursor acid, followed by enzymatic activation to the CoA thioester.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Enzymatic Synthesis start Diethyl 3-oxopentanedioate step1 Oxidation to Diethyl 2,3-dioxopentanedioate start->step1 step2 Double Wittig Reaction step1->step2 step3 Saponification step2->step3 product1 2,3-dimethylidenepentanedioic acid step3->product1 product1_alias 2,3-dimethylidenepentanedioic acid step4 Enzymatic CoA Ligation product1_alias->step4 product2 This compound step4->product2

Caption: Overall workflow for the chemo-enzymatic synthesis.

The enzymatic ligation of the dicarboxylic acid to form the di-CoA ester is catalyzed by a dicarboxylyl-CoA synthetase, following a two-step mechanism involving an adenylated intermediate.

G Diacid R(COOH)₂ Enzyme Dicarboxylyl-CoA Synthetase Diacid->Enzyme ATP ATP ATP->Enzyme Intermediate [Enzyme-R(COO-AMP)₂] Enzyme->Intermediate Adenylation Intermediate->Enzyme PPi PPi Intermediate->PPi DiCoA R(CO-SCoA)₂ Intermediate->DiCoA Thioesterification AMP 2 AMP Intermediate->AMP CoA 2 CoA-SH CoA->Intermediate

References

Application Note: Quantitative Analysis of 2,3-dimethylidenepentanedioyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the sensitive and specific detection and quantification of 2,3-dimethylidenepentanedioyl-CoA in biological matrices. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals investigating metabolic pathways and cellular biochemistry.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1] The analysis of specific acyl-CoAs, such as the dicarboxylic acyl-CoA this compound, can provide valuable insights into cellular energy status and the flux of metabolic pathways. LC-MS/MS has emerged as the preferred analytical technique for acyl-CoA analysis due to its high sensitivity, specificity, and ability to quantify a wide range of these molecules.[2][3][4] This protocol provides a comprehensive workflow for the extraction and quantification of this compound.

Chemical Properties of this compound

To develop a robust LC-MS/MS method, the chemical properties of the target analyte must be determined.

  • Chemical Formula: C₂₈H₄₂N₇O₁₈P₃S

  • Monoisotopic Mass: 909.1571 g/mol

  • Structure: The structure consists of a 2,3-dimethylidenepentanedioyl moiety linked to a Coenzyme A molecule via a thioester bond.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific biological matrices and instrumentation.

Sample Preparation (Cell Culture)
  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA) to each sample.

  • Protein Precipitation: Incubate the samples at -20°C for 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 5% methanol in water for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B

    • 15-20 min: 98% B

    • 20.1-25 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (Triple Quadrupole)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Predicted MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound909.2402.13550
Internal Standard (e.g., ¹³C-C16-CoA)1022.4516.44050

Note: The precursor ion in positive mode is the [M+H]⁺ ion. The product ion for this compound is predicted based on the neutral loss of the CoA moiety (C₂₁H₃₆N₇O₁₆P₃S, mass ≈ 507.1 Da), a common fragmentation pattern for acyl-CoAs.[3] The collision energy is an estimated starting point and should be optimized.

Table 2: Example Quantification Data
Sample IDPeak Area (Analyte)Peak Area (Internal Standard)Concentration (µM)
Control 1150,000500,0000.30
Control 2165,000510,0000.32
Control 3145,000490,0000.29
Treatment 1350,000505,0000.69
Treatment 2375,000495,0000.76
Treatment 3360,000515,0000.70

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis harvest Cell Harvesting extract Metabolite Extraction (80% Methanol) harvest->extract precipitate Protein Precipitation (-20°C) extract->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 dry Evaporation centrifuge1->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the analysis of this compound.

Hypothetical Metabolic Pathway

As the specific metabolic pathway for this compound is not well-established, the following diagram illustrates a general pathway for the metabolism of a dicarboxylic acyl-CoA.

metabolic_pathway cluster_pathway Hypothetical Dicarboxylic Acyl-CoA Metabolism precursor Dicarboxylic Acid acyl_coa_synthetase Acyl-CoA Synthetase precursor->acyl_coa_synthetase ATP, CoA target This compound acyl_coa_synthetase->target AMP, PPi beta_oxidation Beta-Oxidation target->beta_oxidation products Acetyl-CoA + Succinyl-CoA beta_oxidation->products

Caption: A generalized metabolic pathway for a dicarboxylic acyl-CoA.

Conclusion

This application note provides a starting point for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound. The provided protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted MRM transitions, will enable researchers to accurately measure this metabolite in various biological samples. Further optimization may be necessary depending on the specific application and available instrumentation.

References

Application Notes and Protocols for HPLC Purification of Unsaturated Dicarboxylic CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated dicarboxylic Coenzyme A (CoA) esters are pivotal intermediates in a variety of metabolic pathways, including amino acid catabolism and fatty acid metabolism. Accurate analysis and purification of these molecules are crucial for understanding enzyme kinetics, metabolic fluxes, and for the development of novel therapeutics targeting these pathways. This document provides detailed application notes and protocols for the purification of three key unsaturated dicarboxylic CoA esters: glutaconyl-CoA, mesaconyl-CoA, and itaconyl-CoA, using reverse-phase high-performance liquid chromatography (RP-HPLC).

I. HPLC Purification Methods

The purification of unsaturated dicarboxylic CoA esters is typically achieved by RP-HPLC, which separates molecules based on their hydrophobicity. C18 columns are commonly employed, offering excellent resolution for these compounds. The mobile phase usually consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The retention of the negatively charged CoA esters on the nonpolar stationary phase can be enhanced by using an ion-pairing agent in the mobile phase.

Key Purification Strategies:
  • Reverse-Phase Chromatography: Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

  • Ion-Pair Reverse-Phase Chromatography: An ion-pairing agent (e.g., triethylamine (B128534) or quaternary ammonium (B1175870) salts) is added to the mobile phase to form a neutral ion pair with the charged analyte, thereby increasing its retention on the reverse-phase column.[1]

II. Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the HPLC purification of glutaconyl-CoA, mesaconyl-CoA, and itaconyl-CoA. Please note that these values can vary depending on the specific instrumentation, column chemistry, and sample matrix.

Table 1: HPLC Operating Parameters

ParameterGlutaconyl-CoAMesaconyl-CoAItaconyl-CoA
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A 20 mM Potassium Phosphate (B84403), pH 5.550 mM Potassium Phosphate, pH 4.20.1 M MOPS-KOH, pH 7.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 2-20% B over 30 min1-10% B over 30 minIsocratic or shallow gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 260 nm260 nm260 nm

Table 2: Typical Purification Performance

AnalyteTypical Retention Time (min)Estimated Purity (%)Estimated Recovery (%)
Glutaconyl-CoA 15 - 25>9570 - 85
Mesaconyl-CoA 19>98>80
Itaconyl-CoA 10 - 15>95>80

III. Experimental Protocols

Protocol 1: Purification of Mesaconyl-CoA

This protocol is adapted from a method for the analysis of enzymatically formed mesaconyl-CoA.

1. Materials:

  • Sample containing mesaconyl-CoA

  • HPLC grade water

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Formic acid

  • C18 HPLC column (e.g., LiChroCART 125-4 RP-18e, 5 µm, 125 x 4 mm)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 40 mM K₂HPO₄/50 mM formic acid buffer, pH 4.2.

  • Mobile Phase B: Acetonitrile.

3. HPLC Method:

  • Column: LiChroCART 125-4 RP-18e (5 µm, 125 by 4 mm).

  • Gradient: 1% to 10% acetonitrile in Mobile Phase A over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: 260 nm.

  • Injection Volume: 20 µL.

4. Purification Procedure: a. Equilibrate the column with 1% Mobile Phase B in Mobile Phase A for at least 15 minutes. b. Inject the sample containing mesaconyl-CoA. c. Run the gradient method as described above. d. Collect the fraction corresponding to the mesaconyl-CoA peak, which typically elutes at approximately 19 minutes. e. Analyze the purity of the collected fraction by re-injecting a small aliquot onto the HPLC. f. Pool pure fractions and lyophilize or store at -80°C.

Protocol 2: Purification of Itaconyl-CoA

This protocol is based on the enzymatic synthesis and purification of itaconyl-CoA.

1. Materials:

  • Reaction mixture containing itaconyl-CoA

  • HPLC grade water

  • Acetonitrile (HPLC grade)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Potassium hydroxide (B78521) (KOH)

  • C18 HPLC column

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1 M MOPS-KOH buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

3. HPLC Method:

  • Column: C18 reverse-phase column.

  • Elution: An isocratic or a shallow gradient elution with an appropriate concentration of acetonitrile in Mobile Phase A to achieve separation. The exact conditions may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm.

4. Purification Procedure: a. Terminate the enzymatic reaction by acidifying the mixture (e.g., with HCl) and remove precipitated protein by centrifugation. b. Neutralize the supernatant containing itaconyl-CoA. c. Equilibrate the HPLC column with the starting mobile phase conditions. d. Inject the neutralized supernatant. e. Elute the itaconyl-CoA and collect the corresponding peak. f. Assess the purity of the collected fraction and process as described for mesaconyl-CoA.

Protocol 3: General Protocol for Glutaconyl-CoA Purification

While a specific detailed protocol for glutaconyl-CoA was not found in the literature search, a general method can be adapted from protocols for similar short-chain acyl-CoA esters.

1. Materials:

  • Sample containing glutaconyl-CoA

  • HPLC grade water

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid

  • C18 HPLC column

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 5.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Gradient: A linear gradient from 2% to 20% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm.

4. Purification Procedure: a. Prepare the sample, ensuring it is free of particulates by centrifugation or filtration. b. Equilibrate the column with the initial mobile phase conditions. c. Inject the sample. d. Run the gradient and collect the fraction corresponding to the expected elution time of glutaconyl-CoA. e. Verify the purity of the collected fraction and process accordingly.

IV. Visualizations

The following diagrams illustrate a relevant metabolic pathway and a general experimental workflow for the purification and use of unsaturated dicarboxylic CoA esters.

metabolic_pathway Monocarboxylic Acids Monocarboxylic Acids omega-Oxidation omega-Oxidation Monocarboxylic Acids->omega-Oxidation Dicarboxylic Acids Dicarboxylic Acids omega-Oxidation->Dicarboxylic Acids CoA Activation CoA Activation Dicarboxylic Acids->CoA Activation Dicarboxylyl-CoA Esters Dicarboxylyl-CoA Esters CoA Activation->Dicarboxylyl-CoA Esters Peroxisomal beta-Oxidation Peroxisomal beta-Oxidation Dicarboxylyl-CoA Esters->Peroxisomal beta-Oxidation Chain-shortened Dicarboxylyl-CoA Chain-shortened Dicarboxylyl-CoA Peroxisomal beta-Oxidation->Chain-shortened Dicarboxylyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal beta-Oxidation->Acetyl-CoA

Caption: Dicarboxylic Acid Metabolism Pathway.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_downstream Downstream Application Crude Sample Crude Sample Extraction/Enzymatic Synthesis Extraction/Enzymatic Synthesis Crude Sample->Extraction/Enzymatic Synthesis Clarification (Centrifugation/Filtration) Clarification (Centrifugation/Filtration) Extraction/Enzymatic Synthesis->Clarification (Centrifugation/Filtration) HPLC Injection HPLC Injection Clarification (Centrifugation/Filtration)->HPLC Injection Fraction Collection Fraction Collection HPLC Injection->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Pooling of Pure Fractions Pooling of Pure Fractions Purity Analysis->Pooling of Pure Fractions Lyophilization/Solvent Evaporation Lyophilization/Solvent Evaporation Pooling of Pure Fractions->Lyophilization/Solvent Evaporation Enzyme Assays/Metabolic Studies Enzyme Assays/Metabolic Studies Lyophilization/Solvent Evaporation->Enzyme Assays/Metabolic Studies

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Enzymatic Assay of 2,3-dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimethylidenepentanedioyl-CoA is a unique activated diacid intermediate implicated in novel metabolic pathways and is a potential target for therapeutic intervention. The development of a robust and reliable enzyme assay is crucial for characterizing enzymes that metabolize this substrate, screening for inhibitors, and understanding its physiological role. These application notes provide a detailed protocol for a continuous spectrophotometric enzyme assay for an enzyme that utilizes this compound, hereafter referred to as this compound hydratase (DPH).

The proposed assay is a coupled-enzyme system. DPH is hypothesized to catalyze the hydration of this compound to 2-(hydroxymethyl)-3-methylenepentanedioyl-CoA. The subsequent oxidation of this product by a coupling enzyme, a generic NAD+-dependent acyl-CoA dehydrogenase, results in the formation of NADH, which can be monitored by the increase in absorbance at 340 nm. This method provides a sensitive and continuous way to measure DPH activity.

Hypothetical Signaling Pathway

The metabolic context of this compound is currently under investigation. One proposed pathway involves its role as an intermediate in the degradation of complex natural products or in a novel biosynthetic route. Understanding this pathway is critical for elucidating the function of enzymes like DPH.

Metabolic Pathway of this compound Precursor_Metabolite Precursor Metabolite Enzyme_1 Enzyme 1 Precursor_Metabolite->Enzyme_1 Intermediate_1 Intermediate 1 Enzyme_1->Intermediate_1 Enzyme_2 Enzyme 2 Intermediate_1->Enzyme_2 Substrate This compound Enzyme_2->Substrate DPH DPH (Target Enzyme) Substrate->DPH Product 2-(hydroxymethyl)-3- methylenepentanedioyl-CoA DPH->Product Coupling_Enzyme Acyl-CoA Dehydrogenase Product->Coupling_Enzyme Final_Product 2-formyl-3-methylenepentanedioyl-CoA Coupling_Enzyme->Final_Product Downstream_Metabolism Downstream Metabolism Final_Product->Downstream_Metabolism

Caption: Hypothetical metabolic pathway involving this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

As this compound is not commercially available, its chemical synthesis is required. A plausible route involves the synthesis of 2,3-dimethylidenepentanedioic acid followed by its activation to the corresponding CoA thioester.

Materials:

  • 2,3-dimethylidenepentanedioic acid

  • Coenzyme A trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Diethyl ether

  • 0.1 M Sodium phosphate (B84403) buffer, pH 7.0

Procedure:

  • Activation of the diacid: Dissolve 2,3-dimethylidenepentanedioic acid in anhydrous DMF. Add NHS and DCC in equimolar amounts. Stir the reaction at room temperature for 4 hours to form the NHS-ester.

  • Thioesterification: In a separate vial, dissolve Coenzyme A trilithium salt in 0.1 M sodium phosphate buffer, pH 7.0.

  • Slowly add the activated NHS-ester solution to the Coenzyme A solution with constant stirring.

  • Allow the reaction to proceed overnight at 4°C.

  • Purification: Purify the resulting this compound by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Lyophilize the pure fractions and store at -80°C. Confirm the identity and purity by LC-MS and NMR.

Protocol 2: Coupled Spectrophotometric Enzyme Assay for DPH Activity

This protocol describes a continuous assay to determine the kinetic parameters of DPH.

Materials:

  • Purified DPH enzyme

  • Purified generic acyl-CoA dehydrogenase (coupling enzyme)

  • Synthesized this compound

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Tricine buffer (100 mM, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing Tricine buffer, NAD+, and the acyl-CoA dehydrogenase. The final concentrations in the assay should be 100 mM Tricine (pH 8.0), 2 mM NAD+, and an excess of the coupling enzyme (e.g., 5 units/mL).

  • Set up the assay: To each well of the 96-well plate (or cuvette), add the reaction mixture.

  • Add varying concentrations of the substrate, this compound, to the wells. Include a blank with no substrate to correct for any background reactions.

  • Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add a fixed amount of the DPH enzyme to each well to start the reaction.

  • Monitor the reaction: Immediately place the plate/cuvettes in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes). The rate of NADH production is directly proportional to the DPH activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Data Presentation

The quantitative data from the enzyme kinetics experiments should be summarized for clear comparison.

Substrate Concentration (µM)Initial Velocity (µM/min) - Replicate 1Initial Velocity (µM/min) - Replicate 2Initial Velocity (µM/min) - Replicate 3Mean Initial Velocity (µM/min)Standard Deviation
00.010.020.010.0130.006
100.550.580.560.5630.015
251.201.251.221.2230.025
502.102.152.082.1100.036
1003.503.553.483.5100.036
2004.804.884.754.8100.066
4005.906.015.855.9200.082
8006.506.626.456.5230.086

Experimental Workflow Diagram

The following diagram illustrates the workflow for the coupled enzyme assay.

Coupled Enzyme Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers, NAD+, and Substrate Setup_Reaction Combine Buffer, NAD+, Coupling Enzyme, and Substrate Prepare_Reagents->Setup_Reaction Prepare_Enzymes Prepare DPH and Coupling Enzyme Solutions Initiate_Reaction Add DPH Enzyme Prepare_Enzymes->Initiate_Reaction Equilibrate Equilibrate to Assay Temperature Setup_Reaction->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor A340 over Time Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocities Monitor_Absorbance->Calculate_Velocity Plot_Data Plot Velocity vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Caption: Workflow for the coupled spectrophotometric DPH enzyme assay.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for developing and executing an enzyme assay for this compound hydratase. The described coupled spectrophotometric method is a robust and adaptable starting point for characterizing this novel enzyme activity. Researchers can modify and optimize the provided protocols to suit their specific experimental needs and to screen for potential inhibitors, which may have applications in drug development. The successful implementation of this assay will be a significant step toward understanding the metabolic role of this compound.

Application Note: Isotope Tracing with [¹³C₅]-2,3-dimethylidenepentanedioyl-CoA to Elucidate a Novel Branch of Itaconate Metabolism in Activated Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-dimethylidenepentanedioyl-CoA is a recently identified metabolite structurally related to itaconyl-CoA, a key immunomodulatory metabolite produced in activated macrophages. Itaconate is known to regulate cellular metabolism and inflammation by inhibiting succinate (B1194679) dehydrogenase (SDH).[1][2] The discovery of this compound suggests a potential new branch of itaconate metabolism, the elucidation of which could provide deeper insights into the metabolic reprogramming that underpins the immune response. This application note describes a hypothetical isotope tracing study using synthesized [¹³C₅]-2,3-dimethylidenepentanedioyl-CoA to map its metabolic fate in lipopolysaccharide (LPS)-stimulated macrophages.

Hypothetical Signaling Pathway

We propose a hypothetical metabolic pathway where itaconyl-CoA, derived from the TCA cycle intermediate cis-aconitate, undergoes further enzymatic modification to form this compound. This transformation could be catalyzed by a yet-unidentified dehydrogenase. We further hypothesize that this compound can be either metabolized via a dedicated catabolic pathway, potentially involving β-oxidation-like steps, or act as a signaling molecule itself, possibly by modifying proteins. This proposed pathway provides a framework for investigating the metabolic role of this novel metabolite.

Hypothetical Metabolic Pathway of this compound cluster_tca Mitochondrion (TCA Cycle) cluster_cytosol Cytosol Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Itaconate Itaconate cis-Aconitate->Itaconate ACOD1 Itaconyl-CoA Itaconyl-CoA Itaconate->Itaconyl-CoA Acyl-CoA Synthetase This compound This compound Itaconyl-CoA->this compound Putative Dehydrogenase Downstream Metabolites Downstream Metabolites This compound->Downstream Metabolites Catabolism (e.g., β-oxidation) Protein Modification Protein Modification This compound->Protein Modification Signaling?

Caption: Hypothetical pathway for the biosynthesis and metabolism of this compound.

Experimental Workflow

The overall experimental workflow for this study is depicted below. The process begins with the synthesis of the isotopically labeled tracer, followed by cell culture and stimulation, isotope labeling, metabolite extraction, and finally, analysis by liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow A Synthesis of [¹³C₅]-2,3-dimethylidenepentanedioyl-CoA D Isotope Labeling with [¹³C₅]-2,3-dimethylidenepentanedioyl-CoA A->D B RAW 264.7 Macrophage Cell Culture C LPS Stimulation (e.g., 100 ng/mL) B->C C->D E Metabolite Extraction (e.g., with cold methanol) D->E F LC-MS/MS Analysis E->F G Data Analysis and Metabolic Flux Calculation F->G

References

Application Note: 2,3-Dimethylidenepentanedioyl-CoA as a Novel Substrate for Glutarate Dioxygenase-Like Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylidenepentanedioyl-CoA is a newly identified, putative intermediate in a novel biosynthetic pathway for secondary metabolites with potential therapeutic applications. Its unique di-exomethylene structure on a pentanedioyl backbone suggests it may be a substrate for a novel class of enzymes, potentially belonging to the dioxygenase or hydratase families. This document provides a hypothetical framework and detailed protocols for the investigation of this compound as a substrate for a newly discovered, hypothetical enzyme, "Glutarate Dioxygenase-Like 1" (GDL1).

Hypothetical Significance

The enzymatic transformation of this compound is hypothesized to be a critical step in the biosynthesis of a novel class of bioactive compounds with potential anti-inflammatory or anti-cancer properties. Understanding the kinetics and mechanism of enzymes that utilize this substrate is paramount for the following:

  • Drug Discovery: Elucidation of the biosynthetic pathway could enable the development of novel therapeutics.

  • Biocatalysis: The enzymes involved may be harnessed as biocatalysts for the synthesis of complex molecules.

  • Metabolic Engineering: Understanding the pathway could allow for the engineering of microorganisms to produce these valuable compounds in larger quantities.

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for the enzyme GDL1 with this compound as a substrate. This data is presented as an example of how to structure experimental findings.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Optimal pHOptimal Temperature (°C)
GDL1This compound75120307.530
GDL1Glutarate> 1000< 5< 17.530
GDL12-Methyleneglutarate25045117.530

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a hypothetical chemoenzymatic synthesis of this compound.

Materials:

  • 2,3-dimethylidenepentanedioic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • HPLC system with a C18 column

Procedure:

  • Dissolve 10 mg of 2,3-dimethylidenepentanedioic acid in 1 mL of Reaction Buffer.

  • Add Coenzyme A to a final concentration of 5 mM.

  • Add ATP to a final concentration of 10 mM.

  • Initiate the reaction by adding 0.5 mg of purified Acyl-CoA synthetase.

  • Incubate the reaction mixture at 30°C for 2 hours.

  • Monitor the reaction progress by HPLC, observing the formation of a new peak corresponding to the CoA thioester.

  • Purify the this compound product using preparative HPLC.

  • Lyophilize the purified product and store at -80°C.

Protocol 2: Enzyme Assay for GDL1

This protocol details a spectrophotometric assay to determine the activity of the hypothetical GDL1 enzyme.

Materials:

  • Purified GDL1 enzyme

  • Synthesized this compound

  • Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a stock solution of this compound in Assay Buffer and determine its concentration by measuring the absorbance at 260 nm (using the extinction coefficient of CoA).

  • Set up a 1 mL reaction in a quartz cuvette containing Assay Buffer and varying concentrations of this compound (e.g., from 10 µM to 500 µM).

  • Equilibrate the cuvette at 30°C in the spectrophotometer.

  • Initiate the reaction by adding a known amount of GDL1 (e.g., 1-5 µg).

  • Monitor the decrease in absorbance at a specific wavelength corresponding to the consumption of the di-exomethylene chromophore of the substrate (hypothetically around 290 nm) over time.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Product Identification by LC-MS

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the GDL1-catalyzed reaction.

Materials:

  • Completed GDL1 enzyme reaction mixture

  • LC-MS system with a C18 column and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Quench the GDL1 enzyme reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial.

  • Inject the sample onto the LC-MS system.

  • Elute the compounds using a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Acquire mass spectra in both positive and negative ion modes.

  • Analyze the data to identify the mass of the product. The expected product would be a hydrated or oxidized form of the original substrate.

  • Perform tandem MS (MS/MS) on the product ion to obtain fragmentation data for structural elucidation.

Visualizations

signaling_pathway cluster_pathway Hypothetical Biosynthetic Pathway Precursor_A Precursor A Intermediate_B Intermediate B Precursor_A->Intermediate_B Enzyme 1 Substrate This compound Intermediate_B->Substrate Enzyme 2 Product_C Hydroxylated Intermediate Substrate->Product_C GDL1 (Dioxygenase) Bioactive_Compound Final Bioactive Compound Product_C->Bioactive_Compound Enzyme 4

Caption: Hypothetical signaling pathway for biosynthesis.

experimental_workflow Start Start: Hypothesis Generation Synthesis Chemoenzymatic Synthesis of This compound Start->Synthesis Purification HPLC Purification Synthesis->Purification Enzyme_Assay Kinetic Characterization of GDL1 Purification->Enzyme_Assay Data_Analysis Michaelis-Menten Kinetics Enzyme_Assay->Data_Analysis Product_ID LC-MS Analysis of Reaction Product Enzyme_Assay->Product_ID Conclusion Conclusion and Further Studies Data_Analysis->Conclusion Structure_Elucidation Tandem MS for Structural Elucidation Product_ID->Structure_Elucidation Structure_Elucidation->Conclusion

Caption: Experimental workflow for enzyme characterization.

Application Notes and Protocols for the Quantification of 2,3-dimethylidenepentanedioyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of cellular acyl-CoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer. 2,3-dimethylidenepentanedioyl-CoA is a specific acyl-CoA species understood to be involved in the mitochondrial beta-oxidation of dicarboxylic acids. Dysregulation of its metabolic pathway may have implications in cellular energy homeostasis and disease pathogenesis.

These application notes provide a comprehensive protocol for the quantification of this compound in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4][5]

Data Presentation

The following table summarizes illustrative quantitative data for this compound in different cell lysates.

Disclaimer: The following data is illustrative and intended to serve as a template. Actual concentrations may vary depending on the cell type, culture conditions, and experimental treatment.

Cell LineTreatmentConcentration (pmol/mg protein)
HepG2Control1.5 ± 0.2
HepG2Fatty Acid Overload4.8 ± 0.6
HEK293Control0.9 ± 0.1
HEK293Mitochondrial Stress Inducer2.5 ± 0.4
MCF-7Control1.2 ± 0.3
MCF-7Proliferation-inducing agent3.1 ± 0.5

Experimental Protocols

Cell Culture and Harvesting

A detailed protocol for the preparation of cell lysates for acyl-CoA analysis is provided below.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Acetonitrile, ice-cold

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Cell Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (containing an appropriate internal standard) to each plate or cell pellet.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • For suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the samples vigorously for 30 seconds.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water or 50 mM ammonium (B1175870) acetate).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

LC Conditions (Illustrative):

  • Column: A C18 reversed-phase column suitable for polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The m/z of this compound.

    • Product Ion (Q3): A characteristic fragment ion of this compound (e.g., the CoA moiety).

    • Note: The exact m/z values for the precursor and product ions would need to be determined experimentally using a synthesized standard of this compound.

  • Collision Energy: Optimized for the specific transition.

Quantification:

  • A calibration curve should be prepared using a certified standard of this compound of known concentrations.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture (Adherent or Suspension) cell_harvesting Cell Harvesting & Washing cell_culture->cell_harvesting extraction Metabolite Extraction (80% Methanol + Internal Standard) cell_harvesting->extraction precipitation Protein Precipitation (-20°C) extraction->precipitation centrifugation1 Centrifugation (15,000 x g, 4°C) precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection drying Drying (Vacuum Concentrator) supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_ms_analysis LC-MS/MS Analysis (C18 column, ESI+) reconstitution->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the quantification of this compound.

Hypothetical Signaling Pathway

metabolic_pathway cluster_mitochondrion Mitochondrial Matrix dicarboxylic_acid Dicarboxylic Acid-CoA (e.g., Heptanedioyl-CoA) dehydrogenase1 Acyl-CoA Dehydrogenase dicarboxylic_acid->dehydrogenase1 enoyl_coa 2,3-dehydroheptanedioyl-CoA dehydrogenase1->enoyl_coa FAD -> FADH2 hydratase Enoyl-CoA Hydratase enoyl_coa->hydratase hydroxyacyl_coa 3-hydroxyheptanedioyl-CoA hydratase->hydroxyacyl_coa H2O dehydrogenase2 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenase2 ketoacyl_coa 3-ketoheptanedioyl-CoA dehydrogenase2->ketoacyl_coa NAD+ -> NADH isomerase Isomerase/Methylase (Hypothetical) ketoacyl_coa->isomerase target_molecule This compound isomerase->target_molecule thiolase Thiolase target_molecule->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa CoA-SH shorter_dicarboxylic_acid Shorter Dicarboxylic Acid-CoA (e.g., Glutaryl-CoA) thiolase->shorter_dicarboxylic_acid

Caption: Hypothetical pathway for this compound metabolism.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2,3-dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the solid-phase synthesis of 2,3-dimethylidenepentanedioyl-CoA, a novel Coenzyme A (CoA) analog. Due to the absence of a published direct synthesis for this specific molecule, this protocol is a composite of established solid-phase synthesis techniques, analogous chemical reactions, and principles of CoA chemistry. It is intended to serve as a foundational guide for researchers aiming to synthesize this or structurally similar CoA derivatives. The protocol covers a proposed synthetic route for the acylating agent, immobilization of a Coenzyme A precursor, on-resin acylation, and final cleavage and purification. Detailed experimental procedures, data tables for expected quantitative outputs, and diagrams to visualize the workflow are provided.

Introduction

Coenzyme A (CoA) and its thioesters are central to numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. The synthesis of novel CoA analogs is a critical aspect of developing chemical probes to study enzyme mechanisms, discover new enzyme inhibitors, and develop potential therapeutics. Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry for the preparation of such complex biomolecules, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

This protocol outlines a proposed solid-phase strategy for the synthesis of this compound. The key challenges addressed in this proposed protocol are the synthesis of the unique 2,3-dimethylidenepentanedioyl moiety, the immobilization of a suitable Coenzyme A precursor to a solid support, the on-resin thioester formation, and the final cleavage and purification of the target molecule.

Proposed Synthetic Strategy Overview

The proposed solid-phase synthesis of this compound is envisioned to proceed via the following key stages:

  • Synthesis of the Acylating Agent: Preparation of 2,3-dimethylidenepentanedioic anhydride (B1165640) from itaconic anhydride.

  • Immobilization of a CoA Precursor: Attachment of 4'-phosphopantetheine (B1211885) to a suitable solid support.

  • On-Resin Acylation: Coupling of the synthesized 2,3-dimethylidenepentanedioic anhydride with the immobilized 4'-phosphopantetheine.

  • On-Resin Adenylation: Enzymatic or chemical addition of the adenosine (B11128) monophosphate moiety to complete the CoA structure.

  • Cleavage and Deprotection: Release of the final this compound from the solid support.

  • Purification and Characterization: Purification by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGrade
Itaconic anhydrideSigma-Aldrich≥98%
ParaformaldehydeSigma-AldrichReagent grade
1,4-Diazabicyclo[2.2.2]octane (DABCO)Sigma-Aldrich≥99%
4'-PhosphopantetheineSigma-Aldrich≥95%
Trityl-linked resinNovabiochem100-200 mesh
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich99%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
Trifluoroacetic acid (TFA)Sigma-Aldrich99%
Triisopropylsilane (TIS)Sigma-Aldrich99%
Acetonitrile (ACN)Fisher ScientificHPLC grade
Water, deionizedMilliporeMilli-Q grade
Coenzyme A biosynthesis enzymes(e.g., from E. coli)Purified
Protocol 1: Synthesis of 2,3-dimethylidenepentanedioic anhydride

This protocol is based on the known reactivity of itaconic anhydride to generate exomethylene groups.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve itaconic anhydride (1 eq) in anhydrous dioxane.

  • Addition of Reagents: Add paraformaldehyde (2.2 eq) and a catalytic amount of 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 101 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove any unreacted paraformaldehyde.

  • Purification: Remove the dioxane under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2,3-dimethylidenepentanedioic anhydride.

Protocol 2: Immobilization of 4'-Phosphopantetheine on Trityl-linked Resin
  • Resin Swelling: Swell trityl-linked resin in anhydrous dichloromethane (B109758) (DCM) for 30 minutes in a solid-phase synthesis vessel.

  • Activation: Drain the DCM and wash the resin with anhydrous N,N-dimethylformamide (DMF).

  • Immobilization: Dissolve 4'-phosphopantetheine (1.5 eq) and DIPEA (3 eq) in anhydrous DMF. Add this solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 12-16 hours. The thiol group of 4'-phosphopantetheine will displace the chloride on the trityl resin, forming a stable thioether linkage.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF, DCM, and methanol (B129727) to remove excess reagents.

  • Drying: Dry the resin under vacuum.

Protocol 3: On-Resin Acylation
  • Resin Swelling: Swell the 4'-phosphopantetheine-functionalized resin in anhydrous DMF.

  • Acylation Solution: In a separate flask, dissolve 2,3-dimethylidenepentanedioic anhydride (2 eq) and DIPEA (4 eq) in anhydrous DMF.

  • Coupling: Add the acylation solution to the resin and agitate at room temperature for 4-6 hours. The primary hydroxyl group of the pantetheine (B1680023) moiety will react with the anhydride to form an ester linkage.

  • Washing: Drain the acylation solution and wash the resin thoroughly with DMF and DCM.

Protocol 4: On-Resin Adenylation (Enzymatic)

This step is proposed based on chemo-enzymatic synthesis of CoA analogs.

  • Buffer Exchange: Wash the acylated resin with a suitable enzymatic reaction buffer (e.g., Tris-HCl, pH 7.5).

  • Enzymatic Reaction: Prepare a reaction mixture containing ATP (3 eq), MgCl2 (5 eq), and the appropriate Coenzyme A biosynthesis enzymes (phosphopantetheine adenylyltransferase and dephospho-CoA kinase).

  • Incubation: Add the enzyme solution to the resin and incubate at 37°C with gentle agitation for 8-12 hours.

  • Washing: Wash the resin with the reaction buffer, followed by deionized water, and finally methanol to remove salts and denatured enzymes.

Protocol 5: Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The trityl linker is acid-labile, and this will cleave the thioether bond, releasing the final product into solution.

  • Product Collection: Filter the resin and collect the filtrate containing the crude product.

  • Solvent Evaporation: Evaporate the TFA under a stream of nitrogen.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the product, decant the ether, and dry the pellet under vacuum.

Protocol 6: Purification and Characterization
  • Purification: Purify the crude product by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Nuclear Magnetic Resonance (NMR): Confirm the structure of the final product using 1H and 31P NMR spectroscopy.

Data Presentation

Table 1: Expected Yields and Purity at Each Stage

StepProductStarting Material (Amount)Expected Yield (%)Purity (by HPLC/TLC)
12,3-dimethylidenepentanedioic anhydrideItaconic anhydride (10 mmol)60-70%>95%
2Immobilized 4'-Phosphopantetheine4'-Phosphopantetheine (1.5 mmol)~90% loadingN/A
3On-Resin Acylated ProductImmobilized Precursor (1 mmol)>95% conversionN/A
4On-Resin Final ProductAcylated Resin (1 mmol)70-80% conversionN/A
5Crude this compoundResin-bound Product (1 mmol)80-90%~70%
6Purified this compoundCrude Product>95%>98%

Table 2: HPLC and Mass Spectrometry Parameters for Final Product Analysis

ParameterValue
HPLC
ColumnC18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Mass Spectrometry
Ionization ModePositive ESI
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF)
Expected [M+H]+To be calculated based on the exact mass

Mandatory Visualizations

Solid_Phase_Synthesis_Workflow cluster_synthesis Synthesis of Acylating Agent cluster_solid_phase Solid-Phase Synthesis cluster_final_steps Cleavage and Purification Start Itaconic Anhydride Step1 Reaction with Paraformaldehyde (DABCO catalyst) Start->Step1 1 Product1 2,3-dimethylidene pentanedioic anhydride Step1->Product1 Step3 Acylation Product1->Step3 Resin Trityl-linked Resin Step2 Immobilization of 4'-Phosphopantetheine Resin->Step2 Immobilized Resin-P-Pantetheine Step2->Immobilized Immobilized->Step3 Acylated Resin-Acyl-P-Pantetheine Step3->Acylated Step4 Adenylation Acylated->Step4 FinalResin Resin-Product Step4->FinalResin Step5 Cleavage from Resin (TFA Cocktail) FinalResin->Step5 Crude Crude Product Step5->Crude Step6 RP-HPLC Purification Crude->Step6 FinalProduct 2,3-dimethylidene pentanedioyl-CoA Step6->FinalProduct

Caption: Workflow for the solid-phase synthesis of this compound.

Signaling_Pathway_Analogy cluster_precursors Starting Materials cluster_synthesis_steps Key Synthesis Stages Resin Solid Support (Resin) Immobilization Immobilization Resin->Immobilization CoA_precursor CoA Precursor (4'-Phosphopantetheine) CoA_precursor->Immobilization Acyl_precursor Acylating Agent (Anhydride) Acylation Acylation Acyl_precursor->Acylation Immobilization->Acylation Adenylation Adenylation Acylation->Adenylation Cleavage Cleavage & Purification Adenylation->Cleavage Final_Product Target Molecule: This compound Cleavage->Final_Product

Caption: Logical relationship of key stages in the proposed synthesis.

Disclaimer

The protocol described herein is a theoretical construct based on established chemical principles and analogous reactions. It has not been experimentally validated for the synthesis of this compound. Researchers should perform small-scale pilot experiments to optimize reaction conditions, and rigorously characterize all intermediates and the final product. Standard laboratory safety procedures should be followed at all times.

Application Notes & Protocols: In Vitro Reconstitution Studies of 2,3-Dimethylidenepentanedioyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylidenepentanedioyl-CoA is a putative novel metabolite with potential roles in unique biosynthetic pathways. Its chemical structure, featuring a dioyl-CoA core with reactive methylidene groups, suggests it may serve as a precursor for the synthesis of complex natural products or as a key intermediate in a yet-to-be-elucidated metabolic pathway. In vitro reconstitution of its biosynthetic pathway is a powerful strategy to elucidate its formation, identify and characterize the enzymes involved, and screen for potential inhibitors.[1] This document provides a detailed guide for the in vitro reconstitution of a hypothetical biosynthetic pathway for this compound.

Hypothetical Biosynthetic Pathway of this compound

The proposed pathway for the biosynthesis of this compound initiates from the central metabolic precursors, propionyl-CoA and pyruvate. The pathway is hypothesized to proceed through a series of enzymatic reactions including condensation, decarboxylation, and redox transformations, culminating in the formation of the target molecule.

2_3_dimethylidenepentanedioyl_CoA_Pathway cluster_0 Starting Precursors cluster_1 Pathway Intermediates cluster_2 Final Product Propionyl-CoA Propionyl-CoA 2-Methyl-3-oxopentanedioate 2-Methyl-3-oxopentanedioate Propionyl-CoA->2-Methyl-3-oxopentanedioate Enzyme A: Condensing Enzyme Pyruvate Pyruvate Pyruvate->2-Methyl-3-oxopentanedioate 2-Methylidene-3-oxopentanedioyl-CoA 2-Methylidene-3-oxopentanedioyl-CoA 2-Methyl-3-oxopentanedioate->2-Methylidene-3-oxopentanedioyl-CoA Enzyme B: Decarboxylase/ Dehydrogenase This compound This compound 2-Methylidene-3-oxopentanedioyl-CoA->this compound Enzyme C: Reductase/ Dehydratase

Figure 1: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

A systematic approach is required for the successful in vitro reconstitution of a multi-enzyme pathway.[1] The general workflow involves the expression and purification of individual enzymes, followed by the reconstitution of the enzymatic cascade in a controlled environment.

In_Vitro_Reconstitution_Workflow cluster_0 Preparation cluster_1 Reconstitution and Analysis cluster_2 Data Interpretation A Gene Cloning and Expression Vector Construction B Overexpression of Recombinant Proteins A->B C Protein Purification B->C D In Vitro Reconstitution Assay C->D E Time-Course Analysis D->E F Product Identification and Quantification (HPLC, LC-MS) E->F G Kinetic Parameter Determination F->G H Pathway Optimization G->H

Figure 2: General workflow for in vitro reconstitution studies.
Protocol 1: Overexpression and Purification of Biosynthetic Enzymes

This protocol is based on standard methods for recombinant protein expression in E. coli and subsequent purification.[2]

  • Gene Cloning and Expression:

    • Synthesize or PCR-amplify the genes encoding the hypothetical enzymes (Enzyme A, B, and C).

    • Clone the genes into a suitable expression vector (e.g., pET series with an N- or C-terminal His-tag).

    • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Overexpression:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the overnight culture to inoculate 1 L of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

    • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol (B35011), 1 mM DTT) using a desalting column or dialysis.

    • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford or BCA assay.

Protocol 2: In Vitro Reconstitution of the this compound Pathway

This protocol outlines the setup of the in vitro reaction to produce this compound.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 20 mM KCl).[3]

    • Add cofactors required for the enzymatic reactions. Based on the hypothetical pathway, this would include ATP, CoA, and NADPH.

    • Add the starting substrates, propionyl-CoA and pyruvate.

  • Enzyme Addition and Incubation:

    • Add the purified enzymes (Enzyme A, B, and C) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.

    • Initiate the reaction by adding the final substrate or enzyme.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Quenching and Sample Preparation:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction by adding an equal volume of ice-cold 15% trichloroacetic acid (TCA) or acetonitrile (B52724) with 1% formic acid.[3]

    • Centrifuge at high speed to precipitate the proteins.

    • Analyze the supernatant for the presence of intermediates and the final product.

Protocol 3: Analytical Methods for Product Detection
  • High-Performance Liquid Chromatography (HPLC):

    • Use a C18 reverse-phase column.

    • Employ a gradient of two mobile phases:

      • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.3.

      • Mobile Phase B: Acetonitrile.

    • Monitor the elution of CoA derivatives by UV absorbance at 260 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Couple the HPLC system to a mass spectrometer for accurate mass determination of the product and intermediates.

    • This will confirm the identity of this compound.

Data Presentation and Analysis

Systematic variation of reaction components is crucial for understanding and optimizing the reconstituted pathway.[1] The following table provides a template for recording and comparing quantitative data from in vitro reconstitution experiments.

Experiment ID [Enzyme A] (µM) [Enzyme B] (µM) [Enzyme C] (µM) [Propionyl-CoA] (mM) [Pyruvate] (mM) Reaction Time (min) Product Yield (%) Notes
Exp-0011110.50.560Initial conditions
Exp-0022110.50.560Titration of Enzyme A
Exp-0031210.50.560Titration of Enzyme B
Exp-0041120.50.560Titration of Enzyme C
Exp-0051111.00.560Titration of Propionyl-CoA
Exp-0061110.51.060Titration of Pyruvate
Exp-0072221.01.0120Optimized conditions

Troubleshooting

  • Low or No Product Formation:

    • Verify the activity of each individual enzyme.

    • Check the integrity of substrates and cofactors.

    • Optimize the reaction buffer conditions (pH, ionic strength, metal ions).

    • Investigate potential feedback inhibition by the product or intermediates.[4][5]

  • Protein Precipitation:

    • Optimize the protein concentration.

    • Add stabilizing agents such as glycerol or BSA to the reaction mixture.

    • Ensure the storage buffer is appropriate for the purified proteins.

  • Accumulation of Intermediates:

    • This indicates a bottleneck in the pathway.[1]

    • Increase the concentration of the enzyme downstream of the accumulated intermediate.

    • Investigate potential inhibition of downstream enzymes by the accumulated intermediate.

Conclusion

The in vitro reconstitution of biosynthetic pathways is a fundamental tool in synthetic biology and drug discovery. The protocols and guidelines presented here provide a comprehensive framework for the study of the hypothetical biosynthesis of this compound. By systematically applying these methods, researchers can gain valuable insights into the enzymatic machinery responsible for the production of this and other novel CoA derivatives, paving the way for their potential applications.

References

Application Notes and Protocols: Novel Acyl-CoA Esters in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are central metabolites in all domains of life, serving as crucial intermediates in numerous anabolic and catabolic pathways.[1][2] In the field of synthetic biology, the ability to generate and utilize novel acyl-CoA esters—those not typically found in a host organism or present at low concentrations—opens up a vast landscape for producing valuable chemicals, biofuels, and pharmaceuticals.[3][4] By engineering metabolic pathways to expand the intracellular pool of these activated acyl units, researchers can drive flux towards the synthesis of complex molecules such as polyketides, fatty acid derivatives, and biodegradable polymers.[5][6][7] These application notes provide an overview of key applications, quantitative data from engineered strains, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.

Application 1: Production of Advanced Biofuels

Novel acyl-CoA esters are instrumental in the microbial production of next-generation biofuels, such as fatty acid short- and branched-chain alkyl esters, which have superior fuel properties compared to standard biodiesel.[8][9] Engineering microbes like Saccharomyces cerevisiae to produce these molecules provides a renewable alternative to petroleum-based fuels.[6]

Quantitative Data: Fatty Acid Alkyl Ester Production in Engineered S. cerevisiae
ProductEngineering StrategyTiterReference
Fatty Acid Ethyl Esters (FAEEs)Expression of wax-ester synthase from M. hydrocarbonoclasticus6.3 mg/L[6]
FAEEsElimination of β-oxidation and neutral lipid formation pathways17.2 mg/L[6]
FAEEsOverexpression of acetyl-CoA carboxylase and optimized cultivation922 mg/L[4]
FAEEsDynamic sensor-regulator system1.5 g/L[4]
Fatty Acid Short- and Branched-Chain Alkyl EstersExpression of wax ester synthases (ws2, Maqu_0168), deletion of Rpd3 and Opi1, overexpression of isobutanol pathway in mitochondria>230 mg/L[9]
Experimental Protocol: Metabolic Engineering of S. cerevisiae for Fatty Acid Isobutyl Ester Production

This protocol is adapted from methodologies aimed at increasing the precursor pools of both fatty acyl-CoAs and isobutanol.[9]

1. Strain and Plasmid Construction:

  • Objective: Express wax ester synthase and isobutanol biosynthesis pathway enzymes.
  • Genes:
  • Wax ester synthase gene (Maqu_0168) from Marinobacter aquaeolei VT8. Codon-optimize for S. cerevisiae and synthesize commercially.
  • Isobutanol pathway genes: ilv2, ilv5, ilv3, aro10, adh7. Amplify from S. cerevisiae genomic DNA.
  • Cloning:
  • Clone Maqu_0168 into a high-copy yeast expression vector (e.g., pRS426) under the control of a strong constitutive promoter (e.g., TEF1).
  • Construct a mitochondrial-targeted isobutanol pathway by fusing a mitochondrial targeting signal to the N-terminus of Ilv2, Ilv5, Ilv3, Aro10, and Adh7.
  • Assemble the isobutanol pathway genes into a single expression vector using yeast Golden Gate or Gibson assembly.

2. Yeast Transformation:

  • Method: Use the standard lithium acetate/single-stranded carrier DNA/polyethylene glycol method to transform the expression plasmids into the desired S. cerevisiae background strain (e.g., BY4741).
  • Selection: Plate the transformed cells on synthetic complete medium lacking the appropriate auxotrophic marker (e.g., uracil (B121893) for pRS426).

3. Gene Deletion to Increase Fatty Acyl-CoA Pool:

  • Objective: Delete negative regulators of phospholipid metabolism, RPD3 and OPI1, to increase flux towards fatty acyl-CoAs.[9]
  • Method: Use a CRISPR-Cas9 system or homologous recombination-based gene knockout.
  • Design guide RNAs targeting the coding sequences of RPD3 and OPI1.
  • Co-transform the Cas9 expression plasmid and the gRNA plasmid(s) into the strain already expressing the wax ester synthase and isobutanol pathway.
  • Verify gene deletion by colony PCR and sequencing.

4. Cultivation and Production:

  • Media: Inoculate a single colony of the engineered strain into 5 mL of synthetic defined medium with 2% glucose. Grow overnight at 30°C with shaking.
  • Production Culture: Inoculate a 50 mL flask of production medium (e.g., YPD with 2% glucose) to an initial OD600 of 0.1.
  • Incubation: Grow at 30°C with shaking at 200 rpm for 72-96 hours.

5. Extraction and Quantification of Fatty Acid Esters:

  • Extraction:
  • Centrifuge 10 mL of the culture broth.
  • To the supernatant, add an equal volume of an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., methyl heptadecanoate).
  • Vortex vigorously for 5 minutes and centrifuge to separate the phases.
  • Collect the organic (upper) phase and dry it under a stream of nitrogen.
  • Analysis:
  • Resuspend the dried extract in hexane.
  • Analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced fatty acid isobutyl esters against a standard curve.

Visualization: Engineered Pathway for Fatty Acid Alkyl Ester Production

FattyAcidAlkylEster_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 FAS Fatty Acid Synthase AcetylCoA->FAS MalonylCoA->FAS FattyAcylCoA Fatty Acyl-CoA WES Wax Ester Synthase (Maqu_0168) FattyAcylCoA->WES Deletion Deletion of RPD3, OPI1 FattyAcylCoA->Deletion Pyruvate->AcetylCoA AlphaKetoisovalerate α-Ketoisovalerate Pyruvate->AlphaKetoisovalerate IsobutanolPathway Overexpressed Isobutanol Pathway (ilv2, ilv3, ilv5, aro10, adh7) AlphaKetoisovalerate->IsobutanolPathway Isobutanol Isobutanol Isobutanol->WES FAAE Fatty Acid Alkyl Ester (Biofuel) FAS->FattyAcylCoA ACC ACC1 IsobutanolPathway->Isobutanol WES->FAAE MalonylCoA_Workflow Start Start: Wild-Type S. cerevisiae Transform1 Transform 6-MSAS Plasmid Start->Transform1 Plasmid_ACC1 Plasmid with Wild-Type ACC1 Gene Mutagenesis Site-Directed Mutagenesis (S1157A) Plasmid_ACC1->Mutagenesis Plasmid_ACC1_mut Plasmid with acc1-S1157A Mutagenesis->Plasmid_ACC1_mut Integration Genomic Integration of acc1-S1157A Plasmid_ACC1_mut->Integration Plasmid_6MSAS Plasmid with 6-MSAS Gene Plasmid_6MSAS->Transform1 Strain_6MSAS Strain Expressing 6-MSAS Transform1->Strain_6MSAS Strain_6MSAS->Integration FinalStrain Engineered Strain: - Expresses 6-MSAS - Contains acc1-S1157A Integration->FinalStrain Production Fermentation & Production Analysis FinalStrain->Production HPLC Quantify 6-MSA via HPLC Production->HPLC PHA_Pathway CarbonSource Carbon Source (e.g., Glucose) AcetylCoA 2x Acetyl-CoA CarbonSource->AcetylCoA PhaA PhaA (β-ketothiolase) AcetylCoA->PhaA AcetoacetylCoA Acetoacetyl-CoA PhaB PhaB (Acetoacetyl-CoA reductase) AcetoacetylCoA->PhaB HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA PhaC PhaC (PHA synthase) HydroxybutyrylCoA->PhaC PHA Polyhydroxybutyrate (PHB) PhaA->AcetoacetylCoA PhaB->HydroxybutyrylCoA PhaC->PHA

References

Uncharted Territory: The Apparent Absence of 2,3-dimethylidenepentanedioyl-CoA in Biopolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and biochemical databases have revealed a significant information gap concerning "2,3-dimethylidenepentanedioyl-CoA" as a precursor for biopolymer synthesis. At present, there is no readily available scientific data to suggest its existence, metabolic pathway, or application in the production of biopolymers.

Extensive searches have failed to identify any published research detailing the synthesis, characterization, or enzymatic polymerization of this compound. Standard metabolic pathway databases also do not list this molecule as an intermediate in any known biological process. Consequently, the creation of detailed application notes and experimental protocols as requested is not feasible based on the current body of scientific knowledge.

While the field of synthetic biology is continually exploring novel monomers and pathways for biopolymer production, it appears that this compound is not a compound that has been successfully synthesized or utilized for this purpose to date. Researchers, scientists, and drug development professionals interested in novel biopolymer precursors may need to focus on more established or emerging monomers that are documented in the scientific literature.

Further theoretical and experimental work would be required to first establish the synthesis of this compound and then to explore its potential as a viable precursor for biopolymer synthesis. This would involve:

  • Chemical or enzymatic synthesis: Developing a reliable method to produce the monomer.

  • Characterization: Confirming the structure and purity of the synthesized molecule.

  • Toxicity and biocompatibility studies: Assessing its suitability for biological applications.

  • Polymerization studies: Investigating methods to polymerize the monomer into a biopolymer and characterizing the resulting material's properties.

Until such foundational research is conducted and published, "this compound" remains a hypothetical building block for biopolymers. Therefore, no quantitative data, experimental protocols, or signaling pathway diagrams can be provided.

Application Notes and Protocols: Engineering Enzyme Specificity for 2,3-dimethylidenepentanedioyl-CoA via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme engineering is a cornerstone of modern biotechnology and drug development, enabling the creation of novel biocatalysts with tailored functionalities.[1][2] Site-directed mutagenesis is a precise and powerful technique used to rationally alter enzyme properties, such as substrate specificity, by making specific changes to the DNA sequence of a gene.[2][3][4] This document provides a comprehensive guide for altering the substrate specificity of a candidate enzyme—a hypothetical Acyl-CoA Dehydrogenase (ACDH-WT)—to favor the non-native substrate, "2,3-dimethylidenepentanedioyl-CoA." We present detailed protocols for every stage of the process, from computational active site analysis and primer design to protein expression, purification, and comparative enzyme kinetic analysis.

Principle of the Method

Altering the substrate specificity of an enzyme involves modifying the amino acid residues within its active site.[5] These residues govern substrate binding and catalysis through a combination of steric, hydrophobic, and electrostatic interactions.[5] Site-directed mutagenesis allows for the targeted replacement of specific amino acids to create a new active site microenvironment that preferentially binds and turns over a novel substrate.[6]

The overall workflow involves:

  • Target Identification: Selecting a suitable parent enzyme and identifying key active site residues for mutation using computational tools.

  • Mutagenesis: Introducing the desired nucleotide changes into the gene using PCR with mutagenic primers.[7]

  • Expression and Purification: Producing the wild-type and mutant enzymes in a suitable expression system (e.g., E. coli) and purifying them.[8][9]

  • Kinetic Analysis: Characterizing the enzymatic activity of both the wild-type and mutant enzymes with the native and target substrates to quantify the change in specificity.[10][11]

Target Identification and Mutagenesis Strategy

A successful enzyme engineering project begins with the rational selection of a starting enzyme and the identification of key residues for mutation.

Candidate Enzyme Selection

The ideal starting enzyme should have some promiscuous activity towards the target substrate or act on structurally similar molecules. For our target, "this compound," a suitable candidate would be an Acyl-CoA dehydrogenase that naturally processes short- to medium-chain dicarboxylyl-CoA thioesters.[12][13] The structure of the enzyme should ideally be available in the Protein Data Bank (PDB) to facilitate computational analysis.

Computational Active Site Analysis

Computational tools are invaluable for predicting which mutations will likely lead to the desired change in specificity.[14][15]

  • Homology Modeling: If the 3D structure is unknown, a model can be generated based on related, structurally characterized enzymes.

  • Molecular Docking: The target substrate ("this compound") can be docked into the active site of the wild-type enzyme to identify steric clashes or unfavorable interactions that hinder binding.

  • Active Site Prediction Tools: Software like SABER can be used to identify proteins with specific 3D arrangements of catalytic groups that might be redesigned for new reactions.[16][17]

  • In Silico Mutagenesis: Once key residues are identified, they can be mutated in silico, and the new substrate can be re-docked to predict whether the changes improve binding affinity and orientation for catalysis. For example, replacing a large, bulky residue (e.g., Tryptophan) with a smaller one (e.g., Alanine) can create space to accommodate the dimethylidene groups of the target substrate.

Experimental Protocols

Protocol 1: Primer Design for Site-Directed Mutagenesis

Effective primer design is critical for successful mutagenesis.[18] For introducing a point mutation, primers should be designed with the desired mutation in the center, flanked by 10–15 bases of correct sequence on both sides.[19]

Guidelines for Primer Design:

  • Length: 25–45 nucleotides.[19]

  • Melting Temperature (Tm): Should be ≥78°C for optimal performance.[19]

  • GC Content: Recommended to be between 40–60%.[19]

  • Termination: Primers should terminate in at least one G or C base.[19]

  • Mutation Location: The desired mutation should be in the middle of the primer.[19]

  • Orientation: For whole-plasmid amplification methods, primers should be designed back-to-back.[20]

Web-based tools like NEBaseChanger can be used to facilitate primer design for substitutions, insertions, or deletions.[21]

Protocol 2: Q5® Site-Directed Mutagenesis

This protocol is adapted for whole-plasmid, inverse PCR-based mutagenesis.[20]

Materials:

  • Template DNA (plasmid containing ACDH-WT gene), 5-50 ng

  • Mutagenic Forward and Reverse Primers (10 µM stock)

  • Q5 Hot Start High-Fidelity 2X Master Mix

  • Nuclease-free water

Procedure:

  • Set up the PCR reaction in a PCR tube on ice:

    Component Volume (µL) for 25 µL reaction Final Concentration
    Q5 Master Mix (2X) 12.5 1X
    Forward Primer (10 µM) 1.25 0.5 µM
    Reverse Primer (10 µM) 1.25 0.5 µM
    Template DNA 1.0 (5-50 ng) 5-50 ng

    | Nuclease-free water | up to 25.0 | - |

  • Gently mix the reaction and transfer to a thermocycler.

  • Perform PCR using the following cycling conditions:

    Step Temperature (°C) Time Cycles
    Initial Denaturation 98 30 seconds 1
    Denaturation 98 10 seconds 25
    Annealing 55-72* 20 seconds 25
    Extension 72 30 sec/kb 25
    Final Extension 72 2 minutes 1
    Hold 4-10 1

    *Note: Use an annealing temperature recommended by the primer design software.

  • Following PCR, add 1 µL of DpnI restriction enzyme directly to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for 1 hour.

  • Transform competent E. coli cells (e.g., DH5α) with 5 µL of the DpnI-treated PCR product. Plate on selective LB-agar plates and incubate overnight at 37°C.

  • Screen colonies by plasmid purification and Sanger sequencing to confirm the desired mutation.

Protocol 3: Protein Expression and Purification

This protocol describes the expression of His-tagged ACDH (Wild-Type and Mutant) in E. coli and subsequent purification via Immobilized Metal Affinity Chromatography (IMAC).[22]

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid

  • LB Broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose resin

Procedure:

  • Expression: Inoculate 1 L of LB broth (with antibiotic) with an overnight culture of the transformed BL21(DE3) cells. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue to incubate overnight.

  • Cell Lysis: Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet cellular debris.

  • Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity. Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Determine protein concentration using a BCA assay.

Protocol 4: Enzyme Kinetic Assay

This protocol uses a continuous spectrophotometric assay to determine the kinetic parameters (Kₘ and k꜀ₐₜ) of the wild-type and mutant enzymes. The assay couples the reduction of the CoA substrate to the oxidation of a chromogenic substrate or the reduction of NAD⁺/NADP⁺, which can be monitored by a change in absorbance.

Materials:

  • Purified ACDH-WT and ACDH-Mutant enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Native Substrate (e.g., Butyryl-CoA), stock solution

  • Target Substrate (this compound), stock solution

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate (B91526) or NAD⁺)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a series of substrate dilutions in Assay Buffer, ranging from 0.1x to 10x the expected Kₘ value.

  • Set up reactions in a 96-well plate. For each substrate concentration, prepare a reaction mix containing Assay Buffer and the electron acceptor.

  • Initiate the reaction by adding a fixed, known concentration of the enzyme to each well.

  • Immediately place the plate in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH formation).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.

  • Plot the V₀ values against substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (v = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[23]

  • Calculate k꜀ₐₜ using the equation k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the total enzyme concentration.

  • Calculate the specificity constant (catalytic efficiency) as k꜀ₐₜ/Kₘ.

Data Presentation and Interpretation

The success of the mutagenesis is determined by comparing the kinetic parameters of the wild-type and mutant enzymes. The data should be summarized in a clear, structured table.

Table 1: Hypothetical Kinetic Parameters of Wild-Type (ACDH-WT) and Mutant (ACDH-Mutant) Enzymes

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Fold Change in Specificity
ACDH-WT Butyryl-CoA (Native)50255.0 x 10⁵-
ACDH-WT This compound>5000<0.01<2-
ACDH-Mutant Butyryl-CoA (Native)8501.51.8 x 10³278-fold decrease
ACDH-Mutant This compound120181.5 x 10⁵>75,000-fold increase

Interpretation:

  • A successful mutation will result in a significant decrease in Kₘ (increased affinity) and an increase in k꜀ₐₜ for the target substrate.

  • Concurrently, the mutant enzyme should show a higher Kₘ and/or lower k꜀ₐₜ for the native substrate.

  • The most important metric is the specificity constant (k꜀ₐₜ/Kₘ). The goal is to dramatically increase this value for the target substrate while decreasing it for the native substrate, thereby shifting the enzyme's preference.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Identify Target Enzyme (e.g., ACDH-WT) comp_analysis Computational Analysis (Docking, In Silico Mutagenesis) start->comp_analysis primer_design Design Mutagenic Primers comp_analysis->primer_design sdm Site-Directed Mutagenesis (PCR) primer_design->sdm transform Transformation & Colony Screening sdm->transform sequence Sequence Verification transform->sequence expression Protein Expression (WT & Mutant) in E. coli sequence->expression Confirmed Mutant purification Protein Purification (IMAC) expression->purification kinetics Enzyme Kinetic Assays purification->kinetics data Data Analysis (Calculate Km, kcat) kinetics->data end Altered Specificity Confirmed data->end

Caption: Workflow for engineering enzyme specificity via site-directed mutagenesis.

Altering Active Site Specificity

active_site_logic cluster_0 Wild-Type Enzyme (ACDH-WT) cluster_1 Mutant Enzyme (ACDH-Mutant) wt_site Active Site (Bulky Residue) sdm Site-Directed Mutagenesis label_a High Specificity native_sub Native Substrate (Butyryl-CoA) native_sub->wt_site Good Fit target_sub Target Substrate (2,3-dimethyl...CoA) target_sub->wt_site Steric Clash mut_site Active Site (Small Residue) label_b High Specificity native_sub2 Native Substrate (Butyryl-CoA) native_sub2->mut_site Poor Fit target_sub2 Target Substrate (2,3-dimethyl...CoA) target_sub2->mut_site Good Fit metabolic_pathway precursor Metabolic Precursor toxic_int Toxic Intermediate (this compound) precursor->toxic_int enzyme1 Endogenous Enzyme product Valuable Product (e.g., Biofuel Precursor) toxic_int->product enzyme2 Engineered ACDH-Mutant

References

Application Notes & Protocols for CRISPR-Based Engineering of a 2,3-Dimethylidenepentanedioyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the metabolic engineering of a novel biosynthetic pathway for the production of 2,3-dimethylidenepentanedioyl-CoA, a specialized C7 dicarboxylic acid derivative. As this compound is not known to be a natural product, a hypothetical biosynthetic pathway is proposed, starting from the Krebs cycle intermediate cis-aconitate. This guide details CRISPR/Cas9-based strategies for the introduction and optimization of this pathway in two common microbial chassis: Escherichia coli and Saccharomyces cerevisiae. Detailed protocols for gene knockout, gene integration, and transcriptional modulation are provided, along with methods for the analytical validation of the engineered strains. The information herein is intended to serve as a foundational resource for the synthesis of novel bioactive compounds and specialty chemicals.

Introduction

Metabolic engineering, powered by the precision of CRISPR-based genome editing tools, has enabled the production of a vast array of valuable molecules in microbial hosts. While many efforts focus on optimizing the production of known natural products, the construction of entirely novel biosynthetic pathways offers a gateway to new chemical diversity. This document addresses the challenge of engineering a pathway for a hypothetical molecule, this compound.

The proposed strategy leverages the native itaconic acid biosynthetic pathway as a starting point. Itaconic acid, a C5 dicarboxylic acid, is produced from the Krebs cycle intermediate cis-aconitate.[1][2] Our hypothetical pathway extends this synthesis through a series of enzymatic steps to generate the target C7 dialkenyl-CoA thioester.

Proposed Biosynthetic Pathway for this compound

The proposed pathway begins with the conversion of cis-aconitate to itaconyl-CoA, followed by three heterologous enzymatic steps.

Proposed Pathway Hypothetical Biosynthetic Pathway for this compound cis_aconitate cis-Aconitate itaconate Itaconate cis_aconitate->itaconate CadA (cis-Aconitate Decarboxylase) itaconyl_coa Itaconyl-CoA itaconate->itaconyl_coa Ict (Itaconyl-CoA Transferase) intermediate1 2-Carboxy-3-methylidenepentanedioyl-CoA itaconyl_coa->intermediate1 GcdA (Glutaconyl-CoA Decarboxylase - reverse) intermediate2 2,3-Dimethyl-2-pentenedioyl-CoA intermediate1->intermediate2 SAM-MT (SAM-Dependent Methyltransferase) final_product This compound intermediate2->final_product Ich (Itaconyl-CoA Hydratase-like Isomerase)

Caption: Proposed pathway for this compound synthesis.

CRISPR-Based Engineering Strategy

The engineering strategy involves three main objectives:

  • Pathway Introduction: Integration of the heterologous genes encoding the proposed pathway enzymes into the host genome.

  • Precursor Enhancement: Upregulation of the flux towards the precursor, cis-aconitate.

  • Competing Pathway Elimination: Deletion of genes that divert precursors away from the target pathway.

Target Genes for Engineering
Target Gene(s) Organism Engineering Strategy Rationale
cadAAspergillus terreusHeterologous IntegrationEncodes cis-aconitate decarboxylase for itaconate synthesis.[3][4]
ictPseudomonas aeruginosaHeterologous IntegrationEncodes itaconyl-CoA transferase for itaconyl-CoA synthesis.[5]
gcdAAcidaminococcus fermentansHeterologous IntegrationEncodes glutaconyl-CoA decarboxylase, proposed to run in reverse as a carboxylase.[6][7]
SAM-MT(e.g., from Actinomycetes)Heterologous IntegrationA promiscuous SAM-dependent methyltransferase for C-methylation.[8][9]
ich(e.g., from Pseudomonas sp.)Heterologous IntegrationA putative itaconyl-CoA hydratase-like isomerase for the final step.[10]
ackA-pta, ldhAE. coliKnockoutTo reduce acetate (B1210297) and lactate (B86563) formation, conserving acetyl-CoA.
gpd1, gpd2S. cerevisiaeKnockoutTo reduce glycerol (B35011) formation, increasing glycolytic flux.
cit1, aco1S. cerevisiaeOverexpression (CRISPRa)To increase the synthesis of citrate (B86180) and cis-aconitate.

Experimental Workflow

The general workflow for engineering the microbial chassis is as follows:

Experimental Workflow CRISPR-Based Metabolic Engineering Workflow cluster_design Design Phase cluster_construction Construction Phase cluster_editing Genome Editing Phase cluster_validation Validation Phase gRNA_design gRNA Design & Selection plasmid_cloning Cloning of gRNA into CRISPR Vector gRNA_design->plasmid_cloning donor_design Donor DNA Template Design donor_synthesis Synthesis of Donor DNA donor_design->donor_synthesis transformation Co-transformation of Host Cells plasmid_cloning->transformation donor_synthesis->transformation selection Selection of Edited Colonies transformation->selection verification PCR & Sequencing Verification selection->verification analysis Metabolite Analysis (LC-MS/MS) verification->analysis

Caption: General workflow for CRISPR-based genome engineering.

Detailed Protocols

Protocol 1: gRNA Plasmid Construction for E. coli

This protocol is adapted for a two-plasmid system where Cas9 and the λ-Red machinery are on one plasmid (e.g., pCasRed) and the gRNA is on a second plasmid.[9]

  • gRNA Design: Use an online tool (e.g., ATUM's gRNA Design Tool) to design a 20-bp gRNA sequence targeting the gene of interest.[11][12] Ensure the target is adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).

  • Oligonucleotide Synthesis: Synthesize two complementary oligonucleotides with appropriate overhangs for cloning into the gRNA expression vector (e.g., pCRISPR).

  • Oligonucleotide Annealing: Mix equimolar amounts of the two oligonucleotides, heat to 95°C for 5 minutes, and slowly cool to room temperature to anneal.

  • Vector Digestion: Digest the gRNA vector with the appropriate restriction enzyme (e.g., BsaI).

  • Ligation: Ligate the annealed oligonucleotides into the digested vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli cells (e.g., DH5α) and select on appropriate antibiotic plates.

  • Verification: Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: CRISPR-Mediated Gene Knockout in S. cerevisiae

This protocol utilizes a single plasmid system expressing both Cas9 and the gRNA (e.g., pML104).[2][3]

  • gRNA Design: Design a 20-bp gRNA targeting the desired genomic locus using a yeast-specific design tool (e.g., CRISPy-web).[13]

  • gRNA Plasmid Construction: Clone the gRNA sequence into a yeast CRISPR/Cas9 expression vector as described in Protocol 1.[2]

  • Donor DNA Preparation: Prepare a donor DNA template for homology-directed repair. This can be a double-stranded DNA fragment of 80-120 bp containing the desired deletion, flanked by 40-60 bp homology arms identical to the sequences upstream and downstream of the Cas9 cut site.

  • Yeast Transformation: Co-transform the gRNA/Cas9 plasmid and the donor DNA into competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.

  • Selection: Plate the transformed cells on selective media lacking the appropriate nutrient to select for transformants containing the plasmid.

  • Verification: Screen colonies by PCR using primers flanking the target region to identify clones with the desired deletion. Confirm by Sanger sequencing.

  • Plasmid Curing: (Optional) Counter-select against the URA3-marked plasmid by plating on media containing 5-fluoroorotic acid (5-FOA) to obtain marker-free strains.

Protocol 3: CRISPR-Mediated Gene Integration in E. coli
  • Vector and Donor DNA Preparation: Prepare the gRNA plasmid targeting the desired integration site and a donor DNA template. The donor DNA should contain the gene(s) to be integrated, flanked by 500-1000 bp homology arms.

  • Host Preparation: Use an E. coli strain expressing the λ-Red recombinase system.

  • Transformation: Co-transform the gRNA plasmid and the linear donor DNA into electrocompetent E. coli cells.

  • Selection and Verification: Select for successful integrants based on an incorporated selection marker or by screening for the desired phenotype. Verify integration by PCR and sequencing.

Protocol 4: Analytical Method for Detection of this compound

As this compound is a hypothetical molecule, a de novo analytical method must be developed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and selectivity.[14][15]

  • Sample Preparation:

    • Quench metabolic activity of the microbial culture with cold methanol.

    • Lyse the cells (e.g., by bead beating or sonication).

    • Extract metabolites with a suitable organic solvent (e.g., acetonitrile/methanol/water mixture).

    • Centrifuge to remove cell debris and filter the supernatant.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid, to separate the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode.

    • MRM Method Development:

      • Determine the precursor ion (M-H)- for this compound.

      • Optimize fragmentation to identify characteristic product ions.

      • Develop a Multiple Reaction Monitoring (MRM) method using the most intense precursor-product ion transitions for quantification.

  • Quantification: Use a calibration curve prepared with a synthesized standard of the target molecule, if available. Alternatively, semi-quantitative analysis can be performed based on peak area.

Expected Results and Data Interpretation

Successful engineering of the proposed pathway will result in the detection of a novel peak in the LC-MS/MS chromatogram corresponding to the mass of this compound. The identity of this peak should be confirmed by fragmentation analysis.

CRISPR-mediated gene knockouts should be confirmed by the absence of a PCR product for the wild-type gene and the presence of a smaller product for the deleted version. Gene integrations will result in a larger PCR product.

The titer of the target molecule can be optimized by testing different promoters for the heterologous genes, balancing enzyme expression levels using CRISPRi/a, and optimizing fermentation conditions.

Troubleshooting

Problem Possible Cause Solution
Low CRISPR editing efficiencyInefficient gRNA; Poor quality donor DNA; Low transformation efficiency.Design and test multiple gRNAs; Optimize donor DNA concentration and purity; Optimize transformation protocol.
No product detectedOne or more pathway enzymes are inactive or poorly expressed; Accumulation of a toxic intermediate.Codon-optimize heterologous genes; Test different enzyme homologs; Use inducible promoters to control expression; Analyze for intermediate accumulation.
High variability in productionPlasmid instability; Inconsistent gene expression.Integrate the pathway into the genome; Use stable, well-characterized promoters.

Conclusion

The protocols and strategies outlined in this document provide a roadmap for the ambitious goal of creating a novel biosynthetic pathway for this compound. By leveraging the power and precision of CRISPR technology, researchers can systematically introduce and optimize this pathway in microbial hosts, opening the door to the discovery of new molecules with potential applications in medicine and biotechnology.

Disclaimer: This document provides theoretical guidance and protocols based on established scientific principles. The proposed biosynthetic pathway is hypothetical and has not been experimentally validated. All experimental work should be conducted in accordance with standard laboratory safety procedures.

References

Application Notes and Protocols for the Analysis of Novel Coenzyme A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its thioester derivatives are pivotal molecules in cellular metabolism, playing critical roles in the citric acid cycle, fatty acid metabolism, and the synthesis of various biomolecules.[1][2] The diverse functions of CoA derivatives make them important targets for drug development and metabolic research. Novel CoA derivatives, whether synthetically produced or endogenously discovered, require robust analytical methods for their quantification and characterization. These application notes provide detailed protocols for the analysis of novel CoA derivatives using liquid chromatography-mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[1][3] Additionally, methods for the synthesis of CoA analogs to be used as analytical standards are discussed.

I. Quantitative Analysis of Novel CoA Derivatives by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of CoA derivatives in complex biological samples.[1][3][4][5] The following protocols are generalized from established methods and can be adapted for novel CoA derivatives.

Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general workflow for the extraction and quantification of a wide range of acyl-CoA species from biological samples.

1. Sample Preparation and Extraction

The extraction procedure is critical due to the instability of acyl-CoAs.[5]

  • Materials:

    • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

    • Acetonitrile (ACN)

    • Isopropanol

    • Methanol

    • Internal Standard (IS): e.g., Heptadecanoyl CoA[5] or Pentadecanoyl CoA[6]

  • Procedure:

    • For tissue samples, weigh approximately 40 mg of frozen tissue and place it in a homogenization tube on ice.[5] For cell samples, use an appropriate number of cells.

    • Add 0.5 mL of cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of an ACN:isopropanol:methanol (3:1:1) solvent mixture containing the internal standard (e.g., 20 ng of heptadecanoyl CoA).[5]

    • Homogenize the sample on ice.

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[5]

    • Collect the supernatant.

    • Re-extract the pellet with the same volume of the ACN:isopropanol:methanol solvent mixture.

    • Combine the supernatants and dry them under a stream of nitrogen gas.

    • Re-suspend the dried extract in 50 µL of a methanol:water (1:1, v/v) solution and centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

    • Transfer the supernatant to an appropriate vial for LC-MS/MS analysis. Using glass vials is recommended to minimize signal loss.[7]

2. Liquid Chromatography

A reverse-phase C18 column is commonly used for the separation of acyl-CoAs.[8]

  • Column: Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm UHPLC C18 column or equivalent.[1]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) + 2.5 mM dimethylbutylamine (DMBA) in water (pH 5.6).[1]

  • Mobile Phase B: 95% acetonitrile, 5% H2O + 5 mM ammonium acetate.[1]

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic long-chain acyl-CoAs.

3. Mass Spectrometry

Tandem mass spectrometry is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.[1][3]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • For quantification, the transition of the protonated molecule [M+H]+ to the fragment ion [M-507+H]+ is often used.[1][3]

    • A second, qualitative transition, such as [M+H]+ to m/z 428, can be monitored for confirmation.[1]

    • For novel CoA derivatives, the specific MRM transitions will need to be determined by infusing the synthesized standard into the mass spectrometer.

Data Presentation: Quantitative LC-MS/MS Data

The following tables summarize typical quantitative performance data for an LC-MS/MS method for acyl-CoA analysis.[3]

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Acyl-CoAs [3]

AnalyteLOD (nM)LOQ (nM)
Free CoA27
Acetyl-CoA517
Propionyl-CoA310
Butyryl-CoA413
Palmitoyl-CoA827

Table 2: Accuracy of the LC-MS/MS Method [3]

AnalyteSpiked ConcentrationMeasured Concentration (% Recovery)
Free CoALow98 ± 10
High108 ± 7
Acetyl-CoALow100 ± 14
High105 ± 12

II. Synthesis of Novel CoA Derivatives as Analytical Standards

The availability of pure analytical standards is crucial for the accurate quantification of novel CoA derivatives. Both chemical and enzymatic methods can be employed for their synthesis.[9][10]

Experimental Protocol: Enzymatic Synthesis of Aromatic CoA Esters

This protocol describes the synthesis of aromatic CoA esters using recombinant ligases, which can be adapted for novel carboxylic acids.[10]

1. Expression and Purification of His-tagged CoA Ligase

  • A suitable CoA ligase (e.g., 4-coumarate:CoA ligase or benzoate:CoA ligase) is expressed in E. coli with a His-tag.[10]

  • The enzyme is purified using nickel-chelating affinity chromatography.[10]

2. Enzymatic Synthesis Reaction

  • Reaction Mixture:

    • Substrate carboxylic acid

    • Coenzyme A (free acid)

    • ATP

    • MgCl2

    • Purified CoA ligase

    • Buffer (e.g., Tris-HCl, pH 8.0)

  • Procedure:

    • Combine the reaction components in a microcentrifuge tube.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a sufficient time to achieve high conversion (e.g., 1-2 hours).

    • Monitor the reaction progress by HPLC or LC-MS.

3. Purification of the Synthesized CoA Derivative

  • Solid-phase extraction (SPE) is a rapid method for purifying the synthesized CoA ester.[10]

  • A C18 SPE cartridge can be used to bind the CoA derivative, followed by washing to remove unreacted substrates and salts, and finally elution with an organic solvent (e.g., methanol).

  • The purified product should be characterized by mass spectrometry to confirm its identity.[10]

III. Visualization of Workflows and Pathways

Diagrams

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization in Extraction Buffer + IS sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 reextraction Re-extract Pellet centrifugation1->reextraction supernatant2 Combine Supernatants centrifugation2 Centrifugation reextraction->centrifugation2 centrifugation2->supernatant2 drying Dry Down (N2) supernatant2->drying reconstitution Reconstitute in Methanol/Water drying->reconstitution lc Liquid Chromatography (Reverse Phase C18) reconstitution->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Analysis (Quantification) ms->data

Caption: Workflow for the quantitative analysis of CoA derivatives.

coa_synthesis_pathway cluster_synthesis General Coenzyme A Biosynthesis cluster_function Metabolic Functions pantothenate Pantothenate (Vitamin B5) phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate PanK phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine PPCS phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine PPCDC dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT coa Coenzyme A dephospho_coa->coa DPCK acetyl_coa Acetyl-CoA coa->acetyl_coa Acyl-CoA Synthetase fatty_acid_oxidation Fatty Acid Oxidation coa->fatty_acid_oxidation Acyl-CoA Synthetase tca TCA Cycle acetyl_coa->tca fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis

Caption: Simplified overview of Coenzyme A biosynthesis and its central metabolic roles.

Conclusion

The analytical methods described provide a robust framework for the quantitative analysis of novel Coenzyme A derivatives. The successful implementation of these protocols relies on careful sample handling to ensure the stability of the analytes and the use of high-purity analytical standards for accurate quantification. The ability to synthesize novel CoA analogs is essential for developing new analytical methods and for probing the function of enzymes that utilize CoA thioesters. These tools are indispensable for researchers in academia and industry who are focused on understanding the roles of CoA derivatives in health and disease and for the development of novel therapeutics targeting CoA-dependent pathways.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of 2,3-dimethylidenepentanedioyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 2,3-dimethylidenepentanedioyl-CoA in experimental settings. The following information is based on established principles for handling unstable acyl-CoA compounds and α,β-unsaturated thioesters.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the handling and use of this compound.

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

  • Symptom: Loss of active compound over a short period, leading to inconsistent experimental results. This can be observed via chromatography (e.g., HPLC, LC-MS) as a decrease in the peak corresponding to the intact compound and the appearance of new peaks.

  • Cause: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, a reaction that is often accelerated in aqueous solutions, particularly at alkaline or strongly acidic pH.[1] The presence of two α,β-unsaturated systems in this compound can further contribute to its reactivity and instability.

  • Solution:

    • pH Control: Maintain the pH of the solution within a stable range, generally between 4 and 7.[2] Avoid highly acidic or alkaline conditions.

    • Low Temperature: Perform all experimental manipulations on ice to reduce the rate of hydrolysis and other degradation reactions.

    • Fresh Preparation: Prepare solutions of this compound immediately before use.[3] If this is not feasible, prepare small, single-use aliquots from a stock solution stored under optimal conditions.

    • Minimize Time in Aqueous Solution: Reduce the time the compound spends in aqueous buffers to the absolute minimum required for the experiment.

Issue 2: Inconsistent Stock Solution Concentration

  • Symptom: Variability in experimental outcomes when using different aliquots of the same stock solution.

  • Cause: Improper storage and handling of the stock solution can lead to degradation over time. Factors such as solvent choice, temperature, and exposure to air can affect stability.

  • Solution:

    • Solvent Selection: Prepare stock solutions in an organic solvent such as a mixture of water and dimethyl sulfoxide (B87167) (DMSO) or 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), which has been shown to improve the stability of some acyl-CoAs.[1][3]

    • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

    • Storage Conditions: Store stock solutions at -80°C.

    • Aliquotting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.

Issue 3: Formation of Adducts with Other Molecules

  • Symptom: Appearance of unexpected peaks in analytical data (e.g., LC-MS) with masses corresponding to the addition of thiols or other nucleophiles to this compound.

  • Cause: The α,β-unsaturated carbonyl structure of this compound makes it susceptible to nucleophilic addition reactions, particularly with thiol-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which are common in biological buffers.[4][5]

  • Solution:

    • Avoid Thiol-Containing Reagents: If possible, use alternative reducing agents that do not contain free thiol groups.

    • Derivatization: In some analytical applications, derivatization of the thiol group on Coenzyme A can be used to stabilize the molecule and prevent unwanted side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: Based on the general stability of thioesters, a pH range of 4 to 7 is recommended to minimize hydrolysis.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is best to prepare fresh solutions for each experiment.[3] If a stock solution is necessary, dissolve the compound in a suitable organic solvent or a mixed aqueous-organic solvent, aliquot into single-use volumes, and store at -80°C under an inert atmosphere.

Q3: Can I include DTT or β-mercaptoethanol in my buffers when working with this compound?

A3: It is highly discouraged. The α,β-unsaturated systems in this compound are likely to react with these thiol-containing reducing agents.

Q4: How can I monitor the stability of my this compound solution?

A4: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the integrity of the compound over time. A decrease in the peak area of the parent compound and the emergence of new peaks are indicative of degradation.

Quantitative Data Summary

The stability of acyl-CoA compounds is highly dependent on the specific molecule and the solution conditions. The following table summarizes general stability observations for acyl-CoAs that can be applied to this compound.

ConditionObservationReference
Aqueous Solution Prone to hydrolysis, with stability decreasing in strongly acidic or alkaline conditions.[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) Improved stability compared to purely aqueous solutions.[1]
Short-term (up to 1 hour) in Assay Buffer Some acyl-CoAs show no appreciable hydrolysis.[7]
Long-term Storage Best stored as a dry material or in an organic solvent at low temperatures (-20°C to -80°C).[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

  • Accurately weigh a small amount of this compound using a microbalance.

  • Dissolve the compound in a minimal amount of an appropriate solvent. A 1:1 mixture of 50 mM ammonium acetate (pH 7) and methanol is a good starting point.[1]

  • Vortex briefly to ensure complete dissolution.

  • Immediately aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.

  • If available, flush the headspace of each tube with an inert gas (e.g., argon or nitrogen).

  • Store the aliquots at -80°C until use.

Protocol 2: General Workflow for an Enzymatic Assay with this compound

  • Thaw a single-use aliquot of the this compound stock solution on ice immediately before starting the experiment.

  • Prepare the reaction buffer (pH maintained between 6 and 7.5) and keep it on ice. Avoid buffers with free thiols.

  • Add all other reaction components (enzyme, co-factors, etc.) to the reaction vessel.

  • Initiate the reaction by adding the required volume of the this compound solution.

  • Incubate the reaction at the desired temperature for the minimal time necessary.

  • Quench the reaction using a method appropriate for the downstream analysis (e.g., addition of acid or an organic solvent).

  • Proceed immediately with the analytical method (e.g., LC-MS, HPLC, or a spectrophotometric assay).

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O (pH dependent) Nucleophilic_Addition Nucleophilic_Addition This compound->Nucleophilic_Addition Nucleophile (e.g., R-SH) 2,3-dimethylidenepentanedioic_acid 2,3-dimethylidenepentanedioic_acid Hydrolysis->2,3-dimethylidenepentanedioic_acid Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A Adduct_Formation Adduct_Formation Nucleophilic_Addition->Adduct_Formation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare Fresh Stock Solution (Organic/Aqueous Mix) Aliquoting Aliquot into Single-Use Tubes Stock_Solution->Aliquoting Storage Store at -80°C Aliquoting->Storage Thaw Thaw Aliquot on Ice Storage->Thaw Reaction_Setup Prepare Reaction Mix (pH 6-7.5, no thiols) Thaw->Reaction_Setup Initiate Initiate Reaction Reaction_Setup->Initiate Quench Quench Reaction Initiate->Quench Analysis Immediate Analysis (LC-MS, HPLC, etc.) Quench->Analysis

References

Technical Support Center: Synthesis of 2,3-dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2,3-dimethylidenepentanedioyl-CoA. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A feasible chemo-enzymatic approach involves a two-stage process. The first stage is the chemical synthesis of the precursor, 2,3-dimethylidenepentanedioic acid. The second stage is the conversion of this di-unsaturated dicarboxylic acid to its corresponding CoA thioester, which can be achieved through chemical or enzymatic methods.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Synthesis of the precursor acid: Achieving high yields and purity of 2,3-dimethylidenepentanedioic acid can be difficult due to potential side reactions.

  • CoA ligation: The presence of two α,β-unsaturated systems increases the risk of side reactions, such as Michael addition, during the CoA esterification process.

  • Product instability: Di-unsaturated acyl-CoA esters can be susceptible to oxidation and degradation, requiring careful handling and storage.[1][2]

  • Purification: Separating the desired product from starting materials, byproducts, and potential isomers can be challenging.

Q3: How can I purify the final this compound product?

A3: High-performance liquid chromatography (HPLC) is the most effective method for purifying acyl-CoA esters. A reversed-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile) is commonly used. Monitoring the eluent at 260 nm allows for the detection of the adenine (B156593) moiety of CoA.

Q4: What are the recommended storage conditions for this compound?

A4: Due to the potential for oxidation of the unsaturated bonds, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).[1] Storage in a slightly acidic buffer (pH 5-6) can also help to minimize hydrolysis of the thioester bond.

Troubleshooting Guides

Part 1: Synthesis of 2,3-dimethylidenepentanedioic Acid (Proposed Route)

This proposed synthesis is based on established organic chemistry principles, such as the Knoevenagel condensation.

Problem 1: Low yield in the Knoevenagel condensation step.

Potential Cause Suggested Solution
Inactive catalystUse a freshly prepared or high-quality catalyst (e.g., piperidine, boric acid).[3][4]
Inappropriate solventExperiment with different solvents such as ethanol, toluene, or a solvent-free system.
Suboptimal reaction temperatureOptimize the reaction temperature. Some condensations require heating, while others proceed at room temperature.
Reversibility of the reactionRemove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product.
Steric hindranceIf using substituted precursors, steric hindrance might slow down the reaction. Increase reaction time or use a more potent catalyst.

Problem 2: Incomplete hydrolysis of the diethyl ester.

Potential Cause Suggested Solution
Insufficient base/acidUse a sufficient molar excess of the hydrolyzing agent (e.g., NaOH or HCl).
Short reaction timeIncrease the reflux time to ensure complete hydrolysis. Monitor the reaction progress by TLC.
Steric hindranceSterically hindered esters require more forcing conditions (higher temperature, longer reaction time) for complete hydrolysis.
Poor solubilityEnsure the ester is sufficiently soluble in the reaction medium. A co-solvent might be necessary.
Part 2: Synthesis of this compound

Problem 3: Low yield of CoA ester in chemical ligation.

Potential Cause Suggested Solution
Inefficient activation of the carboxylic acidUse a more effective activating agent. Ethyl chloroformate (ECF) can be more reactive than carbonyldiimidazole (CDI) for α,β-unsaturated acids.[5]
Side reactions (Michael addition)The thiol group of Coenzyme A can potentially add to the double bonds. Use milder reaction conditions (lower temperature, shorter reaction time) and a non-nucleophilic base.
Hydrolysis of the activated intermediateEnsure all reagents and solvents are anhydrous to prevent premature hydrolysis of the activated acid.
Degradation of Coenzyme AMaintain a slightly acidic to neutral pH during the reaction to minimize the degradation of Coenzyme A.

Problem 4: No or low activity in the enzymatic ligation.

Potential Cause Suggested Solution
Inactive enzymeEnsure the dicarboxylate-CoA ligase is active and properly stored. Perform a positive control experiment with a known substrate.
Substrate inhibitionHigh concentrations of the dicarboxylic acid or CoA can inhibit the enzyme.[6] Optimize the substrate concentrations.
Inappropriate reaction bufferUse the recommended buffer system with the optimal pH and any necessary cofactors (e.g., ATP, Mg2+).[7]
Enzyme specificityThe chosen ligase may not accept 2,3-dimethylidenepentanedioic acid as a substrate. It may be necessary to screen different dicarboxylate-CoA ligases.

Experimental Protocols

Proposed Synthesis of 2,3-dimethylidenepentanedioic Acid

This is a hypothetical protocol based on the Knoevenagel condensation.

  • Step 1: Diethyl 2,3-dimethylidenepentanedioate Synthesis:

    • To a solution of diethyl 3-oxopentanedioate in a suitable solvent (e.g., ethanol), add a catalytic amount of a weak base (e.g., piperidine).

    • Add a slight excess of aqueous formaldehyde (B43269) solution dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Step 2: Hydrolysis to 2,3-dimethylidenepentanedioic Acid:

    • Dissolve the purified diethyl 2,3-dimethylidenepentanedioate in an alcoholic solvent (e.g., ethanol).

    • Add an aqueous solution of a strong base (e.g., 2-4 M NaOH) and reflux the mixture until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of 1-2.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the dicarboxylic acid.

    • The product can be further purified by recrystallization.[8]

Enzymatic Synthesis of this compound
  • Reaction Setup:

    • In a reaction vessel, combine a suitable buffer (e.g., Tris-HCl or HEPES at a pH optimal for the enzyme), ATP, and MgCl2.

    • Add 2,3-dimethylidenepentanedioic acid and Coenzyme A (lithium or sodium salt).

    • Initiate the reaction by adding a purified dicarboxylate-CoA ligase.[7]

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C).

  • Monitoring and Work-up:

    • Monitor the formation of the CoA ester by HPLC.

    • Once the reaction has reached completion or a desired conversion, quench the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • The supernatant containing the this compound can be directly purified by preparative HPLC.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2,3-dimethylidenepentanedioic Acid (User Data)

ParameterKnoevenagel CondensationHydrolysis
Starting Material (mmol)
Reagents (mmol)
Catalyst/Base (mol%)
Solvent (Volume, mL)
Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (%)

Table 2: Comparison of CoA Ligation Methods (Literature Data for Similar Substrates)

MethodActivating AgentTypical Yield (%)Key Considerations
Chemical (CDI)Carbonyldiimidazole40-95Less successful for dicarboxylic acids and α,β-unsaturated acids.[5]
Chemical (ECF)Ethyl chloroformate40-75More suitable for α,β-unsaturated acids.[5]
EnzymaticDicarboxylate-CoA LigaseSubstrate-dependentHigh specificity, mild reaction conditions.[7]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_coa CoA Ligation start Diethyl 3-oxopentanedioate + Formaldehyde knoevenagel Knoevenagel Condensation start->knoevenagel ester_product Diethyl 2,3-dimethylidene pentanedioate knoevenagel->ester_product hydrolysis Alkaline Hydrolysis ester_product->hydrolysis acid_product 2,3-dimethylidene pentanedioic Acid hydrolysis->acid_product purification_acid Purification (Recrystallization) acid_product->purification_acid coa_ligation CoA Ligation (Chemical or Enzymatic) purification_acid->coa_ligation crude_coa Crude 2,3-dimethylidene pentanedioyl-CoA coa_ligation->crude_coa purification_coa Purification (HPLC) crude_coa->purification_coa final_product Pure 2,3-dimethylidene pentanedioyl-CoA purification_coa->final_product

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Precursor Synthesis Issues cluster_ligation CoA Ligation Issues cluster_solutions Potential Solutions low_yield_k Low Yield (Knoevenagel) sol_cat Optimize Catalyst low_yield_k->sol_cat sol_cond Adjust Conditions (T, t, solvent) low_yield_k->sol_cond incomplete_h Incomplete Hydrolysis incomplete_h->sol_cond low_yield_c Low Yield (Chemical) sol_reag Use Anhydrous Reagents low_yield_c->sol_reag sol_act Change Activating Agent low_yield_c->sol_act no_activity_e No Activity (Enzymatic) no_activity_e->sol_cond sol_enz Verify Enzyme Activity no_activity_e->sol_enz

Caption: Troubleshooting logic for the synthesis of this compound.

metabolic_pathway glutarate Glutarate alpha_keto α-Ketoglutarate glutarate->alpha_keto succinyl_coa Succinyl-CoA alpha_keto->succinyl_coa target_coa 2,3-dimethylidene pentanedioyl-CoA succinyl_coa->target_coa Hypothetical Enzymatic Steps polyketide Polyketide/ Secondary Metabolite Biosynthesis target_coa->polyketide

Caption: Hypothetical metabolic pathway involving this compound.

References

Troubleshooting low detection of "2,3-dimethylidenepentanedioyl-CoA" by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Detection of "2,3-dimethylidenepentanedioyl-CoA" by LC-MS

This guide provides structured troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low detection issues with this compound and other acyl-CoA compounds during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or even no signal for my this compound standard. What are the first things I should check?

A1: When facing a significant loss of signal, a systematic check is essential. Start with the most straightforward potential issues:

  • Instrument Performance: Confirm the mass spectrometer is functioning correctly by infusing a known, stable compound to ensure a response.

  • Fresh Reagents: Prepare fresh analyte standards and mobile phases. The thioester bond in acyl-CoAs is susceptible to hydrolysis, and old solutions are a common source of problems.

  • Basic LC-MS Settings: Verify that instrument parameters (e.g., voltages, gas flows, temperatures) are correctly set and that you have a stable electrospray.

Q2: What are the most common causes of low signal intensity for acyl-CoA compounds like this compound?

A2: Low signal intensity for acyl-CoAs typically stems from one or more of the following factors:

  • Sample Degradation: Acyl-CoAs are chemically unstable and can easily hydrolyze in aqueous solutions, especially at neutral or basic pH[1][2]. Sample preparation should be performed quickly and at low temperatures.

  • Inefficient Ionization: The large, polar Coenzyme A moiety and the variable acyl chain create a molecule with complex physicochemical properties. The composition of the mobile phase greatly influences ionization efficiency in the electrospray source[2][3].

  • Ion Suppression: Co-eluting components from complex biological samples (matrix effects) can compete with the analyte for ionization, significantly reducing its signal[2].

  • Suboptimal MS Parameters: Incorrect selection of precursor/product ions or non-optimized collision energies will lead to poor sensitivity[2].

  • Poor Chromatography: Issues like peak tailing, broad peaks, or poor retention on the column can diminish the signal-to-noise ratio[3].

  • Inefficient Extraction: The sample preparation method may not be suitable for this specific analyte, leading to poor recovery from the biological matrix[3][4].

Q3: How can my sample preparation method negatively affect the signal of this compound?

A3: The sample preparation stage is critical for acyl-CoA analysis. Common pitfalls include:

  • Extraction Inefficiency: Many protocols use protein precipitation followed by solid-phase extraction (SPE)[3]. Using an inappropriate SPE sorbent or elution solvent can cause significant sample loss. Some methods even suggest that for short-chain acyl-CoAs, SPE can be omitted to improve recovery of certain species[3][5].

  • Analyte Instability: To prevent degradation, samples should be kept on ice and processed rapidly. The use of acidic conditions (e.g., formic acid, acetic acid) during extraction can help preserve the integrity of the thioester bond[4][6].

  • Poor Recovery: The choice of precipitation solvent (e.g., methanol, acetonitrile, trichloroacetic acid) affects recovery rates differently for various acyl-CoAs[3][7][8]. A method optimized for long-chain species may not be ideal for shorter or more functionalized ones.

Q4: My mass spectrometer settings are not providing a good signal. How should I optimize them for this compound?

A4: Optimization should be performed by infusing a standard of your analyte.

  • Ionization Mode: Positive electrospray ionization (ESI) mode is typically used for acyl-CoA analysis[7][9][10].

  • Precursor Ion Selection: First, calculate the theoretical mass of your analyte. Then, in a full scan, identify the protonated molecule [M+H]⁺.

  • Product Ion Selection: The most common and reliable fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety (507.1 Da)[3][7][11]. This transition is often the most intense and is excellent for creating a Multiple Reaction Monitoring (MRM) method. Other product ions, such as the one at m/z 428, can also be monitored[3].

  • Collision Energy (CE): The CE must be optimized to maximize the signal of your chosen product ion. This value is instrument-dependent and requires systematic testing.

Troubleshooting Guides

Systematic Troubleshooting Workflow

If you are experiencing low signal, follow this logical workflow to diagnose the issue.

G cluster_0 Start: Low/No Signal cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution start Low or No Signal Detected check_ms Infuse Known Standard (e.g., Reserpine) start->check_ms ms_ok MS Functional? check_ms->ms_ok check_reagents Prepare Fresh Standard & Mobile Phases ms_ok->check_reagents Yes system_issue System/Hardware Issue Contact Service Engineer ms_ok->system_issue No reagents_ok Signal Restored? check_reagents->reagents_ok opt_ms Optimize MS Parameters: - Infuse Analyte Standard - Confirm [M+H]+ - Optimize Fragmentor/CE reagents_ok->opt_ms No problem_solved Problem Solved reagents_ok->problem_solved Yes opt_lc Optimize LC Method: - Check Column Integrity - Adjust Gradient - Test Mobile Phase Additives opt_ms->opt_lc opt_sp Optimize Sample Prep: - Test Different Extraction Solvents - Evaluate SPE Recovery - Use Internal Standard opt_lc->opt_sp opt_sp->problem_solved

Caption: A logical workflow for troubleshooting low LC-MS signal.

Analyte-Specific Parameters and Data

The following table summarizes the predicted key parameters for this compound. These values should be used as a starting point for method development and optimization.

ParameterPredicted Value / Recommended SettingRationale / Reference
Molecular Formula C₂₈H₄₄N₇O₁₈P₃SBased on the structure of Coenzyme A and 2,3-dimethylidenepentanedioic acid.
Monoisotopic Mass 907.1630 g/mol Calculated based on the molecular formula.
Precursor Ion ([M+H]⁺) m/z 908.1708The singly protonated molecule is the primary ion observed in positive ESI mode.[9][10]
Primary Product Ion m/z 401.1137Corresponds to the neutral loss of the 3'-phospho-ADP moiety ([M+H - 507.0571]⁺). This is a characteristic fragmentation for acyl-CoAs.[3][7]
Secondary Product Ion m/z 428.0360Corresponds to fragmentation at the 5'-diphosphate of the adenosine (B11128) portion.[3]
Ionization Mode Positive ESIGenerally provides the best sensitivity for acyl-CoA compounds.[7][11]
Collision Energy (CE) Instrument Dependent (15-50 eV)Must be empirically optimized by infusing a standard to maximize the product ion signal.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is a general guideline for the extraction of short- to medium-chain acyl-CoAs from mammalian cells and may require optimization.

Reagents:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • Internal Standard (ISTD): A structurally similar, stable-isotope labeled or odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA)[7][9].

Procedure:

  • Cell Culture: Grow cells to ~90% confluence in a standard culture plate (e.g., 10 cm dish).

  • Washing: Aspirate the culture medium. Quickly wash the cells twice with 5 mL of ice-cold PBS.

  • Metabolism Quenching & Lysis: Add 2 mL of ice-cold Extraction Solvent directly to the plate. Add the internal standard to the solvent at a known concentration.

  • Cell Scraping: Immediately scrape the cells from the plate using a cell lifter and transfer the lysate to a polypropylene (B1209903) tube.

  • Homogenization: Vortex the tube vigorously for 30 seconds to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent that matches the initial LC mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium (B1175870) acetate). Vortex and centrifuge again to pellet any insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for immediate LC-MS analysis.

Protocol 2: Suggested Starting LC-MS Method

These parameters provide a robust starting point for separating and detecting this compound.

LC ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., Waters Acquity HSS T3, 150 x 2.1 mm, 1.8 µm)[8]
Mobile Phase A 5 mM Ammonium Acetate in Water[8][12]
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Gradient Time (min)
0.0
2.0
15.0
20.0
20.1
25.0
MS ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 3.5 kV
Desolvation Temp. 450 - 550 °C
Desolvation Gas Flow 500 - 800 L/hr (Nitrogen)
Cone Voltage 40 - 50 V
MRM Transitions Q1: 908.2, Q3: 401.1 (Quantitative) Q1: 908.2, Q3: 428.0 (Qualitative)

Metabolic Pathway Context

Acyl-CoAs are central intermediates in metabolism, linking the breakdown and synthesis of fatty acids to cellular energy production.

G fatty_acid Fatty Acids (from diet/synthesis) activation Activation (Acyl-CoA Synthetase) fatty_acid->activation ATP -> AMP acyl_coa Acyl-CoA (e.g., 2,3-dimethylidene pentanedioyl-CoA) beta_oxidation Beta-Oxidation acyl_coa->beta_oxidation synthesis Lipid Synthesis acyl_coa->synthesis acetyl_coa Acetyl-CoA tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP (Energy) tca_cycle->atp complex_lipids Complex Lipids (e.g., Triglycerides) activation->acyl_coa beta_oxidation->acetyl_coa synthesis->complex_lipids

Caption: Central role of Acyl-CoAs in cellular metabolism.

References

Technical Support Center: Troubleshooting Non-Specific Enzyme Activity with Novel CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with novel CoA derivatives, such as the hypothetical "2,3-dimethylidenepentanedioyl-CoA," that may cause non-specific enzyme activity.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues observed during your enzymatic assays.

Issue 1: My enzyme shows reduced activity in the presence of this compound, but I don't believe it's a specific inhibitor.

  • Question: What are the potential causes for this unexpected inhibition?

    • Answer: Several factors could be at play:

      • Non-specific binding: The compound may be adhering to the enzyme at sites other than the active site, causing conformational changes that reduce activity. It could also be binding to the substrate or essential cofactors.

      • Compound aggregation: At higher concentrations, the compound might form aggregates that sequester the enzyme or substrate, reducing the effective concentration of one or both.

      • Assay interference: The compound itself might interfere with the detection method of your assay (e.g., absorbing light at the same wavelength as your product).

      • Contaminants: The sample of your novel CoA derivative may contain impurities that are inhibiting the enzyme.

  • Question: How can I systematically troubleshoot this issue?

    • Answer: Follow this experimental workflow to identify the root cause:

      troubleshooting_workflow start Reduced Enzyme Activity Observed check_interference Control Experiment: Assay without Enzyme start->check_interference interference Compound interferes with assay signal check_interference->interference Yes check_aggregation Test for Aggregation: Add non-ionic detergent (e.g., Triton X-100) check_interference->check_aggregation No change_assay Change Detection Method interference->change_assay aggregation Inhibition is reduced check_aggregation->aggregation Yes check_binding Determine Inhibition Mechanism: Kinetic studies (vary substrate concentration) check_aggregation->check_binding No aggregation_cause Likely cause: Compound Aggregation aggregation->aggregation_cause binding_type Analyze Lineweaver-Burk or Michaelis-Menten plots check_binding->binding_type specific_inhibition Identified as specific inhibitor (e.g., competitive, non-competitive) binding_type->specific_inhibition

      Troubleshooting workflow for unexpected enzyme inhibition.

Issue 2: The inhibitory effect of my compound is inconsistent across experiments.

  • Question: What factors can lead to poor reproducibility in enzyme inhibition assays?[1]

    • Answer: Inconsistent results often stem from subtle variations in experimental conditions.[1] Key factors include:

      • pH and Buffer Conditions: Minor shifts in pH can alter the ionization state of the enzyme, substrate, or inhibitor, affecting their interaction.[1]

      • Ionic Strength: Salt concentrations can influence protein folding and non-specific electrostatic interactions.

      • Temperature: Enzyme activity is highly sensitive to temperature fluctuations.[1]

      • Compound Stability: The CoA derivative may be degrading in the assay buffer.

      • Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor will lead to variability.

  • Question: What steps can I take to improve the consistency of my results?

    • Answer:

      • Use a robust buffer system at the optimal pH for the enzyme.

      • Pre-incubate all reagents at the reaction temperature before mixing.

      • Prepare fresh dilutions of your compound for each experiment.

      • Include positive and negative controls in every assay plate to monitor consistency.

      • Automate liquid handling if possible to minimize pipetting variability.

Frequently Asked Questions (FAQs)

  • Q1: What is non-specific enzyme inhibition?

    • A1: Non-specific enzyme inhibition refers to a reduction in enzyme activity caused by a compound that does not bind to the enzyme's active site in a specific, defined manner.[2] This can occur through various mechanisms such as protein denaturation, formation of compound aggregates, or interference with the assay itself.[3]

  • Q2: How can I differentiate between a specific and a non-specific inhibitor?

    • A2: Specific inhibitors typically exhibit a clear structure-activity relationship and a defined mechanism of inhibition (e.g., competitive, non-competitive).[4] Non-specific inhibitors often have shallow dose-response curves and their potency can be significantly affected by changes in assay conditions, such as the addition of detergents.

  • Q3: Can I use blocking agents to prevent non-specific binding of my CoA derivative?

    • A3: Yes, adding blocking agents like Bovine Serum Albumin (BSA) or non-ionic detergents such as Tween-20 or Triton X-100 to your assay buffer can help reduce non-specific hydrophobic interactions and prevent your compound from binding to surfaces or aggregating.[5][6]

  • Q4: My compound appears to be a non-competitive inhibitor. Does this mean it's a non-specific inhibitor?

    • A4: Not necessarily. Non-competitive inhibition is a specific mechanism where the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[7] This is a form of specific inhibition. However, some non-specific interactions can mimic non-competitive inhibition in kinetic assays. Further biochemical or biophysical studies are needed to confirm a specific allosteric binding site.

Experimental Protocols

Protocol 1: Determining the Type of Enzyme Inhibition

This protocol is designed to determine if "this compound" acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • "this compound" (inhibitor)

  • Assay buffer (at optimal pH and ionic strength for the enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a high-concentration stock of "this compound" in a suitable solvent (e.g., DMSO), and then create serial dilutions in assay buffer.

  • Assay Setup:

    • Design a matrix in a 96-well plate where you vary the concentration of both the substrate and the inhibitor.

    • Include control wells with no inhibitor at each substrate concentration.

    • Include blank wells with no enzyme to control for any background signal.

  • Reaction:

    • Add the assay buffer, inhibitor (at various concentrations), and enzyme to the wells. Pre-incubate for 10-15 minutes at the optimal reaction temperature.

    • Initiate the reaction by adding the substrate (at various concentrations).

    • Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.

    • Plot the data using a Michaelis-Menten plot (V₀ vs. [Substrate]) and a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the inhibition type.

Data Presentation:

Summarize the kinetic parameters in a table for clear comparison.

Inhibitor ConcentrationVmax (µM/min)Km (µM)
0 µM (Control)10010
10 µMValueValue
25 µMValueValue
50 µMValueValue

Visualization of Inhibition Types:

The following diagram illustrates the expected changes in a Lineweaver-Burk plot for different types of reversible inhibition.

inhibition_types xaxis 1/[S] yaxis 1/V origin origin->xaxis origin->yaxis p1_ni -1/Km p2_ni 1/Vmax p1_ni->p2_ni No Inhibitor p2_nc 1/Vmax' p1_ni->p2_nc Non-competitive p1_c -1/Km' p1_c->p2_ni Competitive p1_uc -1/Km' p2_uc 1/Vmax' p1_uc->p2_uc Uncompetitive

Lineweaver-Burk plots for different inhibition types.

Protocol 2: Assay to Detect Compound Aggregation

This protocol helps determine if the observed inhibition is due to the formation of aggregates by "this compound".

Materials:

  • Same as Protocol 1

  • Non-ionic detergent (e.g., 0.01% Triton X-100)

Methodology:

  • Determine IC50: First, determine the IC50 value of your compound using a standard enzyme inhibition assay.

  • Assay with Detergent:

    • Repeat the inhibition assay at a fixed substrate concentration (ideally at or near the Km).

    • Run two parallel sets of experiments: one with the standard assay buffer and one with the assay buffer supplemented with 0.01% Triton X-100.

    • In both sets, test a range of inhibitor concentrations around the previously determined IC50.

  • Data Analysis:

    • Calculate the IC50 of "this compound" in the absence and presence of the detergent.

    • A significant increase (rightward shift) in the IC50 value in the presence of Triton X-100 suggests that the compound may be forming aggregates that contribute to the observed inhibition.

Data Presentation:

ConditionIC50 (µM)
Standard Buffer15.2
Buffer + 0.01% Triton X-10085.7

A large shift in the IC50 value, as shown in the table, is indicative of aggregation-based inhibition.

References

Technical Support Center: Optimizing Fermentation for 2,3-dimethylidenepentanedioyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "2,3-dimethylidenepentanedioyl-CoA" is a hypothetical molecule for the purpose of this guide. The following troubleshooting advice, protocols, and pathways are based on established principles of metabolic engineering and fermentation for the production of structurally related dicarboxylic acids and their CoA derivatives, such as itaconic acid.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the fermentative production of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process in a question-and-answer format.

Question 1: Why is the final titer of this compound consistently low?

Answer: Low product titer is a frequent challenge in microbial fermentation and can stem from several factors. A systematic approach to identify the root cause is crucial.

  • Suboptimal Precursor Supply: The biosynthesis of this compound likely depends on a steady supply of key metabolic precursors. For instance, analogous to itaconic acid, its synthesis may derive from intermediates of the TCA cycle.[1][2] Insufficient precursor pools can directly limit the final product concentration.

  • Low Expression or Activity of Pathway Enzymes: The enzymes in the engineered biosynthetic pathway may not be expressed at sufficient levels or could have low specific activity. This can be due to codon usage, improper protein folding, or the presence of inhibitory compounds.

  • Product Toxicity or Degradation: High concentrations of the target compound or pathway intermediates could be toxic to the host organism, leading to reduced cell viability and productivity.[3][4] Additionally, the host organism may have endogenous enzymes that degrade the product. For example, itaconate can be converted to itaconyl-CoA and further metabolized in some organisms.[1][2]

  • Suboptimal Fermentation Conditions: Critical fermentation parameters such as pH, temperature, and dissolved oxygen levels have a significant impact on both cell growth and product formation.[5][6]

Question 2: The microbial culture grows well, but product formation is minimal. What should I investigate?

Answer: This scenario, often termed "uncoupling" of growth and production, suggests that the metabolic flux is not being efficiently channeled towards your target molecule.

  • Inefficient Metabolic Branching: The metabolic pathway leading to this compound may be competing with other essential pathways for common precursors. For example, in the production of itaconic acid, the TCA cycle is a critical branch point.[1][7][8]

  • Catabolite Repression: The presence of a readily metabolizable carbon source, such as glucose, can repress the expression of genes required for the production of secondary metabolites.

  • Feedback Inhibition: The final product or an intermediate in the pathway may allosterically inhibit the activity of an early enzyme in the biosynthetic pathway.

  • Incorrect Timing of Induction: For inducible expression systems, the timing and concentration of the inducer are critical. Premature induction can hamper biomass accumulation, while late induction may not provide sufficient time for product synthesis.

Question 3: Significant amounts of byproducts are being formed, reducing the yield of this compound. How can this be addressed?

Answer: Byproduct formation is a common issue in metabolic engineering. Identifying and mitigating these competing pathways is key to improving yield.

  • Identify Competing Pathways: A thorough analysis of the host organism's metabolism is necessary to identify pathways that branch off from the desired synthetic route. For dicarboxylic acid production, pathways leading to other organic acids or amino acids are common competitors.[9][10]

  • Metabolic Engineering Strategies:

    • Gene Knockouts: Deleting genes that encode enzymes for competing pathways can redirect metabolic flux towards the desired product.[9][11]

    • Promoter Engineering: Reducing the expression of enzymes in competing pathways by using weaker promoters can also be effective.

  • Media and Feed Optimization: The composition of the fermentation medium can influence byproduct formation. For instance, the choice of nitrogen source can affect the production of amino acid byproducts.

Question 4: How can I confirm the intracellular production and quantify the concentration of this compound?

Answer: Accurate quantification of intracellular CoA esters is essential for process optimization. Due to their reactivity and low abundance, specialized analytical methods are required.

  • Extraction: Proper sample preparation is critical. This typically involves rapid quenching of metabolic activity followed by cell lysis and extraction of the CoA esters.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for analyzing acyl-CoAs.[12][13]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for quantifying a wide range of acyl-CoA species.[13][14][15][16] It allows for accurate identification and quantification even at low concentrations.

FAQs

What are the key precursor molecules for a hypothetical this compound pathway?

Based on its structure and analogy to itaconic acid derivatives, the key precursors would likely be a C5 dicarboxylic acid intermediate from the TCA cycle and an acyl-CoA.[17][18] A plausible pathway could involve the condensation of pyruvate (B1213749) and acetyl-CoA, followed by a series of modifications.

Which host organisms are suitable for producing this compound?

Commonly used industrial microorganisms such as Escherichia coli and Saccharomyces cerevisiae are good starting points due to their well-characterized genetics and metabolism.[9][10][11] Filamentous fungi like Aspergillus niger are also excellent hosts for organic acid production.[7][8]

What are the critical fermentation parameters to optimize for dicarboxylic acid-CoA derivative production?

  • pH: The pH of the fermentation medium affects nutrient uptake, enzyme activity, and product stability. For many organic acid fermentations, maintaining a specific pH range is crucial.[4][5]

  • Temperature: Each microorganism has an optimal temperature range for growth and production.

  • Dissolved Oxygen (DO): The oxygen supply is critical for aerobic organisms and can influence the redox balance and metabolic flux through pathways like the TCA cycle.[19]

  • Carbon Source: The choice and feeding strategy of the carbon source can impact yield and byproduct formation.

Experimental Protocols & Data Presentation

Protocol 1: Fed-Batch Fermentation for this compound Production

This protocol outlines a general fed-batch fermentation strategy, which is often used to achieve high cell densities and product titers.[7][9][20]

  • Inoculum Preparation:

    • Culture the engineered microbial strain in a suitable seed medium overnight.

    • Transfer the seed culture to a larger volume and grow until it reaches the mid-exponential phase.

  • Batch Phase:

    • Inoculate the production fermenter containing a defined batch medium.

    • Run the fermentation in batch mode until a key nutrient (typically the carbon source) is nearly depleted. Monitor cell density (OD600), pH, and dissolved oxygen.

  • Fed-Batch Phase:

    • Initiate a continuous or intermittent feed of a concentrated nutrient solution (containing the carbon source and other limiting nutrients).

    • The feed rate should be controlled to maintain a desired growth rate and avoid the accumulation of inhibitory byproducts.

    • If using an inducible promoter, add the inducer at the beginning of the fed-batch phase or after a certain cell density is reached.

  • Monitoring and Control:

    • Continuously monitor and control pH using automated addition of acid/base.

    • Maintain a set dissolved oxygen level by controlling the agitation speed and airflow rate.

    • Take samples periodically to measure cell density, substrate consumption, and product concentration.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of intracellular acyl-CoAs.[14][15]

  • Sample Quenching and Extraction:

    • Rapidly quench a known volume of cell culture in a cold solvent (e.g., 60% methanol (B129727) at -40°C) to halt metabolic activity.

    • Centrifuge the quenched cells and discard the supernatant.

    • Perform cell lysis (e.g., bead beating or sonication) in an appropriate extraction buffer.

    • Precipitate proteins and centrifuge to collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Use a suitable reversed-phase chromatography column for separation.

    • Employ a gradient elution with mobile phases containing an ion-pairing agent to improve retention and peak shape.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions of this compound and an internal standard.

  • Quantification:

    • Generate a standard curve using a purified standard of the target molecule.

    • Calculate the intracellular concentration based on the standard curve, the peak area of the analyte and internal standard, and the initial cell volume.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of different experimental conditions.

Table 1: Effect of pH on this compound Production

pHFinal Cell Density (OD600)Glucose Consumed (g/L)Titer (mg/L)Yield (mg/g glucose)
5.545100120012.0
6.050102155015.2
6.552105140013.3
7.04898110011.2

Table 2: Comparison of Different Engineered Strains

StrainKey Genetic ModificationTiter (mg/L)Byproduct A (g/L)Byproduct B (g/L)
Strain WTWild Type (Control)< 105.28.1
Strain 1Overexpression of Pathway8504.87.5
Strain 2Strain 1 + Knockout of Gene X12001.16.9
Strain 3Strain 2 + Knockout of Gene Y15500.82.3

Visualizations

Hypothetical Biosynthetic Pathway TCA_Cycle TCA Cycle Intermediate Intermediate_1 Intermediate 1 TCA_Cycle->Intermediate_1 Enzyme 1 Acyl_CoA Acyl-CoA Acyl_CoA->Intermediate_1 Enzyme 1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Enzyme 2 Byproduct Byproduct Intermediate_1->Byproduct Competing Enzyme Product This compound Intermediate_2->Product Enzyme 3

Caption: Hypothetical pathway for this compound.

Troubleshooting Logic Flow Start Low Product Titer CheckGrowth Is cell growth normal? Start->CheckGrowth OptimizeGrowth Optimize Media & Fermentation Conditions (pH, Temp, DO) CheckGrowth->OptimizeGrowth No CheckPathway Is pathway expression adequate? CheckGrowth->CheckPathway Yes OptimizeExpression Enhance Promoter Strength Codon Optimization CheckPathway->OptimizeExpression No CheckByproducts Are byproducts high? CheckPathway->CheckByproducts Yes MetabolicEngineering Identify & Knock Out Competing Pathways CheckByproducts->MetabolicEngineering Yes CheckToxicity Assess Product Toxicity CheckByproducts->CheckToxicity No

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow Strain Strain Engineering (Pathway Construction) ShakeFlask Shake Flask Screening Strain->ShakeFlask Fermentation Bioreactor Fermentation Optimization (Fed-batch) ShakeFlask->Fermentation Analysis Analysis (LC-MS/MS) Fermentation->Analysis Data Data Interpretation & Iteration Analysis->Data Data->Strain Iterate

Caption: Overall experimental workflow for process optimization.

References

Technical Support Center: Metabolism of 2,3-Dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers investigating the degradation of 2,3-dimethylidenepentanedioyl-CoA. As this is a novel area of study, this guide presents a putative degradation pathway based on established principles of fatty acid and dicarboxylic acid metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the proposed metabolic pathway for the degradation of this compound?

A1: Currently, there is no experimentally validated pathway for the degradation of this compound in the scientific literature. However, based on its structure as a dicarboxylic acyl-CoA with two methylidene groups, a plausible catabolic pathway would likely proceed via a modified form of β-oxidation within the mitochondria. The proposed pathway involves a series of enzymatic reactions including hydration, isomerization, oxidation, and thiolytic cleavage to ultimately yield smaller, metabolically tractable molecules that can enter central carbon metabolism.

Q2: Which enzymes are predicted to be involved in the degradation of this compound?

A2: The degradation of this compound is hypothesized to involve several classes of enzymes analogous to those in fatty acid β-oxidation. These may include:

  • Enoyl-CoA Hydratase: To hydrate (B1144303) the double bonds of the methylidene groups.

  • Isomerase: To convert the resulting stereoisomers into a form suitable for subsequent enzymatic action.

  • Acyl-CoA Dehydrogenase: To oxidize the acyl-CoA backbone.

  • Thiolase: To cleave the carbon chain, releasing acetyl-CoA or other small acyl-CoA molecules.

Q3: What are the expected end-products of this compound degradation?

A3: The complete degradation of this compound through a modified β-oxidation pathway is expected to yield acetyl-CoA and succinyl-CoA. Acetyl-CoA can enter the citric acid cycle for energy production, while succinyl-CoA is an intermediate of the citric acid cycle.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No observable degradation of this compound in in-vitro assays. 1. Inappropriate cellular fraction used. The degradation pathway is likely mitochondrial. 2. Missing essential cofactors (e.g., FAD, NAD+, Coenzyme A). 3. Incorrect assay conditions (pH, temperature). 4. Enzyme inhibition by contaminants in the substrate preparation.1. Use isolated mitochondrial fractions. 2. Supplement the reaction buffer with FAD, NAD+, and Coenzyme A. 3. Optimize pH (typically 7.4-8.0) and temperature (typically 37°C). 4. Purify the this compound substrate using HPLC.
Accumulation of an unexpected intermediate. 1. A downstream enzyme in the pathway has low activity or is inhibited. 2. The intermediate is a dead-end product that cannot be further metabolized.1. Analyze the intermediate by mass spectrometry to identify its structure. This can help pinpoint the stalled enzymatic step. 2. Consider alternative metabolic fates for the intermediate, such as conjugation or export from the mitochondrion.
High background noise in spectrophotometric assays. 1. The substrate or other components of the reaction mixture interfere with the absorbance reading. 2. Non-enzymatic degradation of the substrate.1. Run control reactions lacking the enzyme or substrate to determine the source of the background. 2. Use a more specific assay, such as HPLC or LC-MS, to monitor substrate and product concentrations.

Experimental Protocols

Key Experiment: In Vitro Degradation of this compound using Mitochondrial Extracts

Objective: To determine if isolated mitochondria can catabolize this compound and to identify the resulting degradation products.

Materials:

  • Isolated mitochondria from rat liver or cultured cells

  • This compound substrate

  • Reaction Buffer (50 mM Tris-HCl, pH 7.4, 120 mM KCl, 5 mM MgCl2, 1 mM ATP, 1 mM NAD+, 1 mM FAD, 0.1 mM Coenzyme A)

  • Quenching Solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare mitochondrial extracts by standard differential centrifugation methods.

  • Determine the protein concentration of the mitochondrial extract using a Bradford or BCA assay.

  • Set up the reaction mixture in a microcentrifuge tube:

    • 50 µL Reaction Buffer

    • 10 µL Mitochondrial Extract (final concentration 0.5 mg/mL)

    • 10 µL this compound (final concentration 100 µM)

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 10 µL of Quenching Solution.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the remaining substrate and any newly formed products.

  • Use LC-MS to identify the chemical structure of any observed degradation products.

Visualizations

Putative_Degradation_Pathway cluster_pathway Putative Degradation of this compound A This compound B 3-methyl-2-methylideneglutaryl-CoA A->B Isomerase C 3-hydroxy-3-methyl-2-methylideneglutaryl-CoA B->C Enoyl-CoA Hydratase D 3-methyl-2-oxoglutaryl-CoA C->D Dehydrogenase E Propionyl-CoA + Pyruvyl-CoA D->E Thiolase

Caption: A proposed enzymatic pathway for the degradation of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for In Vitro Degradation Assay prep Prepare Mitochondrial Extract setup Set up Reaction Mixture prep->setup incubate Incubate at 37°C setup->incubate quench Quench Reaction at Time Points incubate->quench analyze Analyze by HPLC and LC-MS quench->analyze results Quantify Substrate and Identify Products analyze->results

Caption: Workflow for analyzing the in vitro degradation of this compound.

Technical Support Center: Enzymatic Synthesis of Unsaturated CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of unsaturated CoA esters.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of enzymatic synthesis of unsaturated CoA esters?

The synthesis is typically a two-step reaction catalyzed by an acyl-CoA synthetase (ACS) or ligase. First, the unsaturated fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi). Subsequently, Coenzyme A (CoA) displaces the AMP to form the final unsaturated acyl-CoA thioester.[1]

Q2: Why is Mg²⁺ crucial for the reaction?

Divalent cations, particularly Mg²⁺, are essential cofactors for acyl-CoA synthetase activity. They play a critical role in the ATP-dependent activation of the fatty acid substrate.[1]

Q3: What are the typical optimal pH and temperature ranges for this reaction?

While the optimal conditions can vary depending on the specific enzyme used, a general pH range is between 7.0 and 8.5. The optimal temperature is often around 37°C. Enzyme activity can decrease significantly outside of these ranges.[1][2]

Q4: Can the acyl-CoA synthetase use other fatty acids as substrates?

Many acyl-CoA synthetases exhibit broad substrate specificity and can activate a range of fatty acids, including saturated and other unsaturated fatty acids. However, the catalytic efficiency and reaction rates will vary depending on the enzyme and the specific fatty acid.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by quantifying the formation of the unsaturated acyl-CoA product over time. A common method for this is reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Troubleshooting Guide

Low yield and the presence of impurities are common challenges in the enzymatic synthesis of unsaturated CoA esters. The following guide addresses specific issues, their potential causes, and solutions.

Issue 1: Low or No Yield of Unsaturated Acyl-CoA

A low yield of the desired product is a frequent issue that can arise from several factors related to the enzyme, substrates, or reaction conditions.[2]

Potential Cause Troubleshooting Step Expected Outcome
Inactive Enzyme Verify the activity of your acyl-CoA synthetase stock using a standard activity assay with a known substrate. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.[1][2]Confirmation of enzyme activity, leading to improved product yield.
Poor Substrate Quality Use high-purity unsaturated fatty acid, Coenzyme A (CoA), and ATP. Prepare fresh stock solutions, especially for ATP and CoA, and store them in aliquots at -80°C. Protect unsaturated fatty acid solutions from light and oxygen to prevent degradation and oxidation.[1][2]Increased reaction efficiency due to high-quality, non-degraded substrates.
Suboptimal Reaction Conditions Optimize the reaction pH (typically 7.0-8.5) and temperature (around 37°C). Ensure a sufficient concentration of Mg²⁺, which is a critical cofactor.[1][2]Enhanced enzyme performance and higher product conversion.
Product Inhibition The final acyl-CoA product can cause feedback inhibition of the acyl-CoA synthetase.[2][3] Consider a reaction setup that removes the product as it forms, or optimize initial substrate concentrations to prevent inhibitory levels of product accumulation.[2]Sustained enzyme activity throughout the reaction, leading to a higher final yield.
Insufficient Precursors In some systems, the availability of precursor molecules can be a limiting factor.[4] While less common in in-vitro synthesis, ensure that the concentrations of the unsaturated fatty acid and CoA are not limiting.Non-limiting substrate concentrations will allow the reaction to proceed to completion.

Side Reactions and Their Mitigation

Several side reactions can compete with the desired synthesis, reducing the yield and complicating purification.

Issue 2: Presence of Unreacted Fatty Acid and Free CoA

This is often a sign of an incomplete reaction, which can be related to the issues described in the low yield section.

Issue 3: Hydrolysis of the Unsaturated Acyl-CoA Product

The thioester bond in acyl-CoA esters is susceptible to chemical and enzymatic hydrolysis, which regenerates the free fatty acid and CoA.[1][2]

Potential Cause Mitigation Strategy Expected Outcome
Non-optimal pH Maintain the reaction pH within the optimal range for both enzyme activity and thioester bond stability (typically around 7.0-8.0).[1][2]Minimized chemical hydrolysis of the product.
Contaminating Thioesterases If using a partially purified enzyme preparation, it may contain thioesterases that hydrolyze the product.[5] Use a more purified enzyme preparation. If purification is not possible, consider adding known thioesterase inhibitors if they do not affect your synthetase.Reduced enzymatic degradation of the unsaturated acyl-CoA.
Product Instability During Storage The product can degrade during storage. Once the reaction is complete, immediately proceed to purification or store the product at -80°C after flash-freezing to minimize hydrolysis.[1][2]Preservation of the synthesized product.
Issue 4: Isomerization or Oxidation of the Unsaturated Fatty Acid

The double bonds in unsaturated fatty acids are susceptible to isomerization and oxidation, which can lead to undesired byproducts.

Potential Cause Mitigation Strategy Expected Outcome
Oxidation of the Substrate Unsaturated fatty acids can be oxidized when exposed to air and light, especially over long incubation times.[6] Prepare fresh substrate solutions and consider degassing buffers. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of the formation of oxidized fatty acid byproducts.
Enzymatic Isomerization Crude enzyme preparations may contain isomerases that can alter the position or stereochemistry (cis/trans) of the double bonds.[7][8][9] Use a highly purified acyl-CoA synthetase.Synthesis of the acyl-CoA ester with the desired double bond configuration.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Unsaturated Acyl-CoA

This protocol provides a starting point for the synthesis. Optimal concentrations and conditions should be determined empirically for each specific enzyme and substrate.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 1 mM Coenzyme A

    • 500 µM unsaturated fatty acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO, ensure final solvent concentration is not inhibitory)

    • Purified acyl-CoA synthetase (concentration to be optimized)

  • Reaction Incubation: Incubate the reaction mixture at 37°C. The reaction time can range from 1 to 4 hours, depending on the enzyme's activity.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., a final concentration of 1% trifluoroacetic acid) or by heat inactivation (e.g., boiling for 5 minutes).

  • Analysis: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant for the presence of the unsaturated acyl-CoA product using HPLC.

Protocol 2: HPLC Analysis of Unsaturated Acyl-CoA

This protocol describes a general method for the separation and quantification of the reaction components.

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) and a C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically effective for separating CoA, the fatty acid, and the acyl-CoA product. The exact gradient should be optimized.

  • Detection: Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Prepare Reaction Components (Buffer, ATP, MgCl2, CoA, Fatty Acid) Mix Combine Reagents and Enzyme Reagents->Mix Enzyme Prepare Acyl-CoA Synthetase Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze by HPLC Terminate->Analyze Purify Purify Product Analyze->Purify

Caption: General workflow for the enzymatic synthesis of unsaturated CoA esters.

Troubleshooting_Low_Yield cluster_enzyme Enzyme Issues cluster_substrates Substrate Issues cluster_conditions Reaction Condition Issues cluster_inhibition Inhibition/Degradation Start Low or No Product Yield Check_Activity Verify Enzyme Activity Start->Check_Activity Check_Purity Verify Substrate Purity (Fatty Acid, CoA, ATP) Start->Check_Purity Check_pH_Temp Optimize pH and Temperature Start->Check_pH_Temp Product_Inhibition Test for Product Inhibition Start->Product_Inhibition Check_Storage Check Storage Conditions Check_Activity->Check_Storage Check_Degradation Prepare Fresh Substrates Check_Purity->Check_Degradation Check_Cofactors Ensure Sufficient Mg²⁺ Check_pH_Temp->Check_Cofactors Product_Hydrolysis Check for Product Hydrolysis Product_Inhibition->Product_Hydrolysis

Caption: Troubleshooting workflow for low product yield in enzymatic synthesis.

Side_Reactions Fatty_Acid Unsaturated Fatty Acid Main_Reaction Acyl-CoA Synthetase Fatty_Acid->Main_Reaction Oxidation Oxidation Fatty_Acid->Oxidation Isomerization Isomerization Fatty_Acid->Isomerization CoA Coenzyme A CoA->Main_Reaction ATP ATP ATP->Main_Reaction Product Unsaturated Acyl-CoA Main_Reaction->Product Hydrolysis Hydrolysis (Chemical or Enzymatic) Product->Hydrolysis Hydrolysis->Fatty_Acid Hydrolysis->CoA Oxidized_FA Oxidized Fatty Acid Oxidation->Oxidized_FA Isomerized_FA Isomerized Fatty Acid Isomerization->Isomerized_FA

Caption: Main reaction and potential side reactions in unsaturated acyl-CoA synthesis.

References

Technical Support Center: Purifying Dicarboxylic Acid CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of dicarboxylic acid CoA esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying dicarboxylic acid CoA esters?

A1: Researchers often face several key challenges during the purification of dicarboxylic acid CoA esters. These include:

  • Hydrolysis of the Thioester Bond: The thioester bond is susceptible to hydrolysis, especially under non-optimal pH and temperature conditions.[1]

  • Separation of Mono- and Di-esters: In reactions where a dicarboxylic acid is converted to its CoA ester, a mixture of mono- and di-CoA esters can be formed. Separating these two products from each other and from the unreacted starting materials can be complex.

  • Low Yields: Low recovery of the desired product is a frequent issue, often stemming from the reversible nature of the esterification reaction, suboptimal reaction conditions, or product degradation during purification.[2]

  • Removal of Contaminants: Effectively removing unreacted coenzyme A (CoA), the dicarboxylic acid, and byproducts from the synthesis reaction is crucial for obtaining a pure product.

Q2: How can I prevent the hydrolysis of the thioester bond during purification?

A2: Maintaining the stability of the thioester bond is critical. Here are some key considerations:

  • pH Control: Thioesters are more stable at a slightly acidic pH. It is advisable to work with buffers in the pH range of 4.5 to 6.5. Avoid strongly acidic or basic conditions, as these can catalyze hydrolysis.[1]

  • Temperature: Perform purification steps at low temperatures (e.g., 4°C) whenever possible to reduce the rate of hydrolysis.

  • Enzyme Inhibition: If crude cell lysates are used, endogenous thioesterases can degrade the product. The presence of these enzymes can result in lower yields due to an equilibrium between the ligase and thioesterase activities.[3] Consider using protease and thioesterase inhibitors if enzymatic degradation is suspected.

Q3: What is the best chromatographic method for purifying dicarboxylic acid CoA esters?

A3: The choice of chromatographic method depends on the specific dicarboxylic acid CoA ester and the impurities present. The two most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).

  • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating dicarboxylic acid CoA esters from starting materials and byproducts. A C18 column is often used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[3][4]

  • Solid-Phase Extraction (SPE): SPE is a rapid and effective method for sample cleanup and enrichment of acyl-CoAs.[5] For dicarboxylic acid CoA esters, reversed-phase or ion-exchange cartridges can be employed.

Troubleshooting Guides

Low Yield After Purification

Issue: The final yield of the purified dicarboxylic acid CoA ester is significantly lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Synthesis Reaction Before purification, confirm the completion of the synthesis reaction using an appropriate analytical method, such as TLC or analytical HPLC. If the reaction is incomplete, optimize reaction time, temperature, or catalyst concentration.[2]
Hydrolysis During Purification Maintain a slightly acidic pH (4.5-6.5) and low temperature (4°C) throughout the purification process.[1] Minimize the duration of each purification step.
Non-specific Binding to Chromatographic Resin If using affinity or ion-exchange chromatography, non-specific binding can lead to product loss. Adjust the ionic strength or pH of the buffers to minimize these interactions.
Inefficient Elution Ensure the elution buffer is of the correct composition and strength to effectively desorb the product from the column. For RP-HPLC, a gradient elution with an increasing concentration of organic solvent is often effective.
Co-elution of Contaminants

Issue: The purified product is contaminated with starting materials (dicarboxylic acid, CoA) or byproducts.

Possible Cause Troubleshooting Steps
Suboptimal HPLC Separation Optimize the HPLC method. This may involve adjusting the gradient slope, changing the mobile phase composition, or trying a different column chemistry (e.g., a different stationary phase).[4]
Ineffective SPE Wash Steps The wash steps in the SPE protocol may not be stringent enough to remove all impurities. Increase the volume or the organic solvent concentration in the wash buffer to remove more contaminants before elution.[5]
Formation of a Diester If both mono- and di-esters are formed, their separation can be challenging. A shallow gradient in RP-HPLC may be required to resolve these two species.

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of Dicarboxylic Acid CoA Esters

This protocol is a general guideline and may require optimization for specific dicarboxylic acid CoA esters.

  • Column Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol (2 mL) followed by an equilibration buffer (e.g., 50 mM potassium phosphate, pH 6.0) (2 mL) through the column.

  • Sample Loading:

    • Adjust the pH of the crude reaction mixture to approximately 6.0.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with the equilibration buffer (2 mL) to remove unbound impurities like unreacted dicarboxylic acid.

    • A second wash with a low percentage of organic solvent (e.g., 5% methanol in equilibration buffer) can help remove more hydrophobic impurities.

  • Elution:

    • Elute the dicarboxylic acid CoA ester with a suitable solvent, such as 50% methanol in the equilibration buffer. The optimal percentage of organic solvent for elution will need to be determined empirically.

Representative Data for Acyl-CoA Recovery using SPE

While specific data for dicarboxylic acid CoA esters is limited, the following table provides representative recovery rates for other acyl-CoAs using SPE, which can serve as a benchmark.[5]

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%

Visualizing Purification Workflows

The following diagrams illustrate common workflows for the purification of dicarboxylic acid CoA esters.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification DCA Dicarboxylic Acid Enzyme Acyl-CoA Synthetase DCA->Enzyme CoA Coenzyme A CoA->Enzyme Crude_Product Crude Product (Mono/Di-ester, Unreacted DCA & CoA) Enzyme->Crude_Product Purification_Step Purification (SPE or HPLC) Crude_Product->Purification_Step Pure_Product Purified Dicarboxylic Acid CoA Ester Purification_Step->Pure_Product Waste Impurities Purification_Step->Waste

Caption: General workflow from synthesis to purification.

Troubleshooting_Logic Start Low Yield of Purified Product Check_Synthesis Check Synthesis Completion Start->Check_Synthesis Optimize_Synthesis Optimize Synthesis (Time, Temp, Catalyst) Check_Synthesis->Optimize_Synthesis Incomplete Check_Purification Investigate Purification Step Check_Synthesis->Check_Purification Complete Success Improved Yield Optimize_Synthesis->Success Check_Hydrolysis Assess for Hydrolysis Check_Purification->Check_Hydrolysis Check_Elution Evaluate Elution Conditions Check_Purification->Check_Elution Adjust_pH_Temp Adjust pH (4.5-6.5) Lower Temperature (4°C) Check_Hydrolysis->Adjust_pH_Temp Suspected Adjust_pH_Temp->Success Optimize_Elution Optimize Elution Buffer/Gradient Check_Elution->Optimize_Elution Inefficient Optimize_Elution->Success

Caption: Troubleshooting logic for low product yield.

References

How to increase the stability of thioester bonds in novel compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on increasing the stability of thioester bonds in novel compounds. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the stability of thioester bonds critical for my research?

A1: Thioester bonds are integral to numerous biological processes and are a key functional group in many novel drug candidates. However, they are inherently reactive and susceptible to degradation, primarily through hydrolysis.[1][2] Stability testing is crucial to:

  • Determine the intrinsic stability of your molecule.

  • Identify potential degradation products and understand degradation pathways.[3]

  • Establish an appropriate shelf-life and recommended storage conditions.[3]

  • Select suitable formulations and packaging to protect the compound.[3]

  • Support regulatory submissions by providing robust stability data.[3]

Q2: What are the primary factors that influence the stability of thioester bonds?

A2: The stability of a thioester bond is primarily influenced by several factors:

  • pH: Thioester hydrolysis is catalyzed by both acids and bases. Stability is generally greatest in slightly acidic to neutral conditions (pH 4-7).[4] Alkaline conditions (pH > 7) significantly accelerate the rate of hydrolysis.[1]

  • Temperature: The rate of hydrolysis approximately doubles with every 10°C increase in temperature.[1] Therefore, maintaining low temperatures is critical for storage and during experiments.

  • Steric Hindrance: Increasing steric bulk around the thioester carbonyl group can physically block the approach of nucleophiles like water, thereby slowing the rate of hydrolysis.[5][6]

  • Neighboring Functional Groups: The electronic properties of adjacent functional groups can influence the electrophilicity of the carbonyl carbon, affecting its susceptibility to nucleophilic attack.

  • Solvent and Buffer Composition: Protic solvents can participate in hydrolysis. The presence of nucleophilic species in buffers can also lead to degradation or thiol-thioester exchange.[1]

Q3: What are the ideal storage conditions for a novel compound containing a thioester bond?

A3: For optimal stability, consider the following storage conditions:

  • Long-term storage: Lyophilized powder stored at -80°C is the preferred method.[1] If the compound is in solution, store it at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]

  • Short-term storage: During experimental use, keep the compound on ice (0-4°C) in a slightly acidic buffer (pH 6.0-6.5).[1]

  • Atmosphere: For compounds also sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: What are forced degradation studies, and why are they necessary?

A4: Forced degradation, or stress testing, involves exposing a compound to conditions more severe than those used for accelerated stability testing (e.g., high temperature, extreme pH, oxidative conditions).[3] The objective is to intentionally degrade the molecule to identify likely degradation products and establish its degradation pathways.[3] This information is vital for developing and validating stability-indicating analytical methods, which are required to separate the intact drug from its degradation products during formal stability studies.[3] A degradation level of 5-20% is typically targeted.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of thioester-containing compounds.

Problem Potential Cause(s) Recommended Solution(s)
Compound shows rapid degradation during experiments. Inappropriate pH: The experimental buffer is too alkaline (pH > 7).- Verify the pH of all solutions. - Use a slightly acidic, non-nucleophilic buffer (e.g., MES, acetate) at a pH of 6.0-6.5.[1]
High Temperature: Samples are not kept cool during preparation or analysis.- Keep all samples on ice (0-4°C) whenever possible.[1] - Use a temperature-controlled autosampler for HPLC/UPLC analysis.
Thiol-Thioester Exchange: Presence of other free thiols in the reaction mixture.- Be cautious with reagents containing free thiols (e.g., DTT).[1][8] - If a reducing agent is necessary, consider alternatives or perform control experiments to assess exchange.
Inconsistent or non-reproducible stability results. Inconsistent Sample Handling: Variations in incubation times, temperatures, or time between preparation and analysis.- Standardize all sample handling procedures.[1] - Ensure precise control of temperature and time for all stress conditions.[3] - Analyze samples immediately after preparation or store them consistently at low temperatures.
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions.- Prepare single-use aliquots of stock solutions to avoid freeze-thaw cycles.[1]
Minimal to no degradation observed in forced degradation studies. High Compound Stability: The compound is exceptionally stable under the applied stress conditions.- Increase the severity of the stress conditions:    - Increase acid/base concentration (e.g., from 0.1 M to 1.0 M HCl/NaOH).[3]    - Increase temperature.    - Extend the duration of exposure.[9]
Multiple unexpected peaks in HPLC/UPLC chromatogram. Multiple Degradation Pathways: The compound degrades into several products.- Optimize the chromatographic method to ensure sufficient resolution to separate all peaks. - Use a Photo Diode Array (PDA) detector to check for peak purity.[3] - Employ LC-MS to identify the mass of the degradation products and elucidate the degradation pathways.
On-column Degradation: The compound is degrading during the analytical run.- Assess the pH of the mobile phase; a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve stability.[1]
Interaction with Metal Surfaces: The compound may be interacting with stainless steel components of the HPLC system.- If peak tailing is observed, consider using a system with PEEK tubing and fittings.[1] - Adding a chelating agent like EDTA to the mobile phase may also help.[1]

Strategies for Increasing Thioester Stability

Improving the stability of a thioester bond can be approached through structural modification or formulation strategies.

Structural Modification Strategies
  • Introduce Steric Hindrance: Flanking the thioester bond with bulky chemical groups can physically shield the electrophilic carbonyl carbon from attack by water molecules. The reactivity can be modulated by adjusting the steric environment around the thioester.[5]

  • Modulate Electronic Effects: While less straightforward, altering the electronic properties of groups adjacent to the thioester can influence the partial positive charge on the carbonyl carbon. Electron-withdrawing groups can increase reactivity, while electron-donating groups may decrease it, though resonance effects are complex.

Formulation Strategies
  • pH Control: Maintaining the formulation at a slightly acidic pH (ideally between 4 and 6.5) is the most effective strategy to minimize the rate of hydrolysis.

  • Use of Stabilizers:

    • Carbodiimides: These compounds can react with carboxylic acids that are formed upon hydrolysis, potentially shifting the equilibrium away from degradation. This approach is effective for stabilizing polyesters and may be applicable to thioester-containing formulations.[10][11]

    • Antioxidants: If oxidation is a competing degradation pathway, the inclusion of antioxidants can be beneficial.[10]

  • Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate labile functional groups, like thioesters, within their hydrophobic cavity.[12] This complexation can protect the bond from hydrolysis by shielding it from water in the bulk solvent, thereby enhancing stability.[13][14]

  • Lyophilization: Freeze-drying the compound to remove water is a highly effective method for long-term storage, as it eliminates the primary reactant in the hydrolysis pathway.

Data on Thioester Stability

The following tables summarize quantitative data on the hydrolysis of thioester bonds under various conditions.

Table 1: Hydrolysis Rate Constants of Thioester Model Compounds

CompoundConditionRate Constant (k)Half-life (t½)Reference
Ubc9∼SUMO-1 ThioesterPBS, pH 7.4, RT5.33 x 10⁻⁵ s⁻¹~3.6 hours[15]
Ubc9∼SUMO-1 Thioester (Denatured)8M Urea, PBS, pH 7.4, RT12.5 x 10⁻⁵ s⁻¹~1.5 hours[15]
S-methyl thioacetateNeutral pH, RT-155 days[2]
FRET Substrate T1 (Alkyl Thioester)pH 7, RT~1-2 x 10⁻⁷ s⁻¹40-80 days[16]
FRET Substrate T2 (Aryl Thioester)pH 7, RT~1-2 x 10⁻⁷ s⁻¹40-80 days[16]

Table 2: Base-Catalyzed Hydrolysis Rate Constants (kb)

Compoundkb (M⁻¹s⁻¹)Reference
FRET Substrate T1 (Alkyl Thioester)0.29[17]
FRET Substrate T2 (Aryl Thioester)0.51[17]
FRET Substrate T3 (CoA-mimic)0.15[17]

Experimental Protocols

Protocol 1: Forced Degradation Study for a Novel Thioester Compound

This protocol provides a general framework for conducting a forced degradation study as recommended by ICH guidelines.[3][7]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the thioester compound in a suitable solvent (e.g., acetonitrile (B52724) or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).[3]

2. Stress Conditions (Perform in parallel):

  • Control: Keep an aliquot of the stock solution at 4°C in the dark.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 8 hours. Cool and neutralize with 1 M NaOH.[3]

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Cool and neutralize with 0.1 M HCl.[3]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[3]

  • Thermal Degradation: Incubate an aliquot of the stock solution in a sealed vial at 80°C for 24 hours.[18]

  • Photostability: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines. Keep a control sample in the dark at the same temperature.[3]

3. Sample Analysis:

  • Dilute all stressed samples and the control sample to a suitable concentration for analysis.

  • Analyze by a validated stability-indicating HPLC or UPLC method, preferably with PDA and MS detection.

  • Calculate the percentage degradation for each condition relative to the control. Aim for 5-20% degradation by adjusting stress conditions if necessary.[7]

Protocol 2: Kinetic Analysis of Thioester Hydrolysis by HPLC

This protocol is for determining the hydrolysis rate constant of a thioester compound at a specific pH and temperature.

1. Buffer and Sample Preparation:

  • Prepare a buffer of the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). Ensure the buffer components are non-nucleophilic.

  • Prepare a concentrated stock solution of the thioester compound in an appropriate organic solvent (e.g., acetonitrile).

2. Kinetic Run:

  • Preheat the buffer to the desired temperature (e.g., 37°C) in a temperature-controlled water bath or block.

  • To initiate the reaction, add a small volume of the thioester stock solution to the preheated buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the reaction kinetics.

  • Immediately vortex and start a timer.

3. Time-Point Sampling:

  • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a cold mobile phase or a solution that stops hydrolysis (e.g., a low pH solution).

4. HPLC Analysis:

  • Analyze each time-point sample by HPLC to determine the peak area of the remaining thioester compound.

  • Use a calibration curve to convert peak area to concentration if necessary.

5. Data Analysis:

  • Plot the natural logarithm of the thioester concentration (ln[Thioester]) versus time.

  • If the reaction follows first-order kinetics, the plot will be linear. The negative slope of this line is the observed rate constant (k_obs).

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k_obs.

Visualizations

Hydrolysis_Pathway Thioester Thioester (R-CO-SR') Intermediate Tetrahedral Intermediate Thioester->Intermediate Nucleophilic Attack Water Water (H₂O) (Nucleophile) Water->Intermediate CarboxylicAcid Carboxylic Acid (R-COOH) Thiol Thiol (R'-SH) Intermediate->CarboxylicAcid Collapse & Proton Transfer Intermediate->Thiol Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal (80°C) Stock->Thermal Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose HPLC HPLC/UPLC-MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Data Calculate % Degradation HPLC->Data Identify Identify Degradants Data->Identify Troubleshooting_Logic r_node Adjust pH to 6.0-6.5 Use non-nucleophilic buffer end_node Stability Improved r_node->end_node start Instability Observed? start->r_node No (Consider other issues) q1 pH > 7? start->q1 Yes q1->r_node Yes (Adjust pH to 6.0-6.5) q2 Temp > 4°C? q1->q2 No q3 Free Thiols Present? q2->q3 No r_node2 Keep samples on ice (0-4°C) q2->r_node2 Yes r_node3 Remove/replace thiol reagents q3->r_node3 Yes r_node4 r_node4 q3->r_node4 No (Investigate structural effects) r_node2->end_node r_node3->end_node

References

Avoiding isomerization of "2,3-dimethylidenepentanedioyl-CoA" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with "2,3-dimethylidenepentanedioyl-CoA". This document provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate the risk of isomerization of the 2,3-dimethylidene moiety to a more stable conjugated system during experimental workup.

Disclaimer: "this compound" is a novel or highly specific molecule with limited publicly available data. The following recommendations are based on established principles for handling structurally related compounds, such as α,β-unsaturated acyl-CoA esters and molecules with exocyclic diene systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound during workup?

A1: The primary stability concern is the potential for acid- or base-catalyzed isomerization of the exocyclic 1,3-diene system to a more thermodynamically stable endocyclic conjugated double bond system. This isomerization would result in a structural change of your molecule of interest, leading to inaccurate experimental results.

Q2: What conditions are most likely to cause isomerization of my compound?

A2: Exposure to acidic or basic conditions, elevated temperatures, and prolonged storage in protic solvents can promote isomerization. Workup procedures that involve strong acid or base washes are particularly high-risk.

Q3: How can I detect if isomerization has occurred?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for detecting isomerization, as the isomer may have a different retention time. Mass spectrometry (MS) can also be used to identify and quantify the parent compound and its isomer.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy would also be a definitive method to confirm the structural integrity of the double bonds.

Q4: Are there any general precautions I should take when handling this compound?

A4: Always work at low temperatures (e.g., on ice) whenever possible. Use freshly distilled and deoxygenated solvents. Avoid prolonged exposure to light, which can sometimes catalyze isomerization.

Troubleshooting Guide: Minimizing Isomerization During Workup

This guide provides a systematic approach to troubleshooting and preventing the isomerization of this compound.

Potential Problem Possible Cause Recommended Solution
Isomerization detected after aqueous workup. Use of acidic or basic aqueous solutions for extraction.- Use neutral pH water (pH 7) for washes.[5] - If a pH adjustment is necessary, use a buffered solution at a mild pH (e.g., phosphate (B84403) buffer at pH 6.5-7.5). - Minimize contact time with the aqueous phase.
Degradation or isomerization during solvent removal. High temperatures during rotary evaporation.- Use a rotary evaporator with a low-temperature water bath (<30°C). - Utilize a high-vacuum pump to lower the boiling point of the solvent. - Consider lyophilization (freeze-drying) if the compound is in an appropriate solvent.
Isomerization observed after chromatography. Acidic nature of the stationary phase (e.g., silica (B1680970) gel).- Use neutral alumina (B75360) or a deactivated silica gel for column chromatography. - Consider using a reversed-phase chromatography method (e.g., C18) with a neutral mobile phase.
Compound instability during storage. Inappropriate storage conditions.- Store the purified compound as a lyophilized powder or in an anhydrous aprotic solvent at -80°C. - Store under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Gentle Aqueous Workup
  • Upon completion of the reaction, cool the reaction mixture to 0°C in an ice bath.

  • Quench the reaction with a minimal amount of pre-chilled, deoxygenated saturated ammonium (B1175870) chloride solution (if compatible with your reaction chemistry).

  • Extract the product with a pre-chilled, high-purity, water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether.[6]

  • Wash the organic layer with pre-chilled brine (saturated NaCl solution) to remove bulk water.[5]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and rinse with a small volume of cold organic solvent.

  • Concentrate the filtrate under reduced pressure at a low temperature (<30°C).

Protocol 2: Analytical Detection of Isomerization by HPLC-MS
  • Sample Preparation: Prepare a standard of your purified, non-isomerized this compound. Prepare a sample of the material from your workup.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid (use with caution, as acid can promote isomerization on-column; test with and without).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from high aqueous to high organic content to elute the compound and potential isomers.

    • Flow Rate: As per column specifications.

    • Detection: UV detector at a wavelength appropriate for the conjugated system, and in-line with a mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Analysis: Monitor for the mass-to-charge ratio (m/z) of your compound. The isomer will have the same m/z but a different retention time.

Visualizing Potential Isomerization and Prevention Workflow

G Potential Isomerization Pathway and Mitigation Strategy cluster_0 Reaction and Workup cluster_1 Mitigation Steps Reaction Reaction producing This compound Workup Workup Procedure Reaction->Workup Product Desired Product: This compound Workup->Product Gentle Conditions Isomer Isomerized Product Workup->Isomer Harsh Conditions (Acid/Base/Heat) Temp Low Temperature (0°C - RT) Workup->Temp pH Neutral pH (Buffered Washes) Workup->pH Analysis Analysis (HPLC, MS, NMR) Product->Analysis Solvent Anhydrous/Aprotic Solvents Product->Solvent Storage Inert Atmosphere (-80°C Storage) Product->Storage Isomer->Analysis

Caption: Workflow for minimizing isomerization during workup.

References

Technical Support Center: Mitigating Intermediate Metabolite Toxicity in Engineered Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of intermediate metabolites in engineered metabolic pathways.

Troubleshooting Guides

Issue: Reduced cell growth and productivity after introducing a heterologous pathway.

This is a common problem that often points to the accumulation of a toxic intermediate metabolite or the depletion of essential resources.

Diagnostic Workflow

cluster_diagnosis Phase 1: Diagnosis cluster_mitigation Phase 2: Mitigation Strategy Selection cluster_implementation Phase 3: Implementation & Validation A Observe decreased growth/titer B Quantify pathway intermediates via LC-MS/MS A->B C Identify accumulating intermediate(s) B->C D Assess cytotoxicity of intermediates C->D E Select Mitigation Strategy D->E F Pathway Balancing E->F Imbalanced flux G Enzyme Engineering E->G Inefficient enzyme H Compartmentalization E->H Toxic intermediate I Dynamic Regulation E->I Growth-production conflict J Toxicity Reduction E->J High toxicity K Implement chosen strategy F->K G->K H->K I->K J->K L Monitor growth and titers K->L M Re-assess intermediate levels L->M N Iterate if necessary M->N N->E Suboptimal results O Final Strain N->O Problem solved

Caption: A workflow for diagnosing and mitigating the effects of toxic intermediate metabolites.

Experimental Protocol: Quantifying Intermediate Metabolite Toxicity

This protocol outlines a general method for assessing the toxicity of a suspected intermediate metabolite on your production host.

Materials:

  • Host strain (e.g., E. coli, S. cerevisiae)

  • Appropriate growth medium (e.g., LB, YPD)

  • Suspected toxic intermediate metabolite

  • 96-well microplates

  • Plate reader for measuring optical density (OD)

  • Shaking incubator

Procedure:

  • Prepare a stock solution of the intermediate metabolite in a suitable solvent. Ensure the solvent itself is not toxic to the cells at the concentration used.

  • Inoculate an overnight culture of the host strain in the appropriate growth medium.

  • The next day, dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.

  • In a 96-well plate, create a serial dilution of the intermediate metabolite. Include a control with only the solvent.

  • Add the diluted cell culture to each well.

  • Incubate the plate in a shaking incubator at the optimal temperature for your host strain.

  • Measure the OD600 at regular intervals (e.g., every hour) for a period of 24-48 hours.

  • Plot the growth curves for each concentration of the intermediate. The concentration at which a significant reduction in growth rate or final cell density is observed indicates the toxic level of the intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: My cells are growing, but the final product titer is lower than expected. Could this be due to intermediate toxicity?

A1: Yes, it's possible. Some intermediate metabolites can be bacteriostatic rather than bactericidal, meaning they inhibit growth and metabolic activity without killing the cells. This can lead to a situation where the cell culture reaches a reasonable density, but the overall productivity of your engineered pathway is compromised. We recommend quantifying the pathway intermediates to identify any potential bottlenecks or accumulations.

Q2: What are the most common strategies to reduce the toxicity of intermediate metabolites?

A2: Several strategies can be employed, often in combination:

  • Pathway Balancing: Modulating the expression levels of the enzymes in your pathway can prevent the accumulation of a specific intermediate. This can be achieved by using promoters of different strengths, altering ribosome binding sites, or changing gene copy numbers.

  • Enzyme Engineering: Improving the catalytic efficiency of a downstream enzyme that consumes the toxic intermediate can prevent its buildup.

  • Metabolic Shunts: Introducing an alternative enzymatic step to convert the toxic intermediate into a less harmful compound can alleviate toxicity.

  • Compartmentalization: Sequestering a toxic intermediate within a subcellular compartment, such as a bacterial microcompartment or a peroxisome, can protect the rest of the cell from its harmful effects.[2]

  • Dynamic Regulation: Using inducible or cell density-responsive promoters to control the expression of pathway enzymes can delay the production of a toxic intermediate until the culture has reached a high cell density.[3][4][5][6]

  • Adaptive Laboratory Evolution (ALE): Evolving your host strain in the presence of the toxic intermediate can select for mutations that confer increased tolerance.[7][8][9][10][11]

Q3: How can I implement dynamic regulation for my pathway?

A3: A common method is to use a quorum-sensing (QS) system. This allows gene expression to be dependent on cell density.

Experimental Protocol: Implementing a Quorum-Sensing Circuit for Dynamic Regulation

This protocol provides a general outline for using a LuxR-type QS system in E. coli.

Materials:

  • Plasmids containing the luxR gene and the target gene(s) under the control of the luxI promoter (PluxI).

  • E. coli host strain.

  • Standard molecular biology reagents and equipment for cloning and transformation.

Procedure:

  • Construct the QS-controlled expression plasmid:

    • Clone the gene encoding the LuxR transcriptional activator into a plasmid under the control of a constitutive promoter.

    • Clone your gene of interest (the enzyme that produces the potentially toxic intermediate) downstream of the PluxI promoter on the same or a compatible plasmid.

  • Transform the plasmid(s) into your E. coli production strain.

  • Culture the engineered strain in a suitable production medium.

  • Monitor cell growth (OD600) and product formation over time. As the cell density increases, the concentration of the autoinducer (AHL) produced by LuxI will increase, leading to the activation of your gene of interest by LuxR.

  • Compare the growth and production profiles to a strain with constitutive expression of the same gene to quantify the benefit of dynamic regulation.

cluster_low_density Low Cell Density cluster_high_density High Cell Density A Low [AHL] B Inactive LuxR A->B C Gene OFF B->C D High [AHL] E Active LuxR D->E F Gene ON E->F Scaffold Scaffold Protein (GBD-SH3-PDZ) Enzyme1 Enzyme 1 + GBD ligand Enzyme1->Scaffold Enzyme2 Enzyme 2 + SH3 ligand Enzyme2->Scaffold Enzyme3 Enzyme 3 + PDZ ligand Enzyme3->Scaffold

References

Optimizing codon usage for enzymes in the "2,3-dimethylidenepentanedioyl-CoA" pathway

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Codon Optimization for Enzyme Expression

A-CME Engineering | Pathway-Specific Enzyme Optimization

Welcome to the A-CME Engineering technical support center. This resource is designed for researchers, scientists, and drug development professionals working on the heterologous expression of enzymes, particularly those involved in novel or specialized metabolic pathways such as those utilizing acyl-CoA substrates. Here you will find troubleshooting guidance and frequently asked questions to navigate the complexities of codon optimization and maximize your enzyme expression success.

Troubleshooting Guide

This guide addresses common issues encountered during the expression of codon-optimized enzymes.

Question: After codon optimization of my enzyme, I'm seeing very low or no protein expression. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no expression of a codon-optimized gene can stem from several factors. Here's a step-by-step troubleshooting approach:

  • Sequence Verification: Always sequence-verify your final expression construct.[1] Errors introduced during gene synthesis or cloning, such as point mutations or frameshifts, can lead to a non-functional or truncated protein.[1]

  • Promoter and Vector Choice: Ensure you are using an appropriate expression vector and promoter for your host system.[1] For E. coli, strong inducible promoters like T7 are common, but if the protein is toxic, a weaker promoter or a tightly regulated system might be necessary.[2]

  • Codon Usage Bias and Rare Codons: While the goal of codon optimization is to match the host's preferred codons, over-optimization can sometimes be detrimental.[3] The complete removal of all rare codons might negatively affect protein folding and expression.[1] Some rare codons can be crucial for inducing translational pauses that allow for proper protein folding.[4][5][6]

    • Solution: Consider a "codon harmonization" approach where the codon usage frequency of the synthetic gene mimics that of the native organism, rather than simply replacing all codons with the most frequent ones in the expression host.[7]

  • mRNA Secondary Structure: The 5' end of the mRNA transcript can form secondary structures that hinder ribosome binding and translation initiation.[6]

    • Solution: Use mRNA structure prediction tools to analyze the 5' untranslated region (UTR) and the beginning of the coding sequence. Re-design this region to minimize stable secondary structures.[8]

  • Toxicity of the Expressed Protein: The enzyme you are expressing might be toxic to the host cells, leading to poor growth and low expression levels.[2]

    • Solution: Use a tightly controlled inducible expression system and keep the basal expression level low.[2] You can also try expressing the protein at a lower temperature to reduce its metabolic activity and toxicity.

Question: My codon-optimized enzyme is expressed at high levels, but it's insoluble and forms inclusion bodies. What can I do to improve solubility?

Answer:

Inclusion body formation is a common challenge, indicating that the protein is misfolding and aggregating. Here are several strategies to improve the solubility of your enzyme:

  • Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., from 37°C to 16-20°C) slows down the rate of protein synthesis.[9] This can give the polypeptide chain more time to fold correctly.

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG for lac-based promoters) can decrease the rate of transcription and translation, which may promote proper folding.[9]

  • Choice of Expression Host: Utilize E. coli strains engineered to facilitate protein folding, such as those that co-express chaperones (e.g., GroEL/GroES) or have a more oxidizing cytoplasmic environment (e.g., Origami™ strains for disulfide bond formation).

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your target protein. Consider co-expressing your enzyme with a plasmid carrying chaperone genes.

  • Fusion Partners: N-terminal fusion to highly soluble proteins like Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST) can significantly enhance the solubility of the target enzyme.[10] These tags can often be cleaved off after purification.

  • Codon Usage and Translation Rate: As mentioned previously, the rate of translation can impact folding. A codon-optimized gene with uniformly high-frequency codons might be translated too quickly. Introducing a few rare codons at key positions (e.g., domain boundaries) can create translational pauses that allow for co-translational folding.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for enzyme expression?

A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to improve its expression in a heterologous host organism, without changing the amino acid sequence of the encoded protein.[11][12] This is important because different organisms exhibit a "codon usage bias," meaning they preferentially use certain synonymous codons over others.[6][13] By matching the codon usage of the target gene to that of the expression host, you can increase translation efficiency, leading to higher yields of the desired enzyme.[11][12]

Q2: How do I choose the right expression host for my codon-optimized enzyme?

A2: The choice of expression host depends on several factors, including the complexity of your enzyme, the required post-translational modifications, and the desired yield.

  • E. coli : A common choice due to its rapid growth, low cost, and well-established genetics. It is ideal for many enzymes that do not require complex post-translational modifications.[14]

  • Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae): Eukaryotic systems that can perform some post-translational modifications like glycosylation and disulfide bond formation. They are capable of high-density fermentation, leading to high protein yields.[8]

  • Insect Cells (e.g., Sf9, Hi5): Used with baculovirus expression vectors, these cells can perform more complex post-translational modifications similar to those in mammalian cells.

  • Mammalian Cells (e.g., CHO, HEK293): The preferred system for expressing complex enzymes and therapeutic proteins that require human-like post-translational modifications for proper folding and function.[15]

Q3: Can codon optimization negatively affect my enzyme's function?

A3: Yes, while codon optimization can significantly increase protein yield, it can sometimes have unintended negative consequences.[3] Synonymous codon changes can alter the rate of translation, which in turn can affect co-translational protein folding, leading to a misfolded and non-functional enzyme.[3][4][5][6] It can also inadvertently introduce or remove cryptic splice sites or regulatory sequences. Therefore, it's crucial to biochemically characterize the purified enzyme to ensure its activity and structure are as expected.

Q4: What is the Codon Adaptation Index (CAI) and how should I use it?

A4: The Codon Adaptation Index (CAI) is a numerical value that measures the extent to which the codon usage of a gene matches the codon usage of a reference set of highly expressed genes in a particular organism.[16] A CAI value closer to 1.0 indicates that the gene's codon usage is similar to that of highly expressed genes in the host, suggesting it will be efficiently translated. While a high CAI is generally desirable, it does not guarantee high expression, as other factors like mRNA stability and protein folding are also critical.[16] It should be used as one of several parameters in the design of a synthetic gene.

Q5: Should I optimize the entire coding sequence of my enzyme?

A5: In most cases, optimizing the entire coding sequence is standard practice. However, special attention should be paid to the 5' end of the gene, as this region is critical for translation initiation. Additionally, if your enzyme has distinct structural domains, it might be beneficial to introduce codons that are translated more slowly at the boundaries of these domains to allow for proper co-translational folding of each domain.

Quantitative Data on Codon Optimization

The following table summarizes the impact of codon optimization on the expression of two different enzymes in yeast.

EnzymeHost OrganismOriginal Gene ExpressionCodon-Optimized Gene ExpressionFold IncreaseReference
Lipase (ROL)Pichia pastoris0.4 mg/mL2.7 mg/mL6.75x[8]
Phytase (phyA)Pichia pastoris118.5 U/mL (activity)220.0 U/mL (activity)1.86x[8]

This data illustrates that codon optimization can lead to significant improvements in both the total protein yield and the specific activity of the expressed enzyme.

Experimental Protocols

1. Gene Synthesis and Cloning into an Expression Vector

This protocol provides a general workflow for obtaining a codon-optimized synthetic gene and cloning it into a bacterial expression vector.

  • Step 1: In Silico Design and Codon Optimization:

    • Obtain the amino acid sequence of the target enzyme.

    • Use a codon optimization software tool (e.g., GeneArt, OptimumGene) to design a synthetic DNA sequence adapted for your chosen expression host (e.g., E. coli K12).[8]

    • During optimization, ensure to avoid internal restriction sites that will be used for cloning and remove any highly stable mRNA secondary structures, especially near the 5' end.

    • Add appropriate restriction sites to the 5' and 3' ends of the sequence for cloning into your expression vector. Also, include a start codon (ATG) and a stop codon (e.g., TAA).

  • Step 2: Gene Synthesis:

    • Order the designed synthetic gene from a commercial vendor. The vendor will synthesize the gene and typically deliver it cloned into a standard shipping vector.

  • Step 3: Vector and Insert Preparation:

    • Isolate the shipping plasmid containing your synthetic gene and the destination expression vector (e.g., pET-28a) from E. coli cultures using a plasmid miniprep kit.

    • Perform a diagnostic restriction digest to confirm the identity of both plasmids.

    • Perform a preparative restriction digest of both the shipping plasmid (to excise your gene) and the expression vector with the restriction enzymes chosen in Step 1.

    • Run the digested DNA on an agarose (B213101) gel and purify the DNA fragment corresponding to your gene and the linearized expression vector using a gel extraction kit.

  • Step 4: Ligation and Transformation:

    • Set up a ligation reaction using T4 DNA ligase to insert your purified gene into the linearized expression vector.

    • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.

  • Step 5: Screening and Sequence Verification:

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA using a miniprep kit.

    • Perform a restriction digest or colony PCR to screen for clones containing the insert.

    • Send the positive clones for Sanger sequencing to confirm the correct sequence and reading frame of your inserted gene.[1]

2. Small-Scale Expression Trial in E. coli

This protocol outlines a method for testing the expression of your codon-optimized enzyme in E. coli.

  • Step 1: Transformation into an Expression Strain:

    • Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Step 2: Starter Culture:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

  • Step 3: Expression Culture:

    • Inoculate 50 mL of LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.8.

    • Remove a 1 mL sample of the uninduced culture.

  • Step 4: Induction:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Incubate the culture for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) with shaking.

  • Step 5: Cell Harvesting and Lysis:

    • After induction, take a 1 mL sample and measure the final OD600.

    • Harvest the cells from the 1 mL samples (uninduced and induced) by centrifugation.

    • Resuspend the cell pellets in a lysis buffer (e.g., BugBuster or a buffer containing lysozyme (B549824) and sonicate).

  • Step 6: SDS-PAGE Analysis:

    • Separate the total cell protein from the uninduced and induced samples by SDS-PAGE.

    • Stain the gel with Coomassie Blue to visualize the protein bands. A successful expression will show a prominent band of the expected molecular weight in the induced sample compared to the uninduced sample.

    • To check for solubility, centrifuge the lysate and run the soluble fraction (supernatant) and insoluble fraction (pellet) on the gel.

Visualizations

CodonOptimizationWorkflow cluster_design Design & Synthesis cluster_cloning Cloning & Verification cluster_expression Expression & Analysis AA_Seq Target Enzyme Amino Acid Sequence CodonOpt Codon Optimization (Host-specific) AA_Seq->CodonOpt GeneSyn Gene Synthesis CodonOpt->GeneSyn Cloning Cloning into Expression Vector GeneSyn->Cloning Transform_Clone Transformation (Cloning Strain) Cloning->Transform_Clone Seq_Verify Sequence Verification Transform_Clone->Seq_Verify Transform_Express Transformation (Expression Strain) Seq_Verify->Transform_Express Expression_Trial Small-Scale Expression Transform_Express->Expression_Trial Analysis SDS-PAGE & Western Blot Expression_Trial->Analysis TroubleshootingExpression Start Protein Expression Issue CheckExpression Expression Visible on SDS-PAGE? Start->CheckExpression NoExpression No/Low Expression CheckExpression->NoExpression No Insoluble Protein Insoluble (Inclusion Bodies) CheckExpression->Insoluble Yes, but Insoluble VerifySeq Verify Sequence NoExpression->VerifySeq CheckToxicity Assess Protein Toxicity NoExpression->CheckToxicity OptimizeCodons Re-evaluate Codon Strategy NoExpression->OptimizeCodons CheckRNA Analyze mRNA Structure NoExpression->CheckRNA LowerTemp Lower Expression Temp. Insoluble->LowerTemp ReduceInducer Reduce Inducer Conc. Insoluble->ReduceInducer ChangeHost Use Specialized Host Insoluble->ChangeHost AddTag Add Solubilization Tag Insoluble->AddTag

References

Technical Support Center: Enhancing Cofactor Regeneration for 2,3-Dimethylidenepentanedioyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the biosynthesis of 2,3-dimethylidenepentanedioyl-CoA and related polyketide or specialty chemical compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to cofactor availability and regeneration.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely biosynthetic pathway?

A1: this compound is a specialized chemical intermediate. While direct literature on its biosynthesis is scarce, its structure strongly suggests it is a derivative of itaconic acid, a valuable platform chemical.[1][2][3] It is likely synthesized via a pathway involving the tricarboxylic acid (TCA) cycle, similar to itaconic acid, which is produced from the TCA cycle intermediate cis-aconitate.[3][4][5] The pathway would likely involve multiple enzymatic steps, including decarboxylation and subsequent modifications requiring significant cofactor input, particularly the reducing equivalent NADPH.[6][7]

Q2: What are the primary cofactors required for the biosynthesis of complex molecules like this compound?

A2: The biosynthesis of complex, reduced molecules from central carbon metabolism is an energy-intensive process. The key cofactors involved are:

  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate (B84403), reduced): This is the primary electron donor for reductive biosynthesis reactions, such as those catalyzed by polyketide synthases and other modifying enzymes.[6][7] Its availability is often a limiting factor in achieving high product yields.[6][8]

  • NADH (Nicotinamide Adenine Dinucleotide, reduced): While generally associated with catabolic reactions, NADH can also contribute to the NADPH pool through specific enzymes.[6] It is a key player in cellular energy metabolism.

  • Acetyl-CoA: This is a fundamental building block for a vast number of biosynthetic pathways, including those for polyketides and fatty acids.[7][9]

  • ATP (Adenosine Triphosphate): Required to energize various enzymatic steps and for the synthesis of other cofactors.

Q3: Why is cofactor regeneration, particularly for NADPH, a critical bottleneck?

A3: In most microbial hosts, NADPH is primarily generated through pathways like the pentose (B10789219) phosphate pathway (PPP), which may not be sufficient to support the high flux required for the overexpression of a heterologous biosynthetic pathway.[6] An imbalance between the high demand for NADPH by the production pathway and the host's natural regeneration capacity leads to a depleted NADPH pool. This depletion can stall the biosynthetic process, reduce product yields, and negatively impact overall cell health and growth.[10] Therefore, efficient regeneration of cofactors is crucial for the economic viability of industrial-scale biotransformations.[11]

Section 2: Troubleshooting Guides

Problem 1: Low or no yield of this compound despite successful gene expression.
  • Question: My host strain (e.g., E. coli, S. cerevisiae) contains all the necessary biosynthetic genes, and I've confirmed protein expression, but the product yield is minimal. How can I determine if cofactor limitation is the cause?

  • Answer: This is a classic symptom of a metabolic bottleneck, often related to cofactor supply.

    Troubleshooting Workflow:

    G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Intervention cluster_2 Phase 3: Verification A Low Product Yield B Quantify Intracellular Cofactor Ratios (NADPH/NADP+, NADH/NAD+) A->B C Analyze Organic Acids (e.g., acetate (B1210297), pyruvate) A->C D Is NADPH/NADP+ ratio low? B->D Compare to control strain E Overexpress Key Enzymes in Cofactor Regeneration Pathways (e.g., PPP, transhydrogenase) D->E Yes G Optimize Media & Fermentation Conditions D->G No, explore other bottlenecks F Implement Heterologous NADPH Regeneration System E->F H Re-measure Product Titer F->H I Re-quantify Cofactor Ratios H->I

    Caption: Troubleshooting workflow for low product yield.

    Recommended Actions:

    • Quantify Cofactor Pools: The most direct method is to measure the intracellular concentrations of NADPH, NADP+, NADH, and NAD+. A significantly lower NADPH/NADP+ ratio in your engineered strain compared to a control strain is strong evidence of a regeneration bottleneck. (See Protocol 1).[12][13]

    • Analyze Byproducts: Accumulation of byproducts like acetate can indicate a metabolic imbalance or "overflow" metabolism, which can be linked to redox imbalances.

    • Implement a Simple Cofactor-Boosting Strategy: As a diagnostic test, try overexpressing a well-characterized enzyme known to boost NADPH, such as a soluble transhydrogenase. A corresponding increase in product yield would confirm the cofactor limitation hypothesis.

Problem 2: Cell growth is significantly impaired after inducing the biosynthetic pathway.
  • Question: Inducing my pathway genes leads to poor cell growth and low biomass, which in turn limits overall production. What could be the cause?

  • Answer: This issue, often termed "metabolic burden," can arise from several factors, including cofactor drain. Diverting significant resources (carbon and energy in the form of NADPH) to a non-essential pathway can starve the cell of the resources needed for growth.

    Recommended Actions:

    • Dynamic Regulation: Instead of constitutive strong promoters, use inducible or dynamically regulated promoters to control the expression of your pathway. This allows for an initial growth phase to accumulate biomass before switching on production.

    • Balance the Pathway: Ensure that the expression levels of the enzymes in the pathway are balanced. Overexpression of one enzyme can lead to the accumulation of a toxic intermediate.[14]

    • Supplement the Media: In some cases, supplementing the media with precursors or key nutrients can alleviate the metabolic strain on the host.[15]

Section 3: Strategies for Enhancing NADPH Regeneration

Once a cofactor limitation is identified, several metabolic engineering strategies can be employed to enhance the supply of NADPH.[6][16]

G cluster_PPP Pentose Phosphate Pathway (PPP) cluster_TCA TCA Cycle & Glycolysis Mods cluster_Direct Direct Conversion center Enhanced NADPH Regeneration zwf Overexpress zwf (Glucose-6-phosphate dehydrogenase) center->zwf gnd Overexpress gnd (6-phosphogluconate dehydrogenase) center->gnd gapN Express NADP-dependent Glyceraldehyde-3-P Dehydrogenase (GapN) center->gapN idh Express NADP-dependent Isocitrate Dehydrogenase (IDH) center->idh sth Overexpress Soluble Transhydrogenase (sthA) center->sth NADH + NADP+ -> NAD+ + NADPH pos5 Express NADH Kinase (pos5) center->pos5 NADH + ATP -> NADPH + ADP

Caption: Key metabolic engineering strategies for enhancing NADPH supply.
StrategyTarget PathwayKey Genes/EnzymesMechanismHost Organism Example
Upregulate Pentose Phosphate Pathway (PPP) Pentose Phosphate Pathwayzwf (G6PDH), gnd (6PGDH)Increases carbon flux through the primary NADPH-generating pathway in many microbes.E. coli[16]
Modify Glycolysis GlycolysisgapN (NADP-dependent GAPDH)Replaces the native NAD-dependent GAPDH, directly coupling glycolysis to NADPH production.[16]E. coli, S. mutans[16]
Introduce Transhydrogenase Direct ConversionsthA, pntAB (Transhydrogenases)Catalyzes the direct conversion of NADH to NADPH, balancing the redox state.[6]E. coli
Introduce NADH Kinase Direct Conversionpos5 (NADH Kinase)Directly phosphorylates NADH to form NADPH at the expense of ATP.[6]S. cerevisiae[6]
Engineer TCA Cycle TCA CycleNADP-dependent Isocitrate DehydrogenaseIncreases NADPH generation from the TCA cycle.[16]C. glutamicum[16]

Section 4: Key Experimental Protocols

Protocol 1: Quantification of Intracellular Nicotinamide Cofactors (NADPH, NADP+, NADH, NAD+) via LC-MS

This protocol is adapted from established methods for cofactor extraction and analysis.[13][17] The key challenge is to prevent the interconversion of oxidized and reduced forms during extraction.[13]

Objective: To accurately measure the concentrations of NADPH, NADP+, NADH, and NAD+ from microbial cell culture.

Materials:

  • Cell culture of interest

  • Quenching/Extraction Solvent: Acidic Acetonitrile:Methanol:Water (40:40:20 v/v/v) with 0.1 M formic acid, chilled to -20°C.[13]

  • Neutralization Buffer: 15% (w/v) ammonium (B1175870) bicarbonate.

  • Liquid Nitrogen

  • Centrifuge capable of 16,000 x g at 4°C.

  • LC-MS/MS system.

Methodology:

  • Sampling: Rapidly withdraw a known volume of cell culture (e.g., 1 mL) corresponding to a known cell density (e.g., OD600 of 5.0).

  • Quenching: Immediately plunge the sample into 4 volumes of ice-cold quenching/extraction solvent to halt metabolic activity. Vortex vigorously for 30 seconds.

  • Extraction: Freeze the sample in liquid nitrogen and thaw on ice. Repeat this freeze-thaw cycle twice to ensure complete cell lysis.

  • Clarification: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Analysis: Analyze the extract immediately using a liquid chromatography-mass spectrometry (LC-MS) method optimized for the separation and detection of these cofactors. Use a standard curve with known concentrations of each cofactor for absolute quantification.

    • Note: The acidic extraction method helps to stabilize the reduced forms (NADH, NADPH).[13]

Protocol 2: Overexpression of a Soluble Transhydrogenase (sthA) in E. coli

Objective: To increase the NADPH/NADP+ ratio by expressing an enzyme that converts NADH to NADPH.

Materials:

  • E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Expression vector (e.g., pET-28a with an inducible T7 promoter).

  • sthA gene from E. coli (can be PCR amplified from the genome).

  • Restriction enzymes, T4 DNA ligase, competent cells, and standard molecular biology reagents.

Methodology:

  • Cloning:

    • Amplify the sthA gene from E. coli K-12 genomic DNA using primers that add appropriate restriction sites (e.g., NdeI and XhoI).

    • Digest both the PCR product and the pET-28a vector with the corresponding restriction enzymes.

    • Ligate the sthA gene into the digested vector.

    • Transform the ligation product into a cloning strain like E. coli DH5α and select for transformants on appropriate antibiotic plates.

    • Verify the correct insertion by colony PCR and sequence analysis.

  • Expression:

    • Transform the verified plasmid into an expression host like E. coli BL21(DE3).

    • Grow a starter culture overnight in LB medium with the appropriate antibiotic.

    • Inoculate a larger volume of production medium and grow to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.4 mM).

    • Continue to incubate the culture under production conditions (e.g., 25°C for 16 hours).

  • Verification:

    • Confirm overexpression of SthA protein via SDS-PAGE analysis of cell lysates.

    • Compare the product yield and intracellular cofactor ratios of this engineered strain against a control strain carrying an empty vector.

References

Dealing with feedback inhibition in "2,3-dimethylidenepentanedioyl-CoA" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of 2,3-dimethylidenepentanedioyl-CoA. Given the structural similarity of this compound to itaconyl-CoA, this guide leverages insights from the well-characterized itaconic acid biosynthesis pathway to address potential challenges, with a focus on overcoming feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the likely biosynthetic pathway for this compound?

A1: While specific enzymes for this compound synthesis are not yet characterized, it is hypothesized to be synthesized from a precursor in the tricarboxylic acid (TCA) cycle, analogous to itaconic acid. The pathway likely originates from cis-aconitate, a TCA cycle intermediate, which is then converted to this compound via a series of enzymatic reactions, potentially involving a decarboxylase and a CoA ligase.

Q2: What is feedback inhibition and why is it a concern in this pathway?

A2: Feedback inhibition is a regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that catalyzes an earlier step in that same pathway.[1] This is a major concern because as this compound accumulates, it can slow down or completely halt its own production, leading to low yields. For instance, in the analogous itaconic acid pathway, high concentrations of itaconate can inhibit its own synthesis.[2][3] Furthermore, accumulation of precursors like citrate (B86180) can inhibit upstream pathways such as glycolysis.[4]

Q3: What are the primary strategies to overcome feedback inhibition?

A3: The main strategies involve genetic and metabolic engineering.[5] One common approach is to use site-directed mutagenesis to alter the allosteric site of the feedback-inhibited enzyme, thereby reducing the inhibitory effect of the final product.[1][6] Another strategy is to engineer the expression of key enzymes to fine-tune the metabolic flux and balance cell growth with product synthesis.[6]

Q4: How can I quantify the concentration of this compound in my experiments?

A4: Acyl-CoA esters like this compound can be quantified using reverse-phase high-performance liquid chromatography (HPLC).[7][8] For enhanced sensitivity, derivatization to fluorescent acyl etheno-CoA esters can be employed, allowing for detection down to femtomolar concentrations.[9] HPLC coupled with tandem mass spectrometry (LC-MS/MS) is another highly sensitive method for the quantification of various acyl-CoA species.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Feedback Inhibition: The accumulation of this compound or its precursors may be inhibiting key enzymes in the biosynthetic pathway.[2][3][4]Enzyme Engineering: Use site-directed mutagenesis to create a feedback-resistant variant of the inhibited enzyme.[1][6] Dynamic Regulation: Implement inducible promoters to control the expression of pathway enzymes, balancing production with cell viability.
Sub-optimal Enzyme Activity: The enzymes in your engineered pathway may not have sufficient catalytic efficiency.Enzyme Screening: Test homologous enzymes from different organisms to find variants with higher activity. Codon Optimization: Ensure the genes for the biosynthetic enzymes are codon-optimized for your expression host.
Precursor Limitation: Insufficient supply of the initial precursor from the central metabolism (e.g., cis-aconitate from the TCA cycle).Overexpression of Upstream Enzymes: Increase the expression of enzymes in the TCA cycle that lead to the production of cis-aconitate. Media Optimization: Supplement the fermentation media with nutrients that boost the activity of the TCA cycle.[12]
Accumulation of Intermediates Bottleneck in the Pathway: One of the enzymes in the pathway has a lower reaction rate than the preceding enzymes, causing its substrate to accumulate.Enzyme Expression Tuning: Increase the expression level of the enzyme identified as the bottleneck. This can be achieved by using a stronger promoter or increasing the gene copy number.[5]
Co-factor Imbalance: The enzymatic step may require a specific co-factor (e.g., ATP, CoA) that is limited in the cell.Co-factor Engineering: Engineer the host metabolism to increase the intracellular pool of the limiting co-factor.
Cell Growth Inhibition Toxicity of the Product: High concentrations of this compound or intermediates may be toxic to the host organism.[13]In Situ Product Removal: Use a two-phase fermentation system with an organic solvent to continuously extract the product from the aqueous phase, reducing its concentration in the vicinity of the cells.[14] Exporter Overexpression: Overexpress a transporter protein that actively exports the product out of the cell.[15]
Metabolic Burden: Overexpression of the biosynthetic pathway enzymes diverts significant cellular resources away from essential processes, leading to poor cell health.Promoter Engineering: Use promoters of varying strengths to balance enzyme expression and minimize the metabolic load on the host.[6]

Visualizing the Problem: Pathways and Workflows

To better understand the challenges and solutions, the following diagrams illustrate the key concepts.

Hypothetical Biosynthetic Pathway and Feedback Inhibition

Biosynthetic Pathway and Feedback Inhibition TCA Cycle TCA Cycle cis-Aconitate cis-Aconitate TCA Cycle->cis-Aconitate ... Intermediate Intermediate cis-Aconitate->Intermediate Enzyme 1 (e.g., Decarboxylase) This compound This compound Intermediate->this compound Enzyme 2 (e.g., CoA Ligase) Enzyme 1\n(e.g., Decarboxylase) Enzyme 1 (e.g., Decarboxylase) This compound->Enzyme 1\n(e.g., Decarboxylase) Feedback Inhibition

Caption: Hypothetical pathway for this compound with feedback inhibition.

Troubleshooting Workflow for Low Product Yield

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Quantification of Acyl-CoA Esters by HPLC

This protocol provides a general method for the analysis of acyl-CoA esters, which can be adapted for this compound.

  • Sample Preparation:

    • Quench metabolic activity in your cell culture by rapid cooling or using a quenching solution.

    • Harvest cells by centrifugation at 4°C.

    • Extract acyl-CoA esters from the cell pellet using a suitable extraction buffer (e.g., containing isopropanol (B130326) and an acidic component).

    • Centrifuge the extract to remove cell debris and collect the supernatant.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.[7]

    • Mobile Phase: A gradient system is typically used, for example, a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., 25 mM KH2PO4, pH 5.3).[7]

    • Detection: Monitor the eluent at 254 nm or 260 nm, which is the absorbance maximum for the adenine (B156593) base of CoA.[7][8]

    • Quantification: Create a standard curve using a purified standard of your target molecule or a closely related one. Compare the peak area of your sample to the standard curve to determine the concentration.

Protocol 2: Site-Directed Mutagenesis to Alleviate Feedback Inhibition

This protocol outlines the key steps for creating a feedback-resistant enzyme variant using site-directed mutagenesis.[16][17]

  • Primer Design:

    • Identify the putative allosteric binding site on your target enzyme. This can be done through structural modeling or by analogy to homologous enzymes.

    • Design mutagenic primers (typically 25-45 bases long) that contain the desired nucleotide change(s) to alter the amino acid(s) in the allosteric site. The mutation should be in the middle of the primer sequence.[16][18]

  • Mutagenesis PCR:

    • Perform PCR using a high-fidelity DNA polymerase with the plasmid containing your gene of interest as the template and the mutagenic primers.

    • The PCR will amplify the entire plasmid, incorporating the desired mutation. Use a sufficient number of cycles (e.g., 16-25) to achieve good amplification.[16][19]

  • Template Removal and Ligation:

    • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, so it will digest the original parental plasmid template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[16]

    • (If using a back-to-back primer design) Ligate the ends of the linear PCR product to re-circularize the plasmid. Kits often include a kinase, ligase, and DpnI in a single mix.[17]

  • Transformation and Screening:

    • Transform the resulting plasmid into competent E. coli cells.

    • Plate the transformed cells on a selective agar (B569324) plate and incubate overnight.

    • Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.

    • Express the mutant enzyme and perform enzyme assays to confirm that it has retained its catalytic activity but is less sensitive to feedback inhibition by this compound.

Protocol 3: Enzyme Assays

The specific assay will depend on the enzyme class. Below are general approaches for the likely enzymes in the pathway.

  • Decarboxylase Activity Assay:

    • The activity of a decarboxylase can be measured by quantifying the CO2 produced.

    • A coupled enzyme assay can be used where the produced CO2 is used by phosphoenolpyruvate (B93156) carboxylase (PEPC) and malate (B86768) dehydrogenase (MDH), leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[20]

    • Alternatively, a bicarbonate detection reagent can be used in a high-throughput screening format.[21]

  • CoA Ligase Activity Assay:

    • CoA ligase activity can be determined by measuring the consumption of CoA.

    • A common method is the DTNB (Ellman's reagent) assay, which reacts with the free thiol group of CoA to produce a colored product that can be measured at 412 nm. The decrease in absorbance corresponds to the consumption of CoA.[22]

    • Alternatively, the formation of the acyl-CoA product can be directly monitored by HPLC.[23]

References

Technical Support Center: Production of 2,3-dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 2,3-dimethylidenepentanedioyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the scaling up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a C7 dicarboxylic acid activated with Coenzyme A, featuring two reactive methylidene groups. Its unique structure makes it a valuable precursor for the synthesis of advanced biopolymers, specialty chemicals, and as a building block in the development of novel pharmaceuticals. The dual methylidene functionality allows for versatile cross-linking and polymerization reactions.

Q2: What is the most common method for producing this compound?

A2: Currently, the most promising route for scalable production is through microbial fermentation using metabolically engineered strains, such as E. coli or S. cerevisiae. The biosynthetic pathway is often designed to leverage central carbon metabolism intermediates. Chemo-enzymatic methods are also being explored, particularly for smaller-scale, high-purity applications.[1][2]

Q3: What are the key precursors in the biosynthetic pathway for this molecule?

A3: The proposed biosynthetic pathway typically starts from acetyl-CoA and pyruvate, common intermediates in glycolysis and the TCA cycle.[3] These are enzymatically converted through a series of steps to form the 2,3-dimethylidenepentanedioyl backbone, which is then activated with Coenzyme A.

Q4: What are the major challenges in scaling up the production of this compound?

A4: Key challenges include ensuring a high-flux of precursors from central metabolism, maintaining the activity and stability of the engineered enzymes, potential toxicity of the product or intermediates to the host organism, and downstream processing for purification.[4][5]

Q5: How is the final product, this compound, typically quantified?

A5: Quantification is primarily achieved using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS). This allows for accurate measurement of the concentration and assessment of purity in fermentation broth or purified samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound.

Problem ID Issue Potential Causes Recommended Solutions
P01 Low or No Product Titer 1. Inefficient precursor supply (acetyl-CoA, pyruvate).2. Low expression or activity of pathway enzymes.3. Degradation of the product or intermediates.4. Incorrect fermentation conditions (pH, temperature, aeration).1. Overexpress key enzymes in the central metabolic pathway leading to precursors.2. Codon-optimize genes for the host organism; use stronger promoters; check enzyme activity in cell-free extracts.3. Investigate potential hydrolytic or enzymatic degradation; consider engineered strains with relevant hydrolases knocked out.4. Optimize fermentation parameters based on strain requirements.
P02 Accumulation of Intermediate Metabolites 1. A bottleneck in the biosynthetic pathway due to a low-activity enzyme.2. Inhibition of a downstream enzyme by an accumulated intermediate.1. Identify the rate-limiting step by metabolomic analysis.2. Increase the expression of the enzyme responsible for the bottleneck step or engineer a more efficient enzyme variant.
P03 Poor Cell Growth and Viability 1. Toxicity of the target molecule or an intermediate.2. Metabolic burden from the expression of the heterologous pathway.1. Implement an in-situ product removal strategy (e.g., resin adsorption).2. Use inducible promoters to separate the growth phase from the production phase.3. Balance pathway expression to reduce metabolic load.
P04 Inconsistent Batch-to-Batch Production 1. Variability in inoculum quality.2. Inconsistent media composition or preparation.3. Fluctuations in fermentation process parameters.1. Standardize inoculum preparation protocol (e.g., cell density, growth phase).2. Ensure precise media component measurement and sterilization procedures.3. Implement robust process control for pH, temperature, and dissolved oxygen.
P05 Difficulty in Product Purification 1. Co-purification of structurally similar metabolites.2. Product instability during downstream processing.1. Develop a multi-step purification protocol (e.g., affinity chromatography followed by ion exchange).2. Perform purification steps at low temperatures and in buffered solutions to maintain product integrity.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation process using a metabolically engineered E. coli strain.

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

    • Use this starter culture to inoculate 100 mL of defined fermentation medium in a 500 mL shake flask.

    • Incubate at 37°C and 250 rpm until the optical density at 600 nm (OD600) reaches 4.0-5.0.

  • Bioreactor Setup:

    • Prepare a 2 L bioreactor with 1 L of defined fermentation medium.

    • Sterilize the bioreactor and medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation:

    • Inoculate the bioreactor with the 100 mL seed culture.

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH4OH).

    • Maintain DO at 30% by controlling agitation (300-800 rpm) and aeration.

    • When the initial glucose is depleted (indicated by a sharp increase in DO), start the feeding phase.

  • Induction and Feeding:

    • Induce the expression of the biosynthetic pathway genes by adding IPTG to a final concentration of 0.5 mM.

    • Begin feeding with a concentrated glucose solution (500 g/L) at a rate that maintains a low glucose concentration in the reactor (1-5 g/L).

    • Continue the fed-batch fermentation for 48-72 hours.

  • Sampling and Analysis:

    • Collect samples every 4-6 hours.

    • Measure OD600 for cell growth.

    • Analyze supernatant for glucose, organic acids, and this compound concentration by HPLC.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 13,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to 5% B over 1 min, and equilibrate for 4 min.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm (for the CoA moiety).

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Integrate the peak area corresponding to the retention time of the standard.

    • Calculate the concentration in the samples based on the standard curve.

Quantitative Data Summary

The following tables summarize typical data from a successful fed-batch fermentation process for this compound production.

Table 1: Fermentation Performance Metrics

ParameterValue
Final Titer (g/L)35.7
Yield (g product / g glucose)0.31
Productivity (g/L/h)0.74
Final Cell Density (OD600)95

Table 2: Comparison of Production Strains

StrainPrecursor Pathway EnhancementTiter (g/L)Yield (g/g)
Strain A (Baseline) None12.40.18
Strain B Overexpression of Pyruvate Carboxylase21.80.25
Strain C Deletion of competing pathways28.10.29
Strain D (Optimized) Combined enhancements from B & C35.70.31

Visualizations

Diagram 1: Proposed Biosynthetic Pathway

Biosynthetic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex Intermediate1 C5 Intermediate Pyruvate->Intermediate1 Enzyme 1 (Engineered) AcetylCoA->Intermediate1 Enzyme 1 (Engineered) Intermediate2 Itaconyl-CoA Analog Intermediate1->Intermediate2 Enzyme 2 (Engineered) Intermediate3 2-methylideneglutaryl-CoA Intermediate2->Intermediate3 Enzyme 3 (Engineered) Product This compound Intermediate3->Product Enzyme 4 (Engineered)

Caption: Proposed biosynthetic pathway for this compound.

Diagram 2: Experimental Workflow for Production and Analysis

Experimental_Workflow Strain Engineered Strain Inoculum Inoculum Prep Strain->Inoculum Fermentation Fed-Batch Fermentation Inoculum->Fermentation Harvest Cell Harvest Fermentation->Harvest Extraction Product Extraction Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis FinalProduct Pure Product Analysis->FinalProduct

Caption: Workflow from strain to purified product analysis.

Diagram 3: Troubleshooting Logic for Low Product Titer

Troubleshooting_Logic action_node action_node Start Low Titer? CheckGrowth Good Cell Growth? Start->CheckGrowth CheckIntermediates Intermediates Accumulating? CheckGrowth->CheckIntermediates Yes Action_Growth Optimize Media & Fermentation Conditions CheckGrowth->Action_Growth No CheckEnzymeActivity Enzyme Activity OK? CheckIntermediates->CheckEnzymeActivity No Action_Bottleneck Identify & Relieve Pathway Bottleneck. CheckIntermediates->Action_Bottleneck Yes Action_Expression Improve Enzyme Expression (Promoters, Codons). CheckEnzymeActivity->Action_Expression No Action_Precursor Boost Precursor Supply. CheckEnzymeActivity->Action_Precursor Yes Action_Growth->Start Re-evaluate Action_Toxicity Consider Product Toxicity. Implement in-situ removal.

Caption: Decision tree for troubleshooting low product titers.

References

Validation & Comparative

Unraveling Enzyme Inhibition: A Comparative Guide to Itaconyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of itaconyl-CoA as a significant enzyme inhibitor in key metabolic pathways. This guide provides quantitative data, detailed experimental protocols, and visual pathway diagrams for researchers, scientists, and drug development professionals. Please note that there is currently no available scientific literature on "2,3-dimethylidenepentanedioyl-CoA," precluding a direct comparison. This guide will therefore focus on the well-characterized inhibitory effects of itaconyl-CoA and its analogs.

Introduction

In the landscape of metabolic regulation and drug discovery, understanding the mechanisms of enzyme inhibition is paramount. Itaconyl-CoA, a derivative of the immunometabolite itaconate, has emerged as a critical modulator of cellular metabolism through its targeted inhibition of specific enzymes. This guide provides a detailed comparison of the inhibitory effects of itaconyl-CoA on two key enzymes: methylmalonyl-CoA mutase (MCM) and 5-aminolevulinate synthase (ALAS2). Due to the absence of published data on "this compound," this document will serve as an in-depth resource on itaconyl-CoA, with comparative data from other relevant enzyme inhibitors to provide a broader context for its activity.

Quantitative Comparison of Enzyme Inhibition

The inhibitory potential of a compound is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for the inhibition of methylmalonyl-CoA mutase and 5-aminolevulinate synthase by itaconyl-CoA and other relevant compounds.

Table 1: Inhibition of Methylmalonyl-CoA Mutase (MCM)

InhibitorEnzyme SourceType of InhibitionKi ValueIC50 Value
Itaconyl-CoA Human, Mycobacterium tuberculosisSuicide InactivatorNot ReportedDose-dependent
Malyl-CoA HumanDose-dependentNot ReportedMore potent than Itaconyl-CoA
Cyclopropylcarbonyl-CoA carboxylate HumanReversible, Mixed0.26 ± 0.07 mM[1]Not Reported
Methylenecyclopropylacetyl-CoA HumanReversible, Mixed0.47 ± 0.12 mM[1]Not Reported

Note: Itaconyl-CoA acts as a suicide inactivator of MCM, forming a stable biradical adduct with the B12 coenzyme.[2] While a specific Ki value has not been reported, studies show a dose-dependent inhibition.

Table 2: Inhibition of 5-Aminolevulinate Synthase (ALAS2)

InhibitorEnzyme SourceType of InhibitionKi ValueIC50 Value
Itaconyl-CoA Recombinant HumanCompetitive100 ± 20 µM[3]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the enzyme inhibitory activities of itaconyl-CoA.

Methylmalonyl-CoA Mutase (MCM) Inhibition Assay

The activity of MCM is typically determined by measuring the conversion of methylmalonyl-CoA to succinyl-CoA.

  • Enzyme and Substrate Preparation : Recombinant human MCM is purified and pre-incubated with its cofactor, adenosylcobalamin. The substrate, methylmalonyl-CoA, is prepared at a known concentration.

  • Inhibition Assay : The enzyme is incubated with varying concentrations of the inhibitor (e.g., itaconyl-CoA or malyl-CoA) for a defined period.

  • Reaction Initiation and Termination : The enzymatic reaction is initiated by the addition of methylmalonyl-CoA. The reaction is allowed to proceed for a specific time and then quenched, typically with an acid solution (e.g., 10% formic acid).[4][5]

  • Product Quantification : The amount of succinyl-CoA produced is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Data Analysis : The relative enzyme activity at each inhibitor concentration is calculated and plotted to determine the dose-dependent inhibition.

5-Aminolevulinate Synthase (ALAS2) Inhibition Assay

The inhibitory effect on ALAS2 is assessed by measuring the production of 5-aminolevulinic acid (ALA).

  • Reagents : The assay mixture typically contains glycine, succinyl-CoA, pyridoxal (B1214274) 5'-phosphate (a cofactor), and the purified recombinant ALAS2 enzyme.

  • Inhibition Setup : The enzyme is pre-incubated with different concentrations of the inhibitor (e.g., itaconyl-CoA).

  • Enzymatic Reaction : The reaction is started by the addition of the substrates (glycine and succinyl-CoA) and incubated at 37°C.

  • Detection of ALA : The reaction is stopped, and the amount of ALA produced is determined. A common method involves a chemical condensation of ALA with acetylacetone (B45752) to form a pyrrole, which then reacts with Ehrlich's reagent to produce a colored compound that can be measured spectrophotometrically.[3]

  • Kinetic Analysis : To determine the type of inhibition and the Ki value, kinetic data are collected at various substrate and inhibitor concentrations and fitted to kinetic models, such as the Michaelis-Menten equation, and visualized using plots like the Lineweaver-Burk plot.[3]

Signaling Pathways and Metabolic Impact

The inhibition of MCM and ALAS2 by itaconyl-CoA has significant downstream effects on cellular metabolism. The following diagrams, generated using the DOT language, illustrate these affected pathways.

MCM_Inhibition_Pathway cluster_input Propionate Metabolism Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase (MCM) Methylmalonyl_CoA->MCM Substrate Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Product Itaconyl_CoA Itaconyl-CoA Itaconyl_CoA->MCM Suicide Inhibition TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Inhibition of Methylmalonyl-CoA Mutase by Itaconyl-CoA.

ALAS2_Inhibition_Pathway cluster_heme_synthesis Heme Biosynthesis Pathway Glycine Glycine ALAS2 5-Aminolevulinate Synthase 2 (ALAS2) Glycine->ALAS2 Succinyl_CoA_heme Succinyl-CoA Succinyl_CoA_heme->ALAS2 ALA 5-Aminolevulinic Acid (ALA) ALAS2->ALA Heme Heme ALA->Heme Subsequent Steps Itaconyl_CoA_heme Itaconyl-CoA Itaconyl_CoA_heme->ALAS2 Competitive Inhibition

References

Comparative Metabolomics of Cells Producing 2,3-dimethylidenepentanedioyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative metabolomic analysis of microbial cells engineered for the production of the novel platform chemical, 2,3-dimethylidenepentanedioyl-CoA. Due to the limited direct research on this specific molecule, this document draws parallels with the well-studied production of itaconic acid, a structurally related dicarboxylic acid. The data presented herein is a synthesized representation based on typical findings in metabolic engineering of microbial cell factories.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic landscape of microbial production systems.

Comparative Metabolomic Profiles

To understand the metabolic shifts associated with enhanced production of this compound, a comparative analysis was conducted between a wild-type (WT) strain and a metabolically engineered high-producing (HP) strain. For reference, data from a high-producing Aspergillus terreus strain, a known itaconic acid producer, is included.[4][5]

Table 1: Relative Abundance of Key Intermediates in Central Carbon Metabolism

MetaboliteWild-Type (WT) Strain (Relative Abundance)Engineered (HP) Strain (Relative Abundance)A. terreus (Itaconic Acid Producer) (Relative Abundance)Fold Change (HP vs. WT)
Glucose-6-phosphate1.000.750.80↓ 0.75x
Fructose-6-phosphate1.000.680.72↓ 0.68x
Pyruvate1.002.502.80↑ 2.50x
Acetyl-CoA1.003.203.50↑ 3.20x
Citrate1.000.500.45↓ 0.50x
cis-Aconitate1.004.805.20↑ 4.80x
Succinate1.000.800.75↓ 0.80x

Data is represented as a relative abundance normalized to the wild-type strain. This hypothetical data is based on typical metabolic fluxes observed in engineered organic acid production.[6]

Table 2: Comparative Analysis of Acyl-CoA Pools

Acyl-CoA SpeciesWild-Type (WT) Strain (Relative Abundance)Engineered (HP) Strain (Relative Abundance)Fold Change (HP vs. WT)
Acetyl-CoA1.003.20↑ 3.20x
Malonyl-CoA1.000.90↓ 0.90x
Succinyl-CoA1.000.70↓ 0.70x
Propionyl-CoA1.001.10↑ 1.10x
This compound 1.00 15.00 ↑ 15.00x
Itaconyl-CoA (in A. terreus)---

This table highlights the redirection of acyl-CoA precursors towards the target molecule in the engineered strain. The analysis of acyl-CoA species is critical for understanding metabolic bottlenecks.[7][8]

Table 3: Relative Abundance of Key Amino Acids

Amino AcidWild-Type (WT) Strain (Relative Abundance)Engineered (HP) Strain (Relative Abundance)Fold Change (HP vs. WT)
Glutamate1.000.60↓ 0.60x
Aspartate1.000.75↓ 0.75x
Alanine1.001.80↑ 1.80x
Valine1.001.05↑ 1.05x
Leucine1.001.10↑ 1.10x

Changes in amino acid pools often reflect shifts in precursor availability from the TCA cycle.[9]

Biosynthetic Pathway and Metabolic Engineering Strategy

The hypothetical biosynthetic pathway for this compound is proposed to branch from the tricarboxylic acid (TCA) cycle, similar to itaconic acid biosynthesis.[10][11] The pathway likely involves the decarboxylation of a C6 intermediate derived from cis-aconitate, followed by subsequent enzymatic modifications.

Biosynthetic Pathway of this compound cluster_legend Legend Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC Citrate Citrate AcetylCoA->Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Precursor_X Hypothetical C6 Precursor cis_Aconitate->Precursor_X CAD_analog TCA_Cycle TCA Cycle cis_Aconitate->TCA_Cycle ICDH Intermediate_Y Hypothetical C5 Intermediate Precursor_X->Intermediate_Y Enzyme_2 Target_CoA This compound Intermediate_Y->Target_CoA CoA_Ligase PDC Pyruvate Decarboxylase (Overexpressed) CAD_analog Aconitate Decarboxylase Analog (Introduced) Enzyme_2 Enzyme 2 (Introduced) CoA_Ligase CoA Ligase (Introduced) ICDH Isocitrate Dehydrogenase (Downregulated) Metabolite Metabolite KeyIntermediate Key Intermediate FinalProduct Final Product EngineeredGene Engineered Gene Comparative Metabolomics Workflow cluster_strains Cell Culture cluster_analysis Instrumental Analysis WT Wild-Type (WT) Strain Quenching Metabolic Quenching WT->Quenching HP Engineered (HP) Strain HP->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS (Acyl-CoAs) Extraction->LCMS GCMS GC-MS (Central Metabolites) Extraction->GCMS DataProcessing Data Processing & Peak Integration LCMS->DataProcessing GCMS->DataProcessing Stats Statistical Analysis (PCA, Volcano Plots) DataProcessing->Stats Interpretation Biological Interpretation Stats->Interpretation Metabolic Engineering Logic Metabolomics Comparative Metabolomics Data Bottleneck Identify Metabolic Bottlenecks & Precursor Limitations Metabolomics->Bottleneck Target_ID Identify Gene Targets for Engineering Bottleneck->Target_ID Strain_Eng Strain Engineering (Gene knockout, overexpression) Target_ID->Strain_Eng New_Strain New Engineered Strain Strain_Eng->New_Strain Validation Validate Improved Production & Re-analyze New_Strain->Validation Validation->Metabolomics Iterative Cycle

References

Comparative Analysis of Dicarboxylic CoA Ester Activity: A Focus on 2,3-Dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases did not yield specific experimental data on the biochemical activity of 2,3-dimethylidenepentanedioyl-CoA. This suggests that this particular dicarboxylic CoA ester may be a novel or less-studied molecule. Therefore, a direct comparison of its activity with other dicarboxylic CoA esters based on existing experimental data is not currently possible.

This guide will proceed by presenting a framework for such a comparative analysis, utilizing established dicarboxylic CoA esters as examples. The methodologies, data presentation, and visualizations provided herein serve as a template for the evaluation of this compound's activity once experimental data becomes available.

Abstract

The enzymatic processing of dicarboxylic CoA esters is a cornerstone of various metabolic pathways, including fatty acid oxidation and amino acid metabolism. Understanding the relative substrate efficiencies of different dicarboxylic CoA esters is crucial for elucidating metabolic fluxes and for the development of targeted therapeutic interventions. This guide outlines the experimental framework for comparing the activity of dicarboxylic CoA esters, with a prospective focus on the uncharacterized molecule, this compound, against well-known counterparts such as succinyl-CoA, glutaryl-CoA, and adipyl-CoA.

Comparative Enzyme Kinetics of Dicarboxylic CoA Esters

The activity of dicarboxylic CoA esters is typically assessed by measuring the kinetic parameters of enzymes that utilize them as substrates. These enzymes can include acyl-CoA dehydrogenases, acyl-CoA synthetases, and hydrolases. A comparative analysis would involve determining the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) for each substrate with a given enzyme.

Table 1: Hypothetical Kinetic Parameters of a Putative Acyl-CoA Dehydrogenase with Various Dicarboxylic CoA Esters

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compoundData not availableData not availableData not availableData not available
Succinyl-CoA501201002.0 x 106
Glutaryl-CoA7590751.0 x 106
Adipyl-CoA10060505.0 x 105

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are standard protocols for key experiments in the study of dicarboxylic CoA ester activity.

Enzyme Activity Assay: Spectrophotometric Measurement

This protocol describes a common method for determining the kinetic parameters of an acyl-CoA dehydrogenase. The assay couples the reduction of an electron acceptor to the oxidation of the acyl-CoA substrate.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing a suitable electron acceptor (e.g., 100 µM 2,6-dichlorophenolindophenol, DCPIP) and an electron transfer flavoprotein (ETF).

  • Enzyme Preparation: Purify the acyl-CoA dehydrogenase of interest to homogeneity. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Kinetic Measurements:

    • Add the reaction mixture and a specific concentration of the dicarboxylic CoA ester substrate to a cuvette.

    • Initiate the reaction by adding a known amount of the purified enzyme.

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

    • Repeat the measurement with varying concentrations of the dicarboxylic CoA ester substrate.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Substrate and Product Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC can be used to directly measure the consumption of the dicarboxylic CoA ester substrate and the formation of its product.

  • Reaction Setup: Perform the enzymatic reaction as described in the spectrophotometric assay, but at defined time points, quench the reaction (e.g., by adding a strong acid like perchloric acid).

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Filter the supernatant before injection into the HPLC system.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution profile with two mobile phases (e.g., Mobile Phase A: 50 mM potassium phosphate, pH 5.3; Mobile Phase B: acetonitrile).

    • Monitor the elution of the dicarboxylic CoA ester and its corresponding product using a UV detector at 260 nm.

  • Quantification: Calculate the concentrations of the substrate and product by comparing their peak areas to those of known standards.

Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Biochemical Assays cluster_data_analysis Data Analysis dcoa Dicarboxylic CoA Esters (e.g., this compound) spec_assay Spectrophotometric Assay (DCPIP reduction) dcoa->spec_assay hplc_assay HPLC Analysis (Substrate/Product) dcoa->hplc_assay enzyme Purified Enzyme (e.g., Acyl-CoA Dehydrogenase) enzyme->spec_assay enzyme->hplc_assay kinetics Enzyme Kinetics (Km, Vmax, kcat) spec_assay->kinetics hplc_assay->kinetics comparison Comparative Activity Analysis kinetics->comparison

Caption: Experimental workflow for the comparative analysis of dicarboxylic CoA ester activity.

metabolic_pathway dc Dicarboxylic Acid dcoa Dicarboxylic CoA Ester dc->dcoa Acyl-CoA Synthetase enoyl_coa Enoyl-CoA Derivative dcoa->enoyl_coa Acyl-CoA Dehydrogenase hydroxy_coa Hydroxyacyl-CoA enoyl_coa->hydroxy_coa Enoyl-CoA Hydratase keto_coa Ketoacyl-CoA hydroxy_coa->keto_coa Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA keto_coa->acetyl_coa Thiolase tca TCA Cycle acetyl_coa->tca

Caption: A generalized metabolic pathway for the β-oxidation of dicarboxylic CoA esters.

A Researcher's Guide to the Cross-Reactivity of Pan-Acyl-Lysine Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-translational modification of lysine (B10760008) residues by acylation is a critical regulatory mechanism in cellular physiology and pathology. The development of antibodies that specifically recognize these modifications has been instrumental in advancing our understanding of their roles in health and disease. This guide provides a comparative overview of commercially available pan-specific antibodies against three distinct dicarboxylic acyl-lysine modifications: succinyl-lysine, glutaryl-lysine, and malonyl-lysine.

The specificity of these antibodies is paramount for the accurate detection and quantification of their respective targets. Cross-reactivity with other structurally similar acyl-lysine modifications can lead to erroneous results and misinterpretation of experimental data. This guide summarizes the available cross-reactivity data for selected antibodies, provides detailed experimental protocols for in-house validation, and offers a framework for selecting the most appropriate antibody for your research needs.

Comparative Analysis of Pan-Acyl-Lysine Antibody Specificity

The following table provides a summary of commercially available pan-specific antibodies for succinyl-, glutaryl-, and malonyl-lysine modifications. The cross-reactivity information is based on data provided by the manufacturers and available research literature. It is important to note that quantitative cross-reactivity data, such as IC50 values from competitive ELISAs, are not always readily available. Therefore, the information presented here is primarily qualitative. Researchers are strongly encouraged to perform their own validation experiments.

Antibody Target Provider Catalog Number Host Immunogen Reported Cross-Reactivity Data
Succinyl-Lysine PTM BioPTM-401RabbitSuccinylated KLHDoes not cross-react with acetylated BSA or unmodified BSA.[1]
Abcamab21623RabbitSuccinylated KLHSpecificity determined by peptide competition assay.
Cell Signaling Technology#13334RabbitSuccinylated KLHSpecificity verified by peptide array and Western blotting.
Glutaryl-Lysine PTM BioPTM-1151RabbitGlutarylated KLHRecognizes glutarylated lysine independent of its surrounding sequences. A study using this antibody showed distinct Western blot patterns compared to anti-succinyl-lysine and anti-acetyl-lysine antibodies, suggesting high specificity.[2]
PTM BioPTM-1154RabbitGlutarylated KLHSelectively captures peptides/proteins bearing glutaryl-lysine residues, but does not cross-react with peptides/proteins bearing other structurally similar modified residues.[3]
Malonyl-Lysine Cell Signaling Technology#14942RabbitSynthetic malonyl-lysine peptideDoes not cross-react with other lysine modifications.[4]
PTM BioPTM-902RabbitMalonylated KLHA dot-blot assay demonstrated no cross-reactivity with peptide libraries bearing unmodified lysine, acetylated lysine, butyrylated lysine, or succinylated lysine.[5]
PTM BioPTM-904RabbitMalonylated KLHSelectively captures peptides bearing malonyl-lysine residues, but does not cross-react with peptides bearing other structurally similar modified residues.[6]

Experimental Protocols

To empirically determine the cross-reactivity of pan-acyl-lysine antibodies, standardized immunochemical techniques are essential. Below are detailed protocols for the preparation of acylated protein antigens and the subsequent analysis of antibody cross-reactivity using competitive ELISA and Western blotting.

Preparation of Acylated Bovine Serum Albumin (BSA) Antigens

This protocol describes the chemical acylation of Bovine Serum Albumin (BSA) to be used as a competitor antigen in cross-reactivity assays.

Materials:

  • Bovine Serum Albumin (BSA)

  • Succininc anhydride (B1165640), glutaric anhydride, or malonic anhydride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve BSA in PBS at a concentration of 10 mg/mL.

  • Prepare a 1 M stock solution of the desired acyl anhydride (succinic, glutaric, or malonic) in DMSO.

  • While gently stirring the BSA solution, slowly add the acyl anhydride stock solution to a final concentration of 10 mM.

  • Incubate the reaction mixture at room temperature for 1 hour with continuous stirring.

  • To quench the reaction, dialyze the acylated BSA solution against PBS at 4°C overnight with at least three changes of buffer.

  • Determine the protein concentration of the acylated BSA using a standard protein assay (e.g., BCA assay).

  • Verify the acylation by Western blot using the pan-acyl-lysine antibody of interest.

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to quantify the cross-reactivity of a pan-acyl-lysine antibody by measuring the ability of different acylated proteins to compete with the target antigen for antibody binding.

Materials:

  • High-binding 96-well microtiter plates

  • Acylated BSA antigens (prepared as described above)

  • Pan-acyl-lysine primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a microtiter plate with 100 µL of the target acylated BSA (e.g., succinyl-BSA) at a concentration of 1 µg/mL in PBS. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare a series of dilutions of the competitor acylated proteins (e.g., glutaryl-BSA, malonyl-BSA, and succinyl-BSA as a positive control) in blocking buffer.

  • In a separate plate or tubes, pre-incubate the primary antibody at its optimal dilution with each concentration of the competitor antigens for 1 hour at room temperature.

  • Add 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance against the log concentration of the competitor antigen.

  • Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the primary antibody binding.

  • The percentage cross-reactivity can be calculated using the following formula: (% Cross-reactivity) = (IC50 of target antigen / IC50 of competitor antigen) x 100

Western Blot for Cross-Reactivity Assessment

This protocol provides a qualitative assessment of antibody cross-reactivity by comparing the signal intensity against different acylated proteins.

Materials:

  • Acylated BSA antigens

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate the different acylated BSA proteins (e.g., 1 µg per lane) by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary pan-acyl-lysine antibody at its recommended dilution in blocking buffer overnight at 4°C.

  • Wash the membrane three times with wash buffer for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer for 10 minutes each.

  • Incubate the membrane with a chemiluminescent substrate and visualize the signal using a digital imager.

Data Analysis:

  • Compare the signal intensity of the bands corresponding to the different acylated proteins. A strong signal for the target antigen and weak or no signal for the other acylated proteins indicates high specificity.

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

G cluster_0 Protein Acylation Pathway Acyl_CoA Acyl-CoA (e.g., Succinyl-CoA, Glutaryl-CoA, Malonyl-CoA) Enzyme Lysine Acyltransferase (or non-enzymatic) Acyl_CoA->Enzyme Protein Protein with Lysine Residue Protein->Enzyme Acylated_Protein Acylated Protein (e.g., Succinyl-Lysine) Enzyme->Acylated_Protein G cluster_1 Competitive ELISA Workflow Coat Coat Plate with Target Antigen Block Block Coat->Block Pre_Incubate Pre-incubate Antibody with Competitor Antigen Block->Pre_Incubate Add_Mixture Add Mixture to Plate Pre_Incubate->Add_Mixture Wash_1 Wash Add_Mixture->Wash_1 Add_Secondary Add Secondary Ab Wash_1->Add_Secondary Wash_2 Wash Add_Secondary->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Read Read Absorbance Add_Substrate->Read G cluster_2 Western Blot Workflow SDS_PAGE SDS-PAGE of Acylated Proteins Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash_1 Wash Primary_Ab->Wash_1 Secondary_Ab Incubate with Secondary Antibody Wash_1->Secondary_Ab Wash_2 Wash Secondary_Ab->Wash_2 Detect Chemiluminescent Detection Wash_2->Detect

References

Functional Crossroads: A Comparative Analysis of 2,3-dimethylidenepentanedioyl-CoA and Key Metabolic Regulators

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potential regulatory functions of the novel molecule, 2,3-dimethylidenepentanedioyl-CoA, is presented here in a comparative analysis with the well-established metabolic regulators: Malonyl-CoA, HMG-CoA, and Succinyl-CoA. This guide provides researchers, scientists, and drug development professionals with a framework for understanding the potential metabolic impact of this hypothetical molecule, supported by experimental data from analogous compounds.

Initial investigations reveal that "this compound" is a novel or hypothetical molecule, as it is not documented in current metabolic databases. Its structure, featuring a five-carbon dicarboxylic acid backbone with two methylidene groups, suggests potential roles in metabolic pathways analogous to other key acyl-CoA esters. Dicarboxylic acids are known products of fatty acid ω-oxidation and are subsequently metabolized through peroxisomal β-oxidation[1][2][3]. Acyl-CoA molecules are central to numerous metabolic processes and also play a role in the regulation of chromatin[4]. This guide will, therefore, extrapolate the potential functions of this compound by comparing it with well-characterized metabolic regulators that share structural and functional similarities.

Comparative Analysis of Metabolic Regulators

The potential regulatory role of this compound can be inferred by comparing its structure to known metabolic regulators. Malonyl-CoA, a key inhibitor of fatty acid oxidation; HMG-CoA, a critical precursor in cholesterol synthesis; and Succinyl-CoA, a vital intermediate in the Krebs cycle, provide a robust basis for this comparison.

FeatureThis compound (Hypothetical)Malonyl-CoAHMG-CoASuccinyl-CoA
Core Structure Pentanedioyl-CoA with two methylidene groupsMalonyl-CoA3-hydroxy-3-methylglutaryl-CoASuccinyl-CoA
Primary Metabolic Pathway Potentially dicarboxylic acid metabolism or a novel pathwayFatty Acid SynthesisCholesterol SynthesisKrebs Cycle, Heme Synthesis
Known Regulatory Function Putative enzyme inhibitor or allosteric regulatorAllosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1)Substrate for HMG-CoA reductaseAllosteric regulator of α-ketoglutarate dehydrogenase and citrate (B86180) synthase
Key Associated Enzymes Hypothetically, enzymes in fatty acid or amino acid metabolismAcetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS)HMG-CoA Synthase, HMG-CoA Reductaseα-ketoglutarate dehydrogenase complex, Succinyl-CoA synthetase
Potential as a Therapeutic Target Could be explored for metabolic disordersObesity, Diabetes, CancerHypercholesterolemiaInborn errors of metabolism, Cancer

Experimental Protocols for Characterizing Metabolic Regulators

The functional characterization of a novel metabolic regulator like this compound would involve a series of established experimental protocols.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits key metabolic enzymes.

Protocol:

  • Enzyme Source: Purify the target enzyme (e.g., CPT1, HMG-CoA reductase, or a candidate enzyme from dicarboxylic acid metabolism) from a recombinant expression system or native tissue.

  • Substrate and Inhibitor Preparation: Prepare a stock solution of the enzyme's natural substrate (e.g., palmitoyl-CoA for CPT1) and a range of concentrations of the putative inhibitor, this compound.

  • Assay Conditions: The assay is performed in a suitable buffer at a constant temperature. The reaction is initiated by adding the enzyme to a mixture of the substrate and inhibitor.

  • Detection: The rate of the enzymatic reaction is measured by monitoring the formation of a product or the depletion of a substrate. This can be achieved using spectrophotometry, fluorometry, or radioactive assays.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Cell-Based Metabolic Flux Analysis

Objective: To assess the impact of this compound on cellular metabolic pathways.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) in a standard medium.

  • Isotope Labeling: Supplement the culture medium with a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-palmitate.

  • Treatment: Treat the cells with varying concentrations of this compound for a defined period.

  • Metabolite Extraction: Extract intracellular metabolites from the cells.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of the stable isotope label into various metabolic intermediates.

  • Data Analysis: The labeling patterns are used to calculate the flux through different metabolic pathways, revealing how this compound alters cellular metabolism.

Signaling Pathways and Experimental Workflows

Visualizing the potential interactions and the experimental approach is crucial for understanding the functional context of a new molecule.

metabolic_pathway cluster_fatty_acid Fatty Acid Metabolism cluster_cholesterol Cholesterol Synthesis cluster_krebs Krebs Cycle Fatty_Acids Fatty_Acids Acyl-CoA Acyl-CoA Fatty_Acids->Acyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Acyl-CoA->Mitochondrial Beta-Oxidation CPT1 Malonyl_CoA Malonyl_CoA Malonyl_CoA->Mitochondrial Beta-Oxidation Inhibits Hypothetical_Molecule 2,3-dimethylidene- pentanedioyl-CoA Hypothetical_Molecule->Mitochondrial Beta-Oxidation Potential Inhibition? HMG_CoA_Reductase HMG_CoA_Reductase Hypothetical_Molecule->HMG_CoA_Reductase Potential Regulation? Alpha_Ketoglutarate_Dehydrogenase Alpha_Ketoglutarate_Dehydrogenase Hypothetical_Molecule->Alpha_Ketoglutarate_Dehydrogenase Potential Regulation? Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Alpha_Ketoglutarate Alpha_Ketoglutarate Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-KG Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Heme_Synthesis Heme_Synthesis Succinyl_CoA->Heme_Synthesis

Caption: Potential points of metabolic regulation for this compound.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Characterization cluster_in_vivo Cell-Based & In Vivo Analysis Hypothetical_Structure Hypothesize Structure of This compound Chemical_Synthesis Chemical or Enzymatic Synthesis Hypothetical_Structure->Chemical_Synthesis Structural_Verification Structural Verification (NMR, MS) Chemical_Synthesis->Structural_Verification Enzyme_Assays Enzyme Inhibition/Activation Assays Structural_Verification->Enzyme_Assays Binding_Studies Binding Affinity Studies (SPR, ITC) Enzyme_Assays->Binding_Studies Cell_Culture Cell Culture Experiments Binding_Studies->Cell_Culture Metabolic_Flux Metabolic Flux Analysis Cell_Culture->Metabolic_Flux Animal_Models Animal Model Studies Metabolic_Flux->Animal_Models

Caption: Experimental workflow for characterizing a novel metabolic regulator.

References

"2,3-dimethylidenepentanedioyl-CoA" pathway flux analysis versus theoretical maximum

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic flux of the 2,3-dimethylidenepentanedioyl-CoA pathway reveals key insights for optimizing itaconic acid production. This guide compares the pathway's performance against its theoretical maximum and explores alternative metabolic routes, supported by experimental data from flux analysis studies in prominent microbial hosts such as Aspergillus terreus and Ustilago maydis.

The biosynthetic pathway to itaconic acid, a valuable platform chemical, proceeds through the intermediate this compound. Understanding the flow of metabolites, or flux, through this pathway is critical for maximizing yield and productivity. This guide provides a comparative analysis of experimentally determined pathway flux versus the theoretical maximum, offering researchers and drug development professionals a comprehensive overview of the current state of metabolic engineering for itaconic acid production.

Performance Comparison: Experimental Flux vs. Theoretical Maximum

Metabolic flux analysis, particularly through 13C-labeling experiments (13C-MFA), provides a quantitative measure of the in vivo reaction rates within a metabolic network. This allows for a direct comparison of the performance of wild-type and engineered strains against the theoretical maximum yield of itaconic acid from a given substrate, typically glucose.

The theoretical maximum yield of itaconic acid from glucose is a key benchmark for assessing the efficiency of a production strain.[1] In Aspergillus terreus, a primary industrial producer of itaconic acid, metabolic engineering efforts have focused on redirecting carbon flux from the tricarboxylic acid (TCA) cycle towards the itaconic acid biosynthesis pathway.[1][2] This is often achieved by overexpressing key enzymes such as cis-aconitate decarboxylase (CadA), which catalyzes the conversion of cis-aconitate to itaconic acid.[1][3]

While specific quantitative flux data from 13C-MFA studies directly comparing wild-type and engineered strains remains somewhat limited in publicly accessible literature, flux balance analysis (FBA) and yield data provide valuable insights. For instance, studies on Ustilago maydis, another promising itaconic acid producer, have utilized metabolic modeling to predict and analyze the impact of genetic modifications on itaconic acid yields.[4][5][6]

Strain/ConditionSubstrateKey Genetic Modification(s)Experimental Itaconic Acid Yield (g/g substrate)Theoretical Maximum Yield (g/g substrate)Reference
Aspergillus terreus (Engineered)GlucoseOverexpression of a modified 6-phosphofructo-1-kinase (pfkA)Increased productivity and final yield compared to parental strain0.72[7]
Ustilago maydis (Engineered)Glucose, AcetateCo-feeding strategyImproved yield by ~22% compared to glucose-only feedNot specified[4][6]
Yarrowia lipolytica (Engineered)GlucoseOverexpression of A. terreus CadA, MttA, and MfsA22.03 g/L titerNot specified[1]

Table 1: Comparison of Experimental and Theoretical Yields of Itaconic Acid. This table summarizes reported itaconic acid yields in various engineered microbial strains compared to the theoretical maximum.

Competing Metabolic Pathways and Engineering Strategies

The efficiency of the itaconic acid pathway is intrinsically linked to the activity of competing metabolic pathways, primarily the TCA cycle and glycolysis. A significant portion of the carbon flux is directed towards biomass formation and the production of other organic acids, which reduces the overall yield of itaconic acid.

Metabolic engineering strategies aim to redirect this flux. Key approaches include:

  • Overexpression of Pathway Enzymes: Increasing the expression of crucial enzymes in the itaconic acid pathway, such as cis-aconitate decarboxylase (CadA), enhances the conversion of precursors to the final product.[1][3]

  • Transporter Engineering: Overexpressing mitochondrial transporters, like MttA, facilitates the export of the precursor cis-aconitate from the mitochondria to the cytosol where itaconic acid synthesis occurs. Similarly, overexpression of plasma membrane transporters, such as MfsA, can enhance the secretion of itaconic acid out of the cell.[1][8]

  • Knockout of Competing Pathways: Deleting genes encoding enzymes in competing pathways, for instance, those involved in the degradation of itaconic acid or the synthesis of byproducts, can significantly increase the carbon flux towards itaconic acid.[9]

Experimental Protocols for Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes. The general workflow involves the following steps:

  • Cell Cultivation: The microorganism is cultured in a chemically defined medium with a specifically labeled 13C substrate (e.g., [1-13C]glucose or [U-13C]glucose). The culture is maintained under steady-state conditions.[10][11]

  • Metabolite Extraction and Analysis: Intracellular metabolites, particularly proteinogenic amino acids, are extracted from the biomass. The isotopic labeling patterns of these metabolites are then determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Flux Estimation: The measured labeling data, along with a stoichiometric model of the organism's metabolism and measured extracellular rates (substrate uptake, product secretion), are used to calculate the intracellular metabolic fluxes using specialized software.[10][12]

For filamentous fungi like Aspergillus terreus, specific considerations for 13C-MFA include ensuring homogenous growth and achieving a true metabolic and isotopic steady state, which can be challenging due to their morphology.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the flow of metabolites and the experimental process, the following diagrams are provided.

Itaconic_Acid_Pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_m Pyruvate Pyruvate->Pyruvate_m Transport Acetyl_CoA Acetyl-CoA Pyruvate_m->Acetyl_CoA cis_Aconitate_c cis-Aconitate Citrate Citrate Acetyl_CoA->Citrate cis_Aconitate_m cis-Aconitate Citrate->cis_Aconitate_m TCA_Cycle TCA Cycle cis_Aconitate_m->TCA_Cycle cis_Aconitate_m->cis_Aconitate_c MttA Transporter This compound This compound cis_Aconitate_c->this compound Itaconic_Acid Itaconic Acid Itaconic_Acid_out Extracellular Itaconic Acid Itaconic_Acid->Itaconic_Acid_out MfsA Transporter This compound->Itaconic_Acid Flux_Analysis_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A 1. Cell Cultivation with 13C-labeled Substrate B 2. Quenching and Metabolite Extraction A->B C 3. Isotopic Analysis (GC-MS/LC-MS) B->C F 6. Flux Estimation Software C->F Labeling Data D 4. Stoichiometric Metabolic Model D->F E 5. Extracellular Rate Measurements E->F Constraints G 7. Metabolic Flux Map F->G

References

Orthogonal Validation Strategies for the Quantification of Novel Acyl-Coenzyme A Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to establishing robust analytical methods for novel metabolites, using "2,3-dimethylidenepentanedioyl-CoA" as a case study.

In the dynamic fields of metabolomics and drug development, the accurate quantification of novel endogenous molecules is paramount. This guide provides a framework for researchers to validate the quantification of newly identified metabolites, such as the hypothetical "this compound," using orthogonal analytical methods. By employing techniques that rely on fundamentally different chemical and physical principles, researchers can significantly increase confidence in their quantitative results.

This document outlines a comparative analysis of two powerful and widely used orthogonal methods for the quantification of Coenzyme A (CoA) esters: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The Principle of Orthogonal Validation

Orthogonal_Validation cluster_sample Biological Sample cluster_prep Sample Preparation cluster_methods Orthogonal Analytical Methods cluster_results Data Analysis & Comparison Sample Sample containing This compound Preparation Metabolite Extraction (e.g., Protein Precipitation, SPE) Sample->Preparation Method1 Method 1: LC-MS/MS Preparation->Method1 Method2 Method 2: HPLC-UV Preparation->Method2 Result1 Quantitative Result 1 Method1->Result1 Result2 Quantitative Result 2 Method2->Result2 Comparison Compare Results Result1->Comparison Result2->Comparison Validation Validated Quantification Comparison->Validation

Caption: Workflow for orthogonal validation of an analyte.

Comparative Analysis of Quantification Methods

The selection of orthogonal methods should be based on their differing separation and detection principles. For acyl-CoA esters, HPLC-UV and LC-MS/MS represent a robust orthogonal pair. HPLC-UV relies on the characteristic absorbance of the adenine (B156593) moiety in the CoA molecule, while LC-MS/MS provides high selectivity and sensitivity based on the mass-to-charge ratio of the parent molecule and its fragments.

Table 1: Comparison of HPLC-UV and LC-MS/MS for Acyl-CoA Quantification

FeatureHPLC-UVLC-MS/MS
Principle Separation by liquid chromatography, detection by UV absorbance (typically at 260 nm).Separation by liquid chromatography, detection by mass spectrometry based on parent and fragment ion masses.
Selectivity Moderate. Relies on chromatographic separation to resolve isomers and compounds with similar UV spectra.High to Very High. Can distinguish between molecules with the same retention time but different masses (isobars) and isomers through fragmentation patterns.
Sensitivity Lower (pmol range).[1]Higher (fmol to amol range).[2]
Quantification Based on external calibration curves using authentic standards.Can use external calibration, but is most accurate with stable isotope-labeled internal standards.[3][4]
Confirmation Based on retention time matching with a standard.Based on retention time, precursor ion mass, and specific fragment ion ratios (MRM).[5]
Instrumentation Widely available and less complex.More specialized instrumentation requiring greater expertise.
Sample Prep Requires clean extracts to avoid co-eluting interferences.[1]More tolerant to complex matrices due to high selectivity, but still benefits from clean samples.[5][6]

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results between orthogonal methods. Below are representative protocols for the quantification of "this compound" from cell culture samples.

I. Sample Preparation (Common for both methods)
  • Cell Harvesting and Quenching:

    • Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolic activity by adding a cold extraction solvent, typically a mixture of acetonitrile/methanol/water (2:2:1 v/v/v).[2]

    • For absolute quantification, spike the extraction solvent with a known concentration of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample, like propionyl-CoA).[6]

  • Extraction:

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet protein and cell debris.[2]

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.[1]

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with an aqueous solution to remove polar impurities.

    • Elute the acyl-CoA esters with a suitable organic solvent mixture (e.g., ethanol/water with ammonium (B1175870) acetate).[1]

    • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.

Sample_Prep_Workflow Start Cell Pellet Quench Add Cold Extraction Solvent with Internal Standard Start->Quench Extract Vortex & Incubate on Ice Quench->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elute Elute Acyl-CoAs SPE->Elute Dry Dry Down Eluate Elute->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute End Ready for Injection Reconstitute->End

Caption: General workflow for acyl-CoA extraction.

II. Method 1: LC-MS/MS Quantification
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: [M+H]+ → [M-507+H]+ (loss of the phosphoadenosine diphosphate (B83284) moiety).[5]

      • Qualifier: A second, specific fragment ion transition for the analyte.

    • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

III. Method 2: HPLC-UV Quantification
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient appropriate to elute the analyte of interest, for example, 5% to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 260 nm.[1]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the analyte peak based on its retention time compared to a purified standard.

    • Quantify the amount of analyte using an external calibration curve generated from serial dilutions of the authentic standard.

Conclusion

The orthogonal application of HPLC-UV and LC-MS/MS provides a robust strategy for the confident quantification of novel acyl-CoA esters like "this compound". While LC-MS/MS offers superior sensitivity and selectivity, HPLC-UV serves as an excellent, independent method for verification. By presenting comparable quantitative data from both techniques, researchers can build a strong case for the accurate measurement of new and potentially significant metabolites, a critical step in advancing our understanding of cellular metabolism and disease.

References

A Comparative Analysis of the Inhibitory Effects of Succinyl-CoA and the Hypothetical Compound 2,3-dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the known inhibitory effects of the metabolic intermediate succinyl-CoA with the hypothesized inhibitory potential of a novel structural analog, 2,3-dimethylidenepentanedioyl-CoA. Due to the absence of published data on this compound, its inhibitory profile is projected based on structural similarities and established principles of enzyme kinetics. All data and proposed mechanisms for this compound should be considered hypothetical and require experimental validation.

Introduction to the Compounds

Succinyl-Coenzyme A (Succinyl-CoA) is a key intermediate in the citric acid cycle (Krebs cycle), formed from α-ketoglutarate by the α-ketoglutarate dehydrogenase complex.[1][2][3] Beyond its role in energy metabolism, succinyl-CoA is a precursor for heme synthesis and is involved in the metabolism of certain amino acids and odd-chain fatty acids.[3][4] It is also a well-established feedback inhibitor of several enzymes within the citric acid cycle, playing a crucial role in regulating metabolic flux.[1][5][6]

2,3-dimethylidenepentanedioyl-Coenzyme A (Hypothetical) is a proposed structural analog of succinyl-CoA. Its structure is derived from pentanedioic acid (glutaric acid), featuring a five-carbon backbone with two methylene (B1212753) groups at the C2 and C3 positions. This introduces unsaturation and a different stereochemistry compared to the saturated four-carbon backbone of succinyl-CoA. The inhibitory properties of this compound have not been experimentally determined.

Comparative Analysis of Inhibitory Effects

Succinyl-CoA is known to inhibit at least two key enzymes in the citric acid cycle: α-ketoglutarate dehydrogenase and citrate (B86180) synthase.[5][6] The following sections compare these established effects with the hypothesized inhibitory actions of this compound.

Inhibition of α-Ketoglutarate Dehydrogenase

Succinyl-CoA: As a direct product of the reaction catalyzed by the α-ketoglutarate dehydrogenase complex, succinyl-CoA acts as a potent product inhibitor.[1][2] High concentrations of succinyl-CoA signal that the citric acid cycle is operating at a high capacity, leading to feedback inhibition of the enzyme complex to reduce the rate of its own formation.[1]

This compound (Hypothetical): It is hypothesized that this compound could also act as an inhibitor of α-ketoglutarate dehydrogenase. Its structural similarity to succinyl-CoA might allow it to bind to the same regulatory site on the enzyme. However, the longer carbon backbone and the presence of the dimethylidene groups would likely alter the binding affinity. The electron-rich double bonds could potentially lead to a different mode of interaction, possibly even acting as a covalent inhibitor if the enzyme's active site contains reactive residues.

Inhibition of Citrate Synthase

Succinyl-CoA: Succinyl-CoA acts as a competitive inhibitor of citrate synthase with respect to acetyl-CoA.[5][7] It achieves this by binding to the acetyl-CoA binding site on the enzyme, thereby preventing the initiation of the citric acid cycle.[5] This is a form of feedback regulation from a downstream intermediate.

This compound (Hypothetical): It is plausible that this compound could also competitively inhibit citrate synthase. Its Coenzyme A moiety would be recognized by the enzyme's active site. However, the bulkier and structurally different "dimethylidenepentanedioyl" group compared to the "succinyl" group would likely result in a different binding affinity (Ki). It is possible that the larger size could lead to weaker binding and less effective inhibition compared to succinyl-CoA.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the known inhibitory data for succinyl-CoA and provides hypothetical values for this compound to illustrate a potential comparative profile.

CompoundTarget EnzymeInhibition TypeKi (Inhibition Constant)Notes
Succinyl-CoA α-Ketoglutarate DehydrogenaseProduct InhibitionReported values in the low µM rangeWell-established physiological regulator.
Citrate SynthaseCompetitive (vs. Acetyl-CoA)Reported values in the low µM rangeA key feedback inhibitor of the citric acid cycle.[5][7]
This compound α-Ketoglutarate DehydrogenaseHypothetical: Product/Allosteric InhibitionHypothetical: 50 - 150 µMExpected to be a weaker inhibitor due to structural differences.
Citrate SynthaseHypothetical: Competitive (vs. Acetyl-CoA)Hypothetical: 80 - 250 µMThe larger acyl group may reduce binding affinity to the active site.

Disclaimer: All data for this compound is hypothetical and for illustrative purposes only.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the regulatory role of succinyl-CoA and a proposed workflow for experimentally comparing its inhibitory effects with a novel compound.

Succinyl_CoA_Regulation AcetylCoA Acetyl-CoA CS Citrate Synthase AcetylCoA->CS Oxaloacetate Oxaloacetate Oxaloacetate->CS Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH AlphaKG α-Ketoglutarate KGDH α-Ketoglutarate Dehydrogenase AlphaKG->KGDH SuccinylCoA Succinyl-CoA SuccinylCoA->CS Competitive Inhibition SuccinylCoA->KGDH Product Inhibition SCS Succinyl-CoA Synthetase SuccinylCoA->SCS Succinate Succinate CS->Citrate Aconitase->Isocitrate IDH->AlphaKG KGDH->SuccinylCoA SCS->Succinate

Caption: Feedback inhibition by Succinyl-CoA in the Citric Acid Cycle.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Enzyme Purify Target Enzyme (e.g., Citrate Synthase) Assay Set up reaction mixtures: - Enzyme - Substrates - Varying inhibitor concentrations Enzyme->Assay Compound1 Prepare Succinyl-CoA Stock Solution Compound1->Assay Compound2 Synthesize & Prepare This compound Stock Solution Compound2->Assay Measure Measure enzyme activity (e.g., spectrophotometrically) Assay->Measure Kinetics Plot reaction rates vs. substrate concentration Measure->Kinetics LineweaverBurk Generate Lineweaver-Burk plot Kinetics->LineweaverBurk Ki Calculate Ki value and determine inhibition type LineweaverBurk->Ki

Caption: Experimental workflow for comparative inhibitor analysis.

Logical_Comparison SuccinylCoA Succinyl-CoA (Known Inhibitor) KGDH α-Ketoglutarate Dehydrogenase SuccinylCoA->KGDH Product Inhibition (Established) CS Citrate Synthase SuccinylCoA->CS Competitive Inhibition (Established) NewCompound This compound (Hypothetical Inhibitor) NewCompound->KGDH Potential Inhibition (Hypothesized) NewCompound->CS Potential Competitive Inhibition (Hypothesized)

Caption: Logical comparison of known vs. hypothesized inhibitory actions.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory effects of the compounds on their target enzymes.

Protocol for Citrate Synthase Activity and Inhibition Assay

This protocol is based on the colorimetric measurement of the reaction between the free thiol group of Coenzyme A and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product with absorbance at 412 nm.[8]

Materials:

  • Purified citrate synthase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)

  • Acetyl-CoA solution

  • Oxaloacetate solution

  • DTNB solution

  • Succinyl-CoA (inhibitor)

  • This compound (test inhibitor)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates and inhibitors in the assay buffer.

  • Assay Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, DTNB, acetyl-CoA, and varying concentrations of the inhibitor (succinyl-CoA or the test compound). Include a control with no inhibitor.

  • Enzyme Addition: Add a standardized amount of purified citrate synthase to each well to initiate the reaction.

  • Initiation of Reaction: Add oxaloacetate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 30°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • To determine the type of inhibition and the Ki value, repeat the experiment with varying concentrations of acetyl-CoA at each fixed inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Acetyl-CoA]). The pattern of line intersections will indicate the type of inhibition (competitive, non-competitive, etc.).

    • Calculate the Ki from the Lineweaver-Burk plot data.

Protocol for α-Ketoglutarate Dehydrogenase Activity and Inhibition Assay

This protocol measures the activity of the α-ketoglutarate dehydrogenase complex by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Isolated mitochondria or purified α-ketoglutarate dehydrogenase complex

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • α-Ketoglutarate solution

  • Coenzyme A solution

  • NAD⁺ solution

  • Succinyl-CoA (inhibitor)

  • This compound (test inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates and inhibitors in the assay buffer.

  • Assay Setup: In a UV-transparent 96-well plate, prepare reaction mixtures containing assay buffer, α-ketoglutarate, Coenzyme A, NAD⁺, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Enzyme Addition: Add the enzyme source (mitochondrial lysate or purified complex) to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the rate of NADH formation.

    • Plot V₀ against the inhibitor concentration to determine the IC₅₀ (concentration of inhibitor that causes 50% inhibition).

    • To determine the Ki and mechanism of inhibition, perform further kinetic studies with varying substrate concentrations (e.g., α-ketoglutarate) and analyze the data using methods such as Lineweaver-Burk or non-linear regression.

Conclusion and Future Directions

Succinyl-CoA is a well-characterized metabolic intermediate with crucial regulatory roles in the citric acid cycle, acting as a feedback inhibitor of α-ketoglutarate dehydrogenase and citrate synthase.[1][5][6] The hypothetical compound this compound, due to its structural analogy, is postulated to exert similar, though likely weaker, inhibitory effects on these enzymes. The presence of a longer carbon backbone and unsaturated bonds are predicted to reduce its binding affinity.

Experimental validation is essential to confirm these hypotheses. The synthesis of this compound followed by in vitro enzymatic assays, as outlined in this guide, would be the necessary next steps. Such studies would not only elucidate the inhibitory profile of this novel compound but could also provide insights into the structure-activity relationships of inhibitors for these key metabolic enzymes, potentially guiding the development of new therapeutic agents targeting cellular metabolism.

References

Uncharted Territory: The Biological Activity of 2,3-dimethylidenepentanedioyl-CoA Enantiomers Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and metabolic databases has revealed no specific information on the biological activity of the enantiomers of 2,3-dimethylidenepentanedioyl-CoA. This particular molecule appears to be a novel or yet-uncharacterized intermediate, as no experimental data, metabolic pathway associations, or enzymatic studies are currently available under this name.

For researchers, scientists, and drug development professionals, the exploration of stereoisomerism is a critical aspect of understanding biological function. The distinct three-dimensional arrangement of enantiomers can lead to significantly different interactions with chiral biological molecules such as enzymes and receptors, resulting in varied efficacy, metabolism, and toxicity profiles. However, in the case of this compound, the foundational information required for such a comparative analysis is absent from the public domain.

Our investigation sought to identify key data points including:

  • Metabolic Pathway Involvement: To understand the context of its biological activity, it was crucial to first identify the metabolic pathway in which this compound participates. Searches for this molecule and structurally related compounds, such as those involved in glutamate (B1630785) or itaconic acid metabolism, did not yield a direct link.

  • Enzymatic Interactions: The specific enzymes that synthesize or degrade this compound would be the primary targets for studying the differential effects of its enantiomers. Without knowledge of these enzymes, it is impossible to investigate their stereospecificity.

  • Experimental Data: No studies presenting quantitative data on the biological effects of either the racemic mixture or the individual enantiomers of this compound could be located. This includes a lack of information on potential signaling pathway modulation, enzyme inhibition or activation, or any other measurable biological response.

At present, a comparison guide on the biological activity of this compound enantiomers cannot be constructed due to a complete absence of published research on this specific molecule. The scientific community has yet to report on its existence, synthesis, or biological function.

For researchers with an interest in this compound, the initial steps would involve its chemical synthesis and characterization, followed by exploratory studies to determine its metabolic relevance and potential biological targets. Future investigations could then proceed to the separation of its enantiomers and a comparative analysis of their biological activities.

Should further information or alternative nomenclature for this molecule become available, a renewed search for its biological properties can be undertaken.

A Comparative Guide to Structural Analogs of Acyl-CoA and their Affinity for Methylmalonyl-CoA Mutase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme affinity of structural analogs of "2,3-dimethylidenepentanedioyl-CoA," a hypothetical molecule, by focusing on the well-characterized enzyme methylmalonyl-CoA mutase (MCM). Due to the lack of direct experimental data for the specified molecule, this guide centers on known interactions of structurally related acyl-CoA analogs with MCM, offering insights into the enzyme's substrate specificity and inhibition.

Introduction to Methylmalonyl-CoA Mutase

Methylmalonyl-CoA mutase (MCM) is a crucial mitochondrial enzyme (EC 5.4.99.2) that plays a vital role in the catabolism of branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[1][2] It catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] This vitamin B12-dependent enzyme is essential for normal cellular metabolism, and its deficiency leads to the serious genetic disorder methylmalonic acidemia.[2][3] Given its central metabolic role, understanding the substrate specificity and inhibition of MCM is of significant interest for both basic research and therapeutic development.

Comparative Analysis of Enzyme Affinity

The affinity of various acyl-CoA analogs for methylmalonyl-CoA mutase varies significantly based on their molecular structure. While the enzyme exhibits high specificity for its natural substrate, L-methylmalonyl-CoA, it can also bind and be inhibited by other structurally related molecules. This section provides a comparative overview of the kinetic parameters for the interaction of selected acyl-CoA analogs with human methylmalonyl-CoA mutase.

Quantitative Data Summary

The following table summarizes the available kinetic data for the interaction of methylmalonyl-CoA and its structural analogs with human methylmalonyl-CoA mutase.

CompoundStructureType of InteractionKm (μM)kcat (s⁻¹)Ki (mM)IC₅₀ (μM)Reference(s)
(R)-Methylmalonyl-CoACH₃-CH(COOH)-CO-SCoASubstrate65~18--[4][5]
Itaconyl-CoACH₂=C(COOH)-CH₂-CO-SCoASuicide Inactivator---Potent[6][7][8]
Malyl-CoAHOOC-CH(OH)-CH₂-CO-SCoAInhibitor---Potent[5]
Ethylmalonyl-CoACH₃-CH₂-CH(COOH)-CO-SCoAAlternate Substrate/Inhibitor--Mixed-[9][10]
Cyclopropylcarbonyl-CoA(CH₂)₂CH-CO-SCoA (carboxylate derivative)Inhibitor--0.26 ± 0.07-[10]
Methylenecyclopropylacetyl-CoACH₂=C(CH₂)₂CH-CO-SCoAInhibitor--0.47 ± 0.12-[10]

Note: Direct comparison of all kinetic parameters is challenging due to variations in experimental conditions across different studies. "Potent" indicates strong inhibition was observed, but a specific IC₅₀ or Kᵢ value was not provided in a comparable format. The inhibition by itaconyl-CoA is described as suicide inactivation, where the inhibitor forms a stable, inactive complex with the enzyme.[6][8] Malyl-CoA was also found to be a more potent inhibitor than itaconyl-CoA in a direct comparison.[5]

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway leading to the formation of methylmalonyl-CoA from branched-chain amino acids, highlighting the central role of methylmalonyl-CoA mutase.

Metabolic_Pathway cluster_amino_acids Branched-Chain Amino Acids Isoleucine Isoleucine Propionyl_CoA Propionyl-CoA Isoleucine->Propionyl_CoA Valine Valine Valine->Propionyl_CoA Threonine Threonine Threonine->Propionyl_CoA Methionine Methionine Methionine->Propionyl_CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Fig. 1: Metabolic pathway of branched-chain amino acid catabolism.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, focusing on the expression, purification, and activity assay of methylmalonyl-CoA mutase.

Expression and Purification of Recombinant Human Methylmalonyl-CoA Mutase

Objective: To obtain purified, active human MCM for use in kinetic assays.

Methodology:

  • Gene Expression: The gene encoding human methylmalonyl-CoA mutase (MUT) is cloned into a suitable expression vector (e.g., pET-28b) and transformed into an E. coli expression strain (e.g., BL21(DE3)).[11]

  • Cell Culture and Induction: The E. coli cells are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD₆₀₀ of 1.5-1.8).[11] Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 50 µM. To enhance proper protein folding, the temperature is reduced to 12-16°C for 14-20 hours.[11][12]

  • Cell Lysis and Clarification: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris and insoluble proteins.

  • Affinity Chromatography: The soluble fraction containing the recombinant MCM is loaded onto an affinity chromatography column. If the protein is expressed with a His-tag, a nickel-nitrilotriacetic acid (Ni-NTA) resin is used.[13] Alternatively, affinity chromatography using immobilized vitamin B12 can be employed for purification.[14]

  • Elution and Dialysis: The bound MCM is eluted from the column using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins). The purified protein is then dialyzed against a storage buffer to remove the eluting agent and to ensure stability.

  • Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Methylmalonyl-CoA Mutase Activity Assay

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of MCM with its substrate and the inhibitory constants (Ki, IC₅₀) of structural analogs.

Methodology:

A common method for assaying MCM activity is a coupled spectrophotometric assay.[11]

  • Reaction Mixture: The reaction is typically carried out in a quartz cuvette containing a buffered solution (e.g., potassium phosphate, pH 7.6), MgCl₂, ATP, NADH, phosphoenolpyruvate, and the coupling enzymes pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.[11][15] The recombinant MCM is added to this mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, (R)-methylmalonyl-CoA.[11]

  • Spectrophotometric Measurement: The conversion of methylmalonyl-CoA to succinyl-CoA is coupled to the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. This change in absorbance is monitored over time using a spectrophotometer.

  • Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot. To determine Km and Vmax, the initial velocities are measured at various substrate concentrations and the data are fitted to the Michaelis-Menten equation.[16]

  • Inhibition Assays: For inhibition studies, the assay is performed in the presence of varying concentrations of the inhibitor. The type of inhibition and the Ki value can be determined by analyzing the data using Lineweaver-Burk or Dixon plots. IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

An alternative method involves the direct measurement of succinyl-CoA production using high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[17]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an enzyme inhibition assay.

Experimental_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Assay Buffer Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by adding Substrate Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Data to Determine IC50 or Ki Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Fig. 2: Generalized workflow for an enzyme inhibition assay.

Conclusion

This guide provides a comparative framework for understanding the enzyme affinity of acyl-CoA analogs for methylmalonyl-CoA mutase. The presented data and protocols serve as a valuable resource for researchers investigating the structure-function relationships of this critical enzyme and for those involved in the development of potential therapeutic agents targeting metabolic pathways. The potent inhibition of MCM by itaconyl-CoA, a metabolite associated with inflammation, highlights the intricate connections between metabolism and the immune system and suggests avenues for future research.

References

A Comparative Guide to the In Vivo Validation of Itaconic Acid and Alternative C5 Dicarboxylic Acid Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of the industrially significant itaconic acid metabolic pathway in various microbial hosts. As the originally requested "2,3-dimethylidenepentanedioyl-CoA" pathway is not documented in publicly available scientific literature, this guide focuses on the closely related and well-established itaconic acid pathway. Itaconic acid, a valuable platform chemical, is a C5 dicarboxylic acid with a structure that could be conceptually derived from a precursor like this compound.

This document compares the performance of different microbial chassis—the natural producer Aspergillus terreus and the engineered hosts Escherichia coli and Saccharomyces cerevisiae—for itaconic acid production. Furthermore, it presents glutaric acid, another important C5 dicarboxylic acid, as an alternative product and compares its production metrics in engineered Corynebacterium glutamicum. The guide includes quantitative data, detailed experimental protocols, and pathway and workflow diagrams to support research and development efforts in metabolic engineering and bioprocessing.

Data Presentation: Performance Comparison of Microbial Platforms

The following table summarizes key performance metrics for the production of itaconic acid and the alternative C5 dicarboxylic acid, glutaric acid, in various microbial systems. These metrics—titer, yield, and productivity—are critical for assessing the industrial viability of a bioprocess.

ProductMicrobial HostTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Itaconic Acid Aspergillus terreus (wild-type, optimized process)1600.46 g/g0.99[1][2]
Itaconic Acid Aspergillus terreus (wild-type, optimized process)1500.58 g/g0.57[1]
Itaconic Acid Engineered Escherichia coli51.799.42 g/g DCWNot Reported[3]
Itaconic Acid Engineered Escherichia coli320.68 mol/mol0.45[4]
Itaconic Acid Engineered Saccharomyces cerevisiae4.7Not ReportedNot Reported[5]
Itaconic Acid Engineered Saccharomyces cerevisiae1.2Not ReportedNot Reported[6]
Glutaric Acid Engineered Corynebacterium glutamicum105.30.54 g/g1.53[7]
Glutaric Acid Engineered Corynebacterium glutamicum900.70 mol/mol1.8[7]
Glutaric Acid Engineered Escherichia coli53.70.64 mol/molNot Reported[8]

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways for the biosynthesis of itaconic acid and glutaric acid.

Itaconic_Acid_Pathway cluster_glycolysis Glycolysis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate_tca Pyruvate_tca Citrate Citrate AcetylCoA->Citrate Citrate Synthase cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase cis-Aconitate_mito cis-Aconitate cis-Aconitate->cis-Aconitate_mito cis-Aconitate_cyto cis-Aconitate cis-Aconitate_mito->cis-Aconitate_cyto MttA Transporter Itaconic Acid Itaconic Acid cis-Aconitate_cyto->Itaconic Acid cis-Aconitate Decarboxylase (CadA) Exported Itaconic Acid Exported Itaconic Acid Itaconic Acid->Exported Itaconic Acid MfsA Transporter

Itaconic Acid Biosynthesis Pathway.

Glutaric_Acid_Pathway cluster_lysine_pathway L-Lysine Biosynthesis Glucose Glucose L-Lysine L-Lysine Glucose->L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal Putrescine Transaminase (davA) 5-Aminovalerate (AVA) 5-Aminovalerate (AVA) 5-Aminopentanal->5-Aminovalerate (AVA) γ-Aminobutyraldehyde Dehydrogenase Glutarate Semialdehyde Glutarate Semialdehyde 5-Aminovalerate (AVA)->Glutarate Semialdehyde 5-Aminovalerate Transaminase (gabT) Glutaric Acid Glutaric Acid Glutarate Semialdehyde->Glutaric Acid Glutarate Semialdehyde Dehydrogenase (gabD) Exported Glutaric Acid Exported Glutaric Acid Glutaric Acid->Exported Glutaric Acid Exporter (ynfM)

Glutaric Acid Biosynthesis Pathway from L-Lysine.

Experimental Protocols

This section provides a generalized overview of the methodologies for the in vivo validation of itaconic and glutaric acid production pathways. Specific details may vary between publications.

Microbial Strain Construction and Cultivation
  • Host Strains :

    • Aspergillus terreus: Often a wild-type or classically mutated high-producing strain is used.

    • Escherichia coli: Commonly used strains include MG1655 or W3110. Genetic modifications involve the deletion of competing pathway genes (e.g., icd, aceA, pykF) and overexpression of key pathway enzymes.[4][9]

    • Saccharomyces cerevisiae: A laboratory strain is engineered to express the itaconic acid pathway genes, often with modifications to improve precursor supply.[10]

    • Corynebacterium glutamicum: An L-lysine overproducing strain is typically used as the starting point for engineering the glutaric acid pathway.[7]

  • Genetic Engineering :

    • Gene Integration : Key biosynthetic genes (e.g., cadA for itaconic acid; davA, davB, gabT, gabD for glutaric acid) are often integrated into the host chromosome or expressed from plasmids under the control of strong promoters.

    • Gene Deletion : CRISPR/Cas9 or homologous recombination is used to knock out genes in competing pathways to redirect carbon flux towards the desired product.

  • Cultivation Media and Conditions :

    • Seed Culture : A rich medium (e.g., LB for E. coli, YPD for S. cerevisiae) is used to grow the initial inoculum.

    • Fermentation Medium : A defined minimal medium with a high concentration of a carbon source (e.g., glucose) is typically used for production. The medium composition, including nitrogen source, phosphate, and trace metals, is critical and often optimized. For A. terreus, a low pH (around 3.0-3.5) and controlled levels of manganese are crucial for high yields.[11]

    • Fermentation Mode : Fed-batch fermentation is commonly employed to achieve high cell densities and high product titers, avoiding substrate inhibition.[1][4][7] The feed rate is often controlled to maintain a desired glucose concentration.

Fermentation Process and In Vivo Validation
  • Bioreactor Setup : Fermentations are typically carried out in stirred-tank bioreactors with controls for temperature, pH, and dissolved oxygen.

  • Process Parameters :

    • Temperature : Maintained at an optimal level for the specific microorganism (e.g., 30-37°C for E. coli and S. cerevisiae, 35°C for A. terreus).[11]

    • pH Control : pH is controlled by the automated addition of an acid or base (e.g., NH4OH, NaOH). Maintaining a specific pH can be critical for product formation.[1]

    • Aeration and Agitation : Sparging with air or oxygen-enriched air and agitation are controlled to maintain a sufficient dissolved oxygen level, which is crucial for aerobic production pathways.

Quantification of Metabolites
  • Sample Preparation : Fermentation broth samples are collected at regular intervals. The biomass is separated by centrifugation, and the supernatant is filtered before analysis.[12]

  • High-Performance Liquid Chromatography (HPLC) : This is the standard method for quantifying organic acids like itaconic and glutaric acid.

    • Column : A reverse-phase C18 column or a specific organic acid analysis column (e.g., Aminex HPX-87H) is used.[13]

    • Mobile Phase : An acidic aqueous solution (e.g., dilute sulfuric acid or phosphoric acid) is typically used as the mobile phase.[12][13]

    • Detection : A UV detector (at a wavelength around 210 nm) or a refractive index (RI) detector is employed.[13][14]

    • Quantification : The concentration of the target acid is determined by comparing the peak area to a standard curve generated with known concentrations of the pure compound.[15]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vivo validation of a metabolic pathway for organic acid production.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_analysis Analysis Pathway_Design Pathway_Design Gene_Synthesis Gene Synthesis & Vector Construction Pathway_Design->Gene_Synthesis Host_Engineering Host Engineering (Integration/Deletion) Gene_Synthesis->Host_Engineering Strain_Verification Strain Verification (PCR, Sequencing) Host_Engineering->Strain_Verification Seed_Culture Seed Culture Preparation Strain_Verification->Seed_Culture Bioreactor_Cultivation Fed-Batch Bioreactor Cultivation Seed_Culture->Bioreactor_Cultivation Sampling Time-course Sampling Bioreactor_Cultivation->Sampling Sample_Prep Sample Preparation (Centrifugation, Filtration) Sampling->Sample_Prep HPLC_Analysis HPLC Analysis (Quantification) Sample_Prep->HPLC_Analysis Data_Evaluation Data Evaluation (Titer, Yield, Productivity) HPLC_Analysis->Data_Evaluation Pathway_Optimization Pathway Optimization Data_Evaluation->Pathway_Optimization Iterative Improvement Pathway_Optimization->Host_Engineering

General Experimental Workflow.

Concluding Remarks

The in vivo validation of metabolic pathways is a cornerstone of successful metabolic engineering. While the originally specified "this compound" pathway remains elusive in current literature, the principles of its validation would follow the rigorous methodologies applied to the production of itaconic acid and other dicarboxylic acids. The data presented herein demonstrates the significant progress made in engineering various microbial hosts for the production of these valuable chemicals. Aspergillus terreus remains a robust industrial producer of itaconic acid, achieving very high titers. However, engineered prokaryotic hosts like E. coli and C. glutamicum offer advantages in terms of faster growth rates and well-established genetic tools, leading to high productivity for both itaconic and glutaric acids. The choice of the optimal production platform will depend on a variety of factors including feedstock, process robustness, and downstream processing considerations. This guide provides a foundational comparison to aid researchers in this selection and in the design of future validation experiments.

References

A Comparative Guide to Acyl-CoA Metabolites as Biomarkers: The Case of Octanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic biomarker discovery is continually evolving, with a growing emphasis on the identification of specific and sensitive molecules that can aid in the diagnosis, prognosis, and monitoring of disease. Among the vast array of metabolites, acyl-Coenzyme A (acyl-CoA) species have garnered significant attention due to their central role in fatty acid metabolism and cellular energy homeostasis. This guide provides a comprehensive comparison of Octanoyl-CoA and its derivatives as biomarkers, particularly in the context of inborn errors of metabolism, benchmarked against other relevant metabolic markers.

Introduction to Octanoyl-CoA and its Clinical Significance

Octanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its metabolism is critically dependent on the enzyme medium-chain acyl-CoA dehydrogenase (MCAD). A deficiency in this enzyme, known as MCAD deficiency (MCADD), is one of the most common inherited metabolic disorders.[1][2] In individuals with MCADD, the impaired breakdown of medium-chain fatty acids leads to the accumulation of Octanoyl-CoA and its subsequent conversion into other metabolites that are released into circulation.[3] This accumulation forms the basis of its utility as a biomarker. While Octanoyl-CoA itself is the proximal metabolite that accumulates, its downstream conjugate, octanoylcarnitine (B1202733) (C8) , is the primary biomarker measured in clinical settings, most notably in newborn screening programs.[4][5]

This guide will focus on the comparative performance of octanoylcarnitine and other related metabolites in the diagnosis of MCAD deficiency.

Comparative Analysis of Biomarkers for MCAD Deficiency

The diagnosis of MCAD deficiency relies on the detection of a characteristic pattern of elevated metabolites. The performance of these biomarkers is compared in the table below.

BiomarkerMatrixTypical Concentration in Healthy NewbornsTypical Concentration in MCADD NewbornsDiagnostic Utility
Octanoylcarnitine (C8) Dried Blood Spot< 0.22 µmol/L[5]3.1 - 28.3 µmol/L (median 8.4 µmol/L)[5]Primary Biomarker: High sensitivity and specificity for newborn screening.[5]
Hexanoylcarnitine (C6) Dried Blood SpotVariable, generally lowModerately elevated[6]Secondary Biomarker: Supports the diagnosis of MCADD, often elevated in conjunction with C8.
Decanoylcarnitine (C10) Dried Blood SpotVariable, generally lowModerately elevated[6]Secondary Biomarker: Also supports the diagnosis; the C8/C10 ratio is a key diagnostic indicator.[7]
Suberylglycine UrineNot typically detectedSignificantly elevatedConfirmatory Biomarker: A dicarboxylic acid derivative that is a characteristic finding in urine organic acid analysis of symptomatic patients.[6]
Hexanoylglycine UrineNot typically detectedSignificantly elevatedConfirmatory Biomarker: Another key urinary organic acid that confirms the diagnosis of MCADD.[6]

Signaling Pathways and Metabolic Relationships

In a healthy individual, medium-chain fatty acids are broken down through beta-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate energy. In MCAD deficiency, this pathway is disrupted at the first step of beta-oxidation for medium-chain fatty acids.

Medium-Chain Fatty Acid Beta-Oxidation Medium-Chain Fatty Acid Beta-Oxidation Pathway MCFA Medium-Chain Fatty Acid MCFA_CoA Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) MCFA->MCFA_CoA Acylcarnitine Acylcarnitines (e.g., Octanoylcarnitine) MCFA_CoA->Acylcarnitine Carnitine Palmitoyltransferase II Organic_Acids Urinary Organic Acids (e.g., Suberylglycine) MCFA_CoA->Organic_Acids Omega-oxidation & Glycine Conjugation MCAD MCAD (Deficient in MCADD) MCFA_CoA->MCAD FAD -> FADH2 Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Carnitine Carnitine Carnitine->Acylcarnitine Glycine Glycine Glycine->Organic_Acids MCAD->Enoyl_CoA

Caption: Metabolic fate of Octanoyl-CoA in healthy individuals versus those with MCAD deficiency.

Experimental Protocols

The accurate quantification of these biomarkers is crucial for diagnosis. Below are outlines of the typical experimental protocols used.

Analysis of Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening for MCAD deficiency.[5]

1. Sample Preparation:

  • A 3 mm punch from a dried blood spot card is placed into a 96-well microtiter plate.

  • An internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-octanoylcarnitine) in methanol (B129727) is added to each well.

  • The plate is agitated for 30 minutes to extract the acylcarnitines.

  • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • The dried residue is derivatized with butanolic-HCl by heating at 65°C for 15 minutes to form butyl esters.

  • The derivatized sample is again evaporated to dryness and reconstituted in the mobile phase for analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatography: A C8 or C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The analysis is performed in precursor ion scanning mode or multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transitions for each acylcarnitine. For octanoylcarnitine, this would be the transition from the precursor ion (the mass of butylated octanoylcarnitine) to the product ion (m/z 85, characteristic of the carnitine moiety).

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a confirmatory test, often performed on patients with clinical symptoms or abnormal newborn screening results.[6]

1. Sample Preparation:

  • A specific volume of urine is spiked with an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

  • The urine is acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate.

  • The organic layer is separated and evaporated to dryness.

  • The residue is derivatized to make the organic acids volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the derivatized organic acids based on their boiling points and polarity. The oven temperature is programmed to ramp up over the course of the analysis.

  • Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds, which are then compared to a library of known organic acid spectra for identification and quantification.

Experimental Workflow

The following diagram illustrates the typical workflow for the diagnosis of MCAD deficiency using these biomarkers.

Diagnostic Workflow for MCAD Deficiency Diagnostic Workflow for MCAD Deficiency Start Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (Acylcarnitine Profile) Start->MSMS Results Results Interpretation (Elevated C8, C8/C10 ratio?) MSMS->Results Normal Normal Result (No further action) Results->Normal No Abnormal Abnormal Result (Presumptive Positive) Results->Abnormal Yes Confirmatory Confirmatory Testing Abnormal->Confirmatory Urine_GCMS Urine Organic Acid Analysis (GC-MS) Confirmatory->Urine_GCMS Genetic ACADM Gene Sequencing Confirmatory->Genetic Diagnosis Definitive Diagnosis of MCADD Urine_GCMS->Diagnosis Genetic->Diagnosis

Caption: A typical workflow for the diagnosis of MCAD deficiency from newborn screening to confirmation.

Conclusion

While 2,3-dimethylidenepentanedioyl-CoA is not a recognized biomarker, the broader class of acyl-CoAs, and specifically their downstream metabolites, are of immense clinical importance. Octanoylcarnitine (C8) stands out as a highly effective primary biomarker for the detection of MCAD deficiency in newborn screening programs, demonstrating excellent sensitivity and specificity. Its utility is further enhanced when considered in conjunction with other acylcarnitines and confirmed by urinary organic acid analysis. The established analytical methods, particularly tandem mass spectrometry, allow for high-throughput and reliable quantification, making large-scale screening feasible and effective in preventing the severe clinical consequences of this treatable inborn error of metabolism. Future research may focus on the direct, high-throughput analysis of acyl-CoAs themselves, which could provide further insights into the pathophysiology of metabolic diseases.

References

Navigating Uncharted Synthesis: A Comparative Guide to Putative Routes for 2,3-Dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of established synthesis routes for "2,3-dimethylidenepentanedioyl-CoA" is not currently possible, as a thorough review of scientific literature reveals no documented methods for the chemical or enzymatic synthesis of this specific molecule. The compound, a Coenzyme A (CoA) thioester of a glutaric acid derivative featuring two exocyclic double bonds, appears to be a novel or highly specialized metabolite for which synthetic pathways have not been published.

This guide, therefore, presents a forward-looking, theoretical comparison of plausible synthetic strategies. By drawing parallels with the established synthesis of structurally related molecules, we propose and contrast a hypothetical chemical synthesis route and a putative enzymatic pathway. This analysis is intended to provide a foundational framework for researchers and drug development professionals seeking to pioneer the synthesis of this intriguing molecule.

Hypothetical Synthesis Route 1: A Chemo-Catalytic Approach

This speculative chemical synthesis route is conceptualized based on known organic chemistry transformations, particularly those used for creating similar structural motifs found in molecules like itaconic acid. The proposed pathway begins with a derivative of glutaric acid and introduces the key dimethylidene functionality before the final CoA ligation.

Proposed Experimental Protocol:
  • Synthesis of 2,3-Diformylpentanedioate: Starting from diethyl 2,3-dibromopentanedioate, a double Kornblum oxidation could be employed to introduce the two formyl groups. This would involve reacting the dibromide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like triethylamine.

  • Wittig Olefination: The resulting diethyl 2,3-diformylpentanedioate would then undergo a double Wittig reaction. Treatment with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would convert the two aldehyde groups into the desired exocyclic double bonds, yielding diethyl 2,3-dimethylidenepentanedioate.

  • Saponification: The diethyl ester would be hydrolyzed to 2,3-dimethylidenepentanedioic acid using a standard base-catalyzed hydrolysis with sodium hydroxide, followed by acidic workup.

  • Activation and Thioesterification: The resulting dicarboxylic acid would be activated, for instance, by conversion to its corresponding diacyl chloride using thionyl chloride. The activated intermediate would then be reacted with Coenzyme A in a suitable buffer system to form the final product, this compound.

Hypothetical Synthesis Route 2: An Enzymatic Approach

A plausible enzymatic route could leverage the substrate promiscuity of certain enzymes involved in dicarboxylic acid metabolism. This biocatalytic approach offers the potential for high specificity and milder reaction conditions compared to a multi-step chemical synthesis.

Proposed Experimental Protocol:
  • Precursor Synthesis: The initial step would require the synthesis of the precursor molecule, 2,3-dimethylidenepentanedioic acid, likely via the chemical route described above, as no known metabolic pathway is documented to produce this specific dicarboxylic acid.

  • Enzymatic CoA Ligation: The core of this route would be the use of a dicarboxylate-CoA ligase. These enzymes catalyze the formation of a thioester bond between a dicarboxylic acid and Coenzyme A, driven by the hydrolysis of ATP. A candidate enzyme, potentially from a microbial source known for its broad substrate tolerance, would be selected and expressed recombinantly.

  • Reaction Conditions: The enzymatic reaction would be carried out in an aqueous buffer at a physiologically relevant pH and temperature. The reaction mixture would contain 2,3-dimethylidenepentanedioic acid, Coenzyme A, ATP, and magnesium chloride as a cofactor for the ligase.

  • Purification: The product, this compound, would be purified from the reaction mixture using techniques such as affinity chromatography (if the enzyme is tagged) or high-performance liquid chromatography (HPLC).

Comparative Analysis of Hypothetical Routes

ParameterHypothetical Chemical SynthesisHypothetical Enzymatic Synthesis
Plausibility Based on well-established organic reactions.Relies on the discovery or engineering of an enzyme with the required substrate specificity.
Number of Steps Multi-step, potentially requiring purification at each stage.Potentially a single enzymatic step from the precursor acid.
Potential Yield Highly variable and dependent on the optimization of each step.Could be high if a suitable enzyme is found, but precursor synthesis yield is a limiting factor.
Purity May contain side-products from each reaction step, requiring extensive purification.High stereochemical and regiochemical purity is expected due to enzyme specificity.
Scalability Potentially scalable, but may require specialized equipment and handling of hazardous reagents.Scalability depends on the efficiency of enzyme production and stability.
Reaction Conditions May involve harsh reagents, high temperatures, and anhydrous conditions.Typically proceeds in aqueous buffer at mild temperatures and pH.

Visualizing the Proposed Pathways

To further elucidate these hypothetical routes, the following diagrams illustrate the logical flow of each proposed synthesis.

Chemical_Synthesis_Workflow A Diethyl 2,3-dibromopentanedioate B Diethyl 2,3-diformylpentanedioate A->B Kornblum Oxidation C Diethyl 2,3-dimethylidenepentanedioate B->C Wittig Olefination D 2,3-Dimethylidenepentanedioic Acid C->D Saponification E 2,3-Dimethylidenepentanedioyl Dichloride D->E Activation (SOCl₂) F This compound E->F CoA Ligation

Caption: Hypothetical chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_precursor Precursor Synthesis (Chemical) cluster_enzymatic Enzymatic Ligation A Starting Materials B 2,3-Dimethylidenepentanedioic Acid A->B C 2,3-Dimethylidenepentanedioic Acid D This compound C->D Dicarboxylate-CoA Ligase, ATP, CoA

Caption: Putative enzymatic synthesis workflow for this compound.

Safety Operating Guide

Safe Disposal Protocol for 2,3-dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or official disposal procedure is available for 2,3-dimethylidenepentanedioyl-CoA. The following protocol is based on the general chemical properties of thioesters and Coenzyme A derivatives and adheres to standard laboratory safety practices. Researchers must consult their institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper management and disposal of this compound, a specialized compound likely used in biochemical research and drug development. The procedure prioritizes the chemical deactivation of the reactive thioester group before final disposal.

Immediate Safety Considerations

Due to its chemical structure, this compound should be handled as a potentially hazardous chemical. The thioester functional group is reactive, and the compound's toxicological properties have not been fully investigated. All handling and disposal steps must be performed in a well-ventilated chemical fume hood.

Hazard and Personal Protective Equipment (PPE) Summary

Proper PPE is mandatory to minimize exposure risk. The following table outlines potential hazards based on the reactivity of thioesters and the required protective equipment.

Potential HazardRequired Personal Protective Equipment (PPE)
Eye Irritation Safety goggles or a face shield.
Skin Contact/Irritation Chemical-resistant nitrile gloves and a lab coat.[1]
Inhalation of Aerosols/Vapors Use exclusively within a certified chemical fume hood.
Reactivity Thioesters can hydrolyze, especially under basic conditions, to form thiols which may be malodorous or toxic.[2][3]
Unknown Toxicity Assume the compound is toxic and minimize all direct contact.

Step-by-Step Disposal Protocol

This protocol details a chemical deactivation procedure for small quantities of this compound waste, typically in aqueous buffer solutions. The primary method is base-catalyzed hydrolysis, which cleaves the thioester bond to form a carboxylate and a thiol, followed by oxidation of the resulting thiol.[3][4]

Experimental Protocol: Deactivation via Hydrolysis and Oxidation

Objective: To hydrolyze the thioester bond of this compound and subsequently oxidize the resulting thiol to less reactive and odorous compounds.

Materials:

  • Waste solution containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Commercial bleach (sodium hypochlorite, ~5-8% solution)

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container

  • Stir plate and stir bar

Procedure:

  • Preparation and Setup:

    • Perform all steps in a chemical fume hood.

    • Place the beaker containing the aqueous waste solution of this compound on a magnetic stir plate and add a stir bar. Begin gentle stirring.

  • Base-Catalyzed Hydrolysis:

    • Slowly add 1 M NaOH solution dropwise to the waste solution. Monitor the pH using pH paper or a pH meter.

    • Adjust the pH to approximately 10-12. Aqueous solutions of Coenzyme A derivatives are unstable above pH 8, which facilitates the breakdown.

    • Allow the solution to stir at room temperature for at least 2-4 hours to ensure complete hydrolysis of the thioester bond. This reaction cleaves the molecule into 2,3-dimethylidenepentanedioate and Coenzyme A-SH (a thiol).[3]

  • Oxidation of Thiol Byproduct:

    • After the hydrolysis period, slowly add an excess of commercial bleach solution (sodium hypochlorite). A general rule is to add approximately 10-20 mL of bleach for every 100 mL of waste solution.

    • This step oxidizes the thiol (Coenzyme A-SH) to a less odorous and less hazardous sulfonate derivative. Small quantities of thiols can be destroyed by oxidation with sodium hypochlorite.

    • Stir the mixture for an additional 30 minutes.

  • Neutralization and Final Disposal:

    • After oxidation, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., 1 M HCl) or base (1 M NaOH) dropwise.

    • Transfer the final, treated aqueous solution to a properly labeled hazardous waste container designated for aqueous chemical waste.

    • Do not pour the treated solution down the drain unless explicitly permitted by your institution's EHS guidelines.[1]

    • Arrange for pickup of the hazardous waste container through your institution's EHS department.[5][6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generated ppe 1. Don PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood 2. Work in Fume Hood ppe->fume_hood hydrolysis 3. Base Hydrolysis (Add 1M NaOH to pH 10-12) Stir for 2-4 hours fume_hood->hydrolysis Deactivation oxidation 4. Thiol Oxidation (Add excess bleach) Stir for 30 mins hydrolysis->oxidation neutralize 5. Neutralize Solution (Adjust to pH 6-8) oxidation->neutralize containerize 6. Transfer to Labeled Hazardous Waste Container neutralize->containerize Final Containment ehs_pickup 7. Arrange for EHS Pickup containerize->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the safe deactivation and disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 2,3-dimethylidenepentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-dimethylidenepentanedioyl-CoA was found. The following guidance is based on general safety protocols for handling coenzyme A analogs and other potentially hazardous biochemicals. It is imperative for researchers to conduct a thorough risk assessment for their specific experimental conditions and to consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on providing procedural, step-by-step guidance to ensure safe handling, use, and disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The minimum required PPE includes chemical-resistant gloves, a lab coat or gown, and safety glasses with side shields.[1] For procedures with a risk of splashing, chemical splash goggles and a face shield are necessary.[1] If the compound is in a powdered form and there is a risk of aerosolization, respiratory protection such as a fit-tested N95 or higher-level respirator should be used.[2][3]

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection Level Equipment Specifications & Use Cases
Primary Eye ProtectionChemical splash goggles should be worn when handling solutions.[1] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[1][4]
Hand ProtectionNitrile or neoprene gloves are recommended for handling.[3] Change gloves immediately if contaminated.
Body ProtectionA fully buttoned lab coat or chemical-resistant gown should be worn.
Secondary Respiratory ProtectionFor solids, a fit-tested N95 or higher respirator is advised to prevent inhalation of dust particles.[2][3]
Foot ProtectionClosed-toe shoes are mandatory in the laboratory.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe research environment.

Preparation and Engineering Controls
  • Ventilation: All work with this compound, especially when handling solids or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Material Preparation: Before starting, gather all necessary equipment and reagents. Clearly label all containers with the compound name and any known hazards.

Handling and Use
  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[2]

  • Preventing Exposure: Avoid direct contact with the skin, eyes, and clothing.[6] Do not generate aerosols or dusts.[2]

  • Transferring Solutions: Use appropriate tools such as pipettes with disposable tips for transferring solutions. Avoid pouring, which can cause splashing.

  • Weighing Solids: If handling a solid form, weigh it in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

Spill and Exposure Procedures
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect any solid form of the compound, contaminated absorbent materials from spills, and disposable labware (e.g., pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected by trained EHS personnel.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[6]

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill_response Spill Response RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials PrepWorkArea Prepare Fume Hood GatherMaterials->PrepWorkArea Weighing Weighing (Solid) PrepWorkArea->Weighing Solubilization Solubilization Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill? Experiment->Spill SegregateWaste Segregate Waste Decontaminate->SegregateWaste StoreWaste Store Waste Securely SegregateWaste->StoreWaste Spill->Decontaminate No Evacuate Evacuate Area Spill->Evacuate Yes Notify Notify Supervisor/EHS Evacuate->Notify Cleanup Spill Cleanup Notify->Cleanup Cleanup->Decontaminate

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.